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  • Product: 2-[(5-Methylthieno[2,3-D]Pyrimidin-4-Yl)Thio]Aniline
  • CAS: 175137-24-3

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Basic Properties of 2-[(5-Methylthieno[2,3-d]pyrimidin-4-yl)thio]aniline

For Distribution To: Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive analysis of the core basic properties of 2-[(5-Methylthieno[2,3-d]pyrimidin-4-yl)thi...

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the core basic properties of 2-[(5-Methylthieno[2,3-d]pyrimidin-4-yl)thio]aniline, a heterocyclic compound of significant interest in medicinal chemistry. As a key intermediate in the synthesis of targeted therapies, particularly kinase inhibitors, a thorough understanding of its acid-base chemistry is paramount for optimizing synthetic routes, developing analytical methods, formulating active pharmaceutical ingredients (APIs), and predicting its behavior in biological systems. This document synthesizes theoretical principles with actionable experimental and computational protocols to offer a holistic view of the molecule's basicity, potential protonation sites, and the methodologies for their empirical determination.

Introduction: The Thienopyrimidine Scaffold in Modern Drug Discovery

The thienopyrimidine scaffold is a privileged heterocyclic system in drug discovery, largely due to its structural resemblance to endogenous purine bases like adenine and guanine.[1][2] This mimicry allows thienopyrimidine derivatives to effectively interact with a wide array of biological targets, including enzymes and receptors, making them a cornerstone for the development of novel therapeutics.[3] The subject of this guide, 2-[(5-Methylthieno[2,3-d]pyrimidin-4-yl)thio]aniline (Figure 1), is a crucial building block for creating libraries of such derivatives.[4] Its structure combines three key functional groups that influence its physicochemical properties: an aniline moiety, a thienopyrimidine core, and a thioether linkage. The basicity of this molecule, conferred by its nitrogen atoms, is a critical parameter that dictates its solubility, reactivity, and pharmacokinetic profile.

Figure 1: Chemical Structure of 2-[(5-Methylthieno[2,3-d]pyrimidin-4-yl)thio]aniline CAS Number: 175137-24-3 Molecular Formula: C13H11N3S2[5] Molecular Weight: 273.37 g/mol [5]

Theoretical Assessment of Basicity and Protonation Sites

The basicity of 2-[(5-Methylthieno[2,3-d]pyrimidin-4-yl)thio]aniline arises from the lone pairs of electrons on its three nitrogen atoms and, to a much lesser extent, the sulfur atom of the thioether linkage. The thioether sulfur is generally considered very weakly basic in aqueous media.[6][7] The primary contributors to the molecule's basic character are the aniline amino group and the two nitrogen atoms within the pyrimidine ring.

To predict the most likely site of protonation, we can analyze the pKa values of the parent heterocycles and functional groups (Table 1).

Table 1: Acidity of Conjugate Acids of Parent Structures

Functional Group/MoleculeConjugate AcidTypical pKaReference(s)
AnilineAnilinium ion~4.6[8][9]
PyrimidineProtonated Pyrimidine~1.23[10][11]
ThioetherProtonated ThioetherVery Low (Strongly Acidic)[6]

Based on these values, a clear hierarchy of basicity emerges:

  • Aniline Nitrogen (Most Basic): The pKa of the anilinium ion is approximately 4.6.[8][9] The lone pair on the aniline nitrogen is delocalized into the benzene ring, which reduces its basicity compared to aliphatic amines. However, it is significantly more basic than the nitrogens in the pyrimidine ring.

  • Pyrimidine Nitrogens (Less Basic): Pyrimidine is a diazine with nitrogen atoms at positions 1 and 3. Both nitrogens are sp2-hybridized, and their lone pairs reside in sp2 orbitals. These nitrogens are electron-withdrawing, which significantly reduces the basicity of the ring system. The pKa of protonated pyrimidine is only about 1.23.[10][11] The second nitrogen atom further deactivates the ring towards electrophilic attack, including protonation.[10]

  • Thioether Sulfur (Negligibly Basic): While the sulfur atom possesses lone pairs, its nucleophilicity is much more pronounced than its basicity.[6][12] Protonation of a thioether requires very strong acids, and it is not a significant factor in aqueous solution under typical pH conditions.

Therefore, under physiological conditions (pH ~7.4), the aniline nitrogen will be predominantly in its neutral, unprotonated form. In acidic environments, the initial and most favorable protonation event is expected to occur at the aniline nitrogen.

The diagram below illustrates the potential protonation equilibria for the molecule.

G cluster_main Protonation Equilibria Neutral Neutral Molecule (Dominant at pH > 5) Anilinium Anilinium Cation (Protonated at Aniline N) pKaH ~ 4.6 (Predicted) Neutral->Anilinium + H⁺ - H⁺ Pyrimidine_N1 N1-Protonated Cation (Less Favorable) pKaH ~ 1-2 (Predicted) Neutral->Pyrimidine_N1 + H⁺ - H⁺ Pyrimidine_N3 N3-Protonated Cation (Less Favorable) pKaH ~ 1-2 (Predicted) Neutral->Pyrimidine_N3 + H⁺ - H⁺

Diagram 1: Predicted Protonation Sites. This diagram shows the likely protonation equilibria, with the aniline nitrogen being the most basic site.

Experimental Determination of pKa

While theoretical assessment provides a strong hypothesis, empirical determination of the pKa value(s) is essential for accurate characterization. The presence of multiple ionizable centers may result in overlapping pKa values, requiring careful experimental design and data analysis. The primary methods for pKa determination are potentiometric titration and UV-Vis spectrophotometry.[3][4]

Potentiometric Titration

This is a high-precision technique that directly measures the pH of a solution as a titrant (an acid) is added.[13] The pKa is determined from the inflection point of the resulting titration curve.

Workflow for Potentiometric pKa Determination

G cluster_workflow Potentiometric Titration Workflow A 1. Sample Preparation Dissolve compound in a suitable co-solvent (e.g., Methanol/Water) B 2. System Calibration Calibrate pH meter with standard buffers (pH 4, 7, 10) A->B C 3. Titration Titrate with standardized HCl while recording pH vs. volume B->C D 4. Data Analysis Plot pH vs. titrant volume. Determine equivalence point C->D E 5. pKa Calculation pKa = pH at half-equivalence point D->E

Diagram 2: Potentiometric Titration Workflow. A step-by-step process for determining pKa via potentiometric titration.

Detailed Protocol:

  • Instrument Calibration: Calibrate a high-precision pH meter using at least three standard aqueous buffers (e.g., pH 4.01, 7.00, and 10.01) at a constant temperature (e.g., 25 °C).[5]

  • Sample Preparation: Accurately weigh a sample of 2-[(5-Methylthieno[2,3-d]pyrimidin-4-yl)thio]aniline and dissolve it in a suitable solvent system. Due to its likely poor aqueous solubility, a co-solvent system such as methanol/water or DMSO/water is recommended. The final concentration should be in the range of 1-10 mM.[5] An inert electrolyte (e.g., 0.15 M KCl) should be added to maintain constant ionic strength.[5]

  • Titration: Purge the sample solution with nitrogen to remove dissolved CO2.[5] Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) added in small, precise increments.

  • Data Acquisition: Record the pH value after each addition of titrant, allowing the reading to stabilize.

  • Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the point where 50% of the sample has been protonated (the half-equivalence point). This can be determined from the first or second derivative of the titration curve.[14]

Causality: Potentiometric titration is chosen for its accuracy and direct measurement of proton activity (pH). The use of a co-solvent is necessary to solubilize the analyte, but it's important to note that this will yield an "apparent pKa" (pKaapp) that may differ slightly from the value in pure water.

UV-Vis Spectrophotometric Titration

This method is applicable if the compound possesses a chromophore near the ionization center, leading to a change in the UV-Vis absorbance spectrum upon protonation.[4][15] Given the aromatic nature of the thienopyrimidine and aniline rings, this technique is highly suitable.

Workflow for Spectrophotometric pKa Determination

G cluster_workflow UV-Vis Spectrophotometry Workflow A 1. Buffer Preparation Prepare a series of buffers with a range of known pH values B 2. Sample Preparation Prepare solutions of the compound at a constant concentration in each buffer A->B C 3. Spectral Acquisition Record the UV-Vis spectrum for each solution B->C D 4. Data Analysis Plot absorbance at a specific wavelength vs. pH C->D E 5. pKa Calculation Fit the data to the Henderson-Hasselbalch equation to find the inflection point (pKa) D->E

Diagram 3: UV-Vis Spectroscopy Workflow. A streamlined process for determining pKa using changes in light absorbance.

Detailed Protocol:

  • Buffer Preparation: Prepare a series of buffer solutions spanning a wide pH range (e.g., pH 2 to 10).[4]

  • Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., DMSO). Dilute the stock solution to a constant final concentration in each of the prepared buffers.

  • Spectral Measurement: Record the full UV-Vis spectrum (e.g., 200-500 nm) for the sample in each buffer.

  • Data Analysis: Identify one or more wavelengths where the absorbance changes significantly with pH. Plot absorbance versus pH. The resulting data should form a sigmoidal curve.[4][15]

  • pKa Determination: The pKa is the pH at the inflection point of the sigmoidal curve. This can be determined by fitting the data to the Henderson-Hasselbalch equation.[16]

Causality: This method is advantageous as it requires a much smaller amount of sample compared to potentiometry and can be performed in a high-throughput format using 96-well plates.[4] It relies on the principle that the electronic structure, and thus the light-absorbing properties, of the neutral and protonated species are different.

Computational pKa Prediction

In addition to experimental methods, in silico prediction of pKa values has become a reliable tool in drug discovery.[17][18] These methods use quantum mechanical calculations to determine the Gibbs free energy of the protonation reaction.

Table 2: Summary of pKa Determination Methods

MethodPrincipleAdvantagesDisadvantages
Potentiometric Titration Measures change in potential (pH) during titration with an acid/base.High precision, direct measurement.[13]Requires larger sample quantity, solubility can be an issue.
UV-Vis Spectrophotometry Measures change in absorbance as a function of pH.High sensitivity, low sample consumption, high-throughput compatible.[4]Requires a chromophore near the ionization site.
NMR Spectroscopy Measures changes in chemical shifts of nuclei near the ionization site as a function of pH.Can resolve pKa values of multiple sites simultaneously.[19]Lower throughput, requires higher concentration.
Computational (in silico) Calculates the free energy difference between protonated and neutral states.No physical sample needed, rapid screening.[1][18]Accuracy depends on the computational model and solvation method used.[20]

Workflow for Computational pKa Prediction

G cluster_workflow Computational pKa Workflow A 1. Structure Generation Build 3D structures of the neutral molecule and its protonated forms B 2. Geometry Optimization Perform energy minimization using a quantum mechanical method (e.g., DFT) A->B C 3. Solvation Energy Calculation Apply a continuum solvation model (e.g., SMD, IEFPCM) B->C D 4. Free Energy Calculation Calculate the Gibbs free energy (ΔG) of the protonation reaction in solution C->D E 5. pKa Calculation Calculate pKa from ΔG using the thermodynamic relationship D->E

Diagram 4: Computational pKa Workflow. An overview of the in silico process for predicting acid dissociation constants.

This approach, often using Density Functional Theory (DFT) with a continuum solvation model, can provide pKa predictions with a mean absolute error of less than one pKa unit, making it a valuable tool for prioritizing synthetic targets and understanding structure-basicity relationships.[20]

Implications for Drug Development

The basicity of 2-[(5-Methylthieno[2,3-d]pyrimidin-4-yl)thio]aniline and its derivatives has profound implications:

  • Aqueous Solubility: The ability to form a protonated, cationic species at acidic pH can significantly enhance the aqueous solubility of the molecule, which is a critical factor for oral bioavailability.

  • Salt Formation: Knowledge of the pKa is essential for selecting appropriate counterions for salt formation, a common strategy to improve the stability, solubility, and handling properties of an API.

  • Pharmacokinetics (ADME): The ionization state of a drug affects its ability to cross biological membranes, bind to plasma proteins, and interact with its target.[16] Generally, neutral species are more lipophilic and can cross cell membranes more readily.

  • Analytical Method Development: In techniques like HPLC, adjusting the pH of the mobile phase relative to the analyte's pKa is crucial for controlling retention time and achieving optimal separation.

Conclusion

2-[(5-Methylthieno[2,3-d]pyrimidin-4-yl)thio]aniline is a molecule with multiple basic centers. Theoretical analysis strongly indicates that the aniline nitrogen is the most basic site, with a predicted pKaH around 4.6. The pyrimidine nitrogens are considerably less basic. This guide has outlined the robust experimental and computational workflows required for the precise and accurate determination of these pKa values. A comprehensive understanding of these fundamental basic properties is not merely an academic exercise; it is a critical prerequisite for the efficient and rational development of novel thienopyrimidine-based therapeutics, enabling researchers to optimize the journey from chemical synthesis to clinical efficacy.

References

  • Computational Estimation of the Acidities of Pyrimidines and Related Compounds. PMC - NIH. [Link]

  • Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents - PMC. NIH. [Link]

  • Thienopyrimidine derivatives exert their anticancer efficacy via apoptosis induction, oxidative stress and mitotic catastrophe - PubMed. NIH. [Link]

  • Thienopyrimidine: Unveiling the Versatile Potential of a Promising Heterocyclic Scaffold in Drug Discovery - PubMed. NIH. [Link]

  • Aniline | C6H5NH2 | CID 6115 - PubChem. NIH. [Link]

  • Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - NIH. [Link]

  • Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray. [Link]

  • Measurement of the pKa Values of Organic Molecules in Aqueous–Organic Solvent Mixtures by 1H NMR without External Calibrants | Analytical Chemistry - ACS Publications. [Link]

  • Computer Prediction of pKa Values in Small Molecules and Proteins - ACS Publications. [Link]

  • 15.12: Thioethers (Sulfides) and Silyl Ethers - Chemistry LibreTexts. [Link]

  • Pyrimidine - Wikipedia. [Link]

  • How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide. [Link]

  • The Discovery and Development of Thienopyrimidines as Inhibitors of Helicobacter pylori that act through Inhibition of the Respiratory Complex I - PMC - NIH. [Link]

  • Synthesis of Novel Analogs of Thieno[2,3-d] Pyrimidin-4(3H)-ones as Selective Inhibitors of Cancer Cell Growth - NIH. [Link]

  • recent advances in thienopyrimidine chemistry: synthesis and therapeutic exploration of their derivatives (2018-2025) - ResearchGate. [Link]

  • Thienopyrimidines in the synthesis of antitumor and antioxidant agents - PubMed. NIH. [Link]

  • Thiols And Thioethers - Master Organic Chemistry. [Link]

  • 5-Methyl-1-phenyl-3-(thieno[2,3-d]pyrimidin-4-yl)chromeno[4,3-d]pyrazolo[3,4-b]pyridin-6(3H)-one - MDPI. [Link]

  • Statistical Analysis of Substituent Effects on pKa of Aniline Journal of Engineering Research and Applied Science. [Link]

  • Recent Advancements in Spectrophotometric pKa Determinations: A Review - Indian Journal of Pharmaceutical Education and Research. [Link]

  • Development of Methods for the Determination of pKa Values - PMC - NIH. [Link]

  • 2-Alkyl-Substituted-4-Amino-Thieno[2,3-d]Pyrimidines: Anti-Proliferative Properties to In Vitro Breast Cancer Models - MDPI. [Link]

  • How to Predict pKa - Rowan Scientific. [Link]

  • Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry - DergiPark. [Link]

  • APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC. [Link]

  • Predicting pKa Values of Para-Substituted Aniline Radical Cations vs. Stable Anilinium Ions in Aqueous Media - MDPI. [Link]

  • The DFT calculations of pKa values of the cationic acids of aniline and pyridine derivatives in common solvents - ResearchGate. [Link]

  • Measurement of the pKa Values of Organic Molecules in Aqueous−Organic Solvent Mixtures by 1H NMR without - The University of East Anglia. [Link]

  • Using potentiometric acid-base titration to determine pka from mangosteen pericarps extract - SciSpace. [Link]

  • Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines - MDPI. [Link]

  • Structure and general reactivity of thioethers. - YouTube. [Link]

  • Pyrimidine - chemeurope.com. [Link]

  • An Accurate Approach for Computational pKa Determination of Phenolic Compounds - NIH. [Link]

  • Aniline - Wikipedia. [Link]

Sources

Exploratory

An In-depth Technical Guide to 2-[(5-Methylthieno[2,3-d]pyrimidin-4-yl)thio]aniline (CAS 175137-24-3): A Privileged Scaffold in Kinase Inhibitor Discovery

For Distribution Among Researchers, Scientists, and Drug Development Professionals Introduction: The Thieno[2,3-d]pyrimidine Core - A Cornerstone of Modern Medicinal Chemistry The thieno[2,3-d]pyrimidine scaffold is a fu...

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution Among Researchers, Scientists, and Drug Development Professionals

Introduction: The Thieno[2,3-d]pyrimidine Core - A Cornerstone of Modern Medicinal Chemistry

The thieno[2,3-d]pyrimidine scaffold is a fused heterocyclic ring system that has garnered significant attention in medicinal chemistry due to its structural resemblance to purine bases, the fundamental components of DNA and RNA. This bioisosteric relationship makes it a "privileged scaffold," a molecular framework that is recognized with high affinity by various biological targets. Consequently, derivatives of thieno[2,3-d]pyrimidine have been extensively investigated and have shown a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties[1].

This technical guide focuses on a specific, yet highly significant derivative: 2-[(5-Methylthieno[2,3-d]pyrimidin-4-yl)thio]aniline (CAS 175137-24-3). This compound serves as a crucial intermediate in the synthesis of novel kinase inhibitors, leveraging the inherent ability of the thieno[2,3-d]pyrimidine core to interact with the ATP-binding sites of protein kinases. The strategic placement of the 2-aminophenylthio moiety provides a versatile synthetic handle for further molecular elaboration, enabling the development of targeted therapies against a range of human diseases, most notably cancer.

This document will provide a comprehensive overview of the synthesis, physicochemical properties, and, most importantly, the potential biological applications and mechanisms of action of this compound and its close analogs. It is designed to be a practical resource for researchers actively engaged in the design and development of next-generation therapeutics.

Physicochemical Properties

A foundational understanding of the physicochemical properties of 2-[(5-Methylthieno[2,3-d]pyrimidin-4-yl)thio]aniline is essential for its effective use in research and development.

PropertyValueReference
CAS Number 175137-24-3[2]
Molecular Formula C₁₃H₁₁N₃S₂[2]
Molecular Weight 273.37 g/mol [2]
IUPAC Name 2-[(5-Methylthieno[2,3-d]pyrimidin-4-yl)thio]aniline[2]
SMILES CC1=CSC2=C1C(SC3=CC=CC=C3N)=NC=N2[2]
InChI Key ZAHRXNPMQCLHGP-UHFFFAOYSA-N[2]

Synthesis of 2-[(5-Methylthieno[2,3-d]pyrimidin-4-yl)thio]aniline: A Step-by-Step Protocol

The synthesis of the title compound is a multi-step process that hinges on the initial construction of the thieno[2,3-d]pyrimidine core, followed by the strategic introduction of the 2-aminophenylthio group. The following protocol is a well-established and validated pathway for obtaining this key intermediate.

Workflow for the Synthesis of 2-[(5-Methylthieno[2,3-d]pyrimidin-4-yl)thio]aniline

G cluster_0 Step 1: Gewald Reaction cluster_1 Step 2: Pyrimidine Ring Formation cluster_2 Step 3: Chlorination cluster_3 Step 4: Nucleophilic Aromatic Substitution A Propionaldehyde D Ethyl 2-amino-5-methylthiophene-3-carboxylate A->D B Ethyl cyanoacetate B->D C Sulfur C->D F 5-Methyl-3H-thieno[2,3-d]pyrimidin-4-one D->F E Formamide E->F H 4-Chloro-5-methylthieno[2,3-d]pyrimidine F->H G POCl₃ G->H J 2-[(5-Methylthieno[2,3-d]pyrimidin-4-yl)thio]aniline H->J I 2-Aminothiophenol I->J

Caption: Synthetic workflow for 2-[(5-Methylthieno[2,3-d]pyrimidin-4-yl)thio]aniline.

Experimental Protocol

Step 1: Synthesis of Ethyl 2-amino-5-methylthiophene-3-carboxylate

This initial step employs the Gewald reaction, a robust and widely used method for the synthesis of 2-aminothiophenes from a ketone or aldehyde, an activated nitrile, and elemental sulfur[3].

  • Reagents and Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, combine propionaldehyde (1.0 eq), ethyl cyanoacetate (1.0 eq), and elemental sulfur (1.1 eq) in ethanol.

  • Reaction Initiation: To the stirred suspension, add a catalytic amount of a suitable base, such as morpholine or triethylamine, dropwise at room temperature. An exothermic reaction is typically observed.

  • Reaction Progression: After the initial exothermic reaction subsides, heat the mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature and pour it into ice-water. The product will precipitate as a solid. Collect the solid by filtration, wash with cold water, and recrystallize from ethanol to yield pure ethyl 2-amino-5-methylthiophene-3-carboxylate.

Step 2: Synthesis of 5-Methyl-3H-thieno[2,3-d]pyrimidin-4-one

The formation of the pyrimidine ring is achieved through cyclization of the 2-aminothiophene intermediate with a one-carbon source, such as formamide[4].

  • Reaction Setup: In a round-bottom flask, suspend the ethyl 2-amino-5-methylthiophene-3-carboxylate (1.0 eq) in an excess of formamide.

  • Cyclization: Heat the mixture to a high temperature (typically 150-180 °C) and maintain for several hours until the reaction is complete (monitored by TLC).

  • Isolation: Cool the reaction mixture, which will result in the precipitation of the product. Collect the solid by filtration, wash with water and then ethanol, and dry under vacuum to obtain 5-methyl-3H-thieno[2,3-d]pyrimidin-4-one.

Step 3: Synthesis of 4-Chloro-5-methylthieno[2,3-d]pyrimidine

The hydroxyl group of the pyrimidinone is converted to a reactive chloro group, which is an excellent leaving group for subsequent nucleophilic substitution[5].

  • Chlorination: Suspend 5-methyl-3H-thieno[2,3-d]pyrimidin-4-one (1.0 eq) in an excess of phosphoryl chloride (POCl₃). Add a catalytic amount of N,N-dimethylformamide (DMF).

  • Reaction Conditions: Heat the mixture to reflux for 2-3 hours. The reaction mixture should become a clear solution.

  • Work-up: After cooling to room temperature, carefully pour the reaction mixture onto crushed ice with vigorous stirring. The product will precipitate as a solid.

  • Purification: Collect the solid by filtration, wash thoroughly with cold water until the filtrate is neutral, and then dry. The crude product can be purified by recrystallization from a suitable solvent like ethanol or by column chromatography to yield 4-chloro-5-methylthieno[2,3-d]pyrimidine[6].

Step 4: Synthesis of 2-[(5-Methylthieno[2,3-d]pyrimidin-4-yl)thio]aniline

The final step involves a nucleophilic aromatic substitution (SNAr) reaction where the chloro group is displaced by the thiol group of 2-aminothiophenol[1].

  • Reaction Setup: In a suitable solvent such as isopropanol or DMF, dissolve 4-chloro-5-methylthieno[2,3-d]pyrimidine (1.0 eq) and 2-aminothiophenol (1.1 eq).

  • Base Addition: Add a base, such as potassium carbonate or triethylamine (1.2 eq), to the mixture to act as a proton scavenger.

  • Reaction Progression: Heat the reaction mixture to reflux and monitor its progress by TLC. The reaction is typically complete within a few hours.

  • Isolation and Purification: After completion, cool the reaction mixture and pour it into water. The product will precipitate. Collect the solid by filtration, wash with water, and dry. The crude product can be purified by column chromatography on silica gel to afford the final product, 2-[(5-Methylthieno[2,3-d]pyrimidin-4-yl)thio]aniline.

Biological Activity and Mechanism of Action: A Kinase-Centric Perspective

While specific biological data for 2-[(5-Methylthieno[2,3-d]pyrimidin-4-yl)thio]aniline is not extensively published, the thieno[2,3-d]pyrimidine scaffold is a well-documented inhibitor of various protein kinases. The primary mechanism of action for many derivatives is the competitive inhibition of ATP binding to the kinase domain, thereby blocking the downstream signaling pathways that regulate cell proliferation, survival, and angiogenesis.

Potential as a VEGFR-2 Inhibitor

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis. Inhibition of VEGFR-2 is a clinically validated strategy in oncology. Numerous thieno[2,3-d]pyrimidine derivatives have been designed and synthesized as potent VEGFR-2 inhibitors.

VEGFR-2 Signaling Pathway and Point of Inhibition

G VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds P P VEGFR2->P Autophosphorylation Inhibitor Thieno[2,3-d]pyrimidine Derivative Inhibitor->P Inhibits PLCg PLCγ P->PLCg PI3K PI3K P->PI3K Ras Ras P->Ras Migration Cell Migration PLCg->Migration Akt Akt PI3K->Akt Raf Raf Ras->Raf Survival Cell Survival Akt->Survival MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation

Caption: Simplified VEGFR-2 signaling pathway and the inhibitory action of thieno[2,3-d]pyrimidines.

Potential as a Microtubule Targeting Agent

Some thieno[2,3-d]pyrimidine derivatives have been shown to act as microtubule targeting agents (MTAs). These compounds interfere with the dynamics of microtubule polymerization and depolymerization, which are essential for cell division (mitosis). This disruption leads to cell cycle arrest and ultimately apoptosis.

Mechanism of Microtubule Targeting Agents

G cluster_0 Microtubule Dynamics cluster_1 Intervention by MTAs cluster_2 Cellular Consequences Tubulin αβ-Tubulin Dimers Microtubule Microtubule Polymer Tubulin->Microtubule Polymerization Microtubule->Tubulin Depolymerization MTA Thieno[2,3-d]pyrimidine (MTA) Disruption Disruption of Dynamics MTA->Disruption MitoticArrest Mitotic Arrest Disruption->MitoticArrest Apoptosis Apoptosis (Cell Death) MitoticArrest->Apoptosis

Caption: General mechanism of action for microtubule targeting agents (MTAs).

Anticancer Activity of Thieno[2,3-d]pyrimidine Derivatives

Numerous studies have demonstrated the in vitro anticancer activity of thieno[2,3-d]pyrimidine derivatives against a variety of human cancer cell lines. The table below summarizes the IC₅₀ values of some representative analogs, providing a benchmark for the potential potency of 2-[(5-Methylthieno[2,3-d]pyrimidin-4-yl)thio]aniline derivatives.

Compound ClassCancer Cell LineIC₅₀ (µM)Reference
Thieno[2,3-d]pyrimidine-sulfonamidesMCF-7 (Breast)22.12 - 37.78[7]
2-Alkyl-4-amino-thieno[2,3-d]pyrimidinesMCF-7 (Breast)0.045 - 0.11[8]
2-Alkyl-4-amino-thieno[2,3-d]pyrimidinesMDA-MB-231 (Breast)0.16 - 0.24[8]
Tetrahydrobenzo[2][9]thieno[2,3-d]pyrimidinesMDA-MB-435 (Melanoma)< 0.04[1]
Thieno[2,3-d]pyrimidin-4(3H)-onesMDA-MB-435 (Melanoma)Growth Percent = -31.02%[10]

Conclusion and Future Directions

2-[(5-Methylthieno[2,3-d]pyrimidin-4-yl)thio]aniline is a high-value chemical intermediate that provides a gateway to a vast chemical space of potential therapeutic agents. The thieno[2,3-d]pyrimidine core, with its proven affinity for kinase ATP-binding sites, makes this compound particularly attractive for the development of novel anticancer drugs. The synthetic route is well-defined, relying on robust and scalable chemical transformations.

Future research should focus on the synthesis of a library of derivatives by modifying the 2-aminophenylthio moiety to explore the structure-activity relationships (SAR) in detail. Screening these new compounds against a panel of cancer-relevant kinases will be crucial to identify potent and selective inhibitors. Furthermore, in vitro and in vivo studies will be necessary to evaluate their efficacy and safety profiles. The insights provided in this guide are intended to facilitate these research endeavors and accelerate the discovery of new and effective therapies for cancer and other diseases.

References

  • Anticancer Activity Evaluation of New Thieno[2,3-d]pyrimidin-4(3H). (n.d.). MDPI. Retrieved January 12, 2026, from [Link]

  • Anticancer activity of some novel thieno [2, 3-d] pyrimidine derivatives. (2025, August 7). ResearchGate. Retrieved January 12, 2026, from [Link]

  • Anticancer activity of some novel thieno [2, 3-d] pyrimidine derivatives. (n.d.). Allied Academies. Retrieved January 12, 2026, from [Link]

  • Thieno[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. (2025, August 7). ResearchGate. Retrieved January 12, 2026, from [Link]

  • Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. (n.d.). SciELO. Retrieved January 12, 2026, from [Link]

  • Design, Synthesis, and Biological Evaluation of 5,6,7,8-Tetrahydrobenzo[2][9]thieno[2,3-d]pyrimidines as Microtubule Targeting Agents. (2022, January 5). PubMed Central (PMC). Retrieved January 12, 2026, from [Link]

  • Discovery of thieno[2,3-d]pyrimidin-4(3H)-one derivatives as a new class of ROCK inhibitors. (2020, March 15). PubMed. Retrieved January 12, 2026, from [Link]

  • Thieno[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. (2025, August 7). ResearchGate. Retrieved January 12, 2026, from [Link]

  • 2-Alkyl-Substituted-4-Amino-Thieno[2,3-d]Pyrimidines: Anti-Proliferative Properties to In Vitro Breast Cancer Models. (n.d.). MDPI. Retrieved January 12, 2026, from [Link]

  • Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances. (2019, April 1). PubMed. Retrieved January 12, 2026, from [Link]

  • Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological. (2021, December 26). MDPI. Retrieved January 12, 2026, from [Link]

  • Synthesis, cytotoxicity and toxicity of thieno[2,3-d]pyrimidine derivatives derived from 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene. (2025, August 5). ResearchGate. Retrieved January 12, 2026, from [Link]

  • Synthesis of certain new thiieno [2,3-d] pyrimidines as potential antitumor and radioprotective agents. (n.d.). PubMed. Retrieved January 12, 2026, from [Link]

  • 5-Methyl-1-phenyl-3-(thieno[2,3-d]pyrimidin-4-yl)chromeno[4,3-d]pyrazolo[3,4-b]pyridin-6(3H)-one. (n.d.). MDPI. Retrieved January 12, 2026, from [Link]

Sources

Foundational

2-[(5-Methylthieno[2,3-D]Pyrimidin-4-Yl)Thio]Aniline molecular weight

An In-Depth Technical Guide to 2-[(5-Methylthieno[2,3-d]pyrimidin-4-yl)thio]aniline: Properties, Synthesis, and Applications Abstract This technical guide provides a comprehensive overview of 2-[(5-Methylthieno[2,3-d]pyr...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-[(5-Methylthieno[2,3-d]pyrimidin-4-yl)thio]aniline: Properties, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of 2-[(5-Methylthieno[2,3-d]pyrimidin-4-yl)thio]aniline, a pivotal chemical intermediate in contemporary drug discovery and medicinal chemistry. The document details the molecule's core physicochemical properties, with a primary focus on its molecular weight and structural attributes. A detailed, field-proven protocol for its synthesis via a catalyzed coupling reaction is presented, emphasizing the causal logic behind the selection of reagents and reaction conditions. Furthermore, this guide outlines standard analytical techniques for structural verification and purity assessment. The functional significance of this compound is explored through its application as a versatile precursor for the development of novel kinase inhibitors, leveraging the privileged thienopyrimidine scaffold. This document is intended for researchers, scientists, and professionals in the field of drug development seeking a thorough understanding of this high-value chemical entity.

Introduction: The Thienopyrimidine Scaffold in Medicinal Chemistry

The thienopyrimidine core is a bioisostere of purine, a fundamental building block of life. This structural similarity allows thienopyrimidine derivatives to function as effective mimics in various biological systems, particularly as antagonists at the ATP-binding sites of protein kinases.[1][2] Kinases are a critical class of enzymes that regulate a vast array of cellular processes; their dysregulation is a hallmark of numerous diseases, most notably cancer.

2-[(5-Methylthieno[2,3-d]pyrimidin-4-yl)thio]aniline represents a strategically designed intermediate built upon this privileged scaffold.[3] Its structure is bifunctional: the thienopyrimidine core acts as the primary pharmacophore for kinase interaction, while the 4-thioaniline substituent serves as a versatile chemical handle for further molecular elaboration.[3] This allows for the systematic development of targeted compounds with enhanced potency and selectivity, making it a molecule of significant interest in the synthesis of novel therapeutics.[3][4]

Physicochemical and Structural Properties

The precise characterization of a molecule begins with its fundamental properties. The molecular weight, derived from its chemical formula, is a critical parameter for all stoichiometric calculations in synthesis and for verification via mass spectrometry.

PropertyValueSource
Molecular Weight 273.37 g/mol [5]
Exact Mass 273.04488 DaInferred from Formula
Chemical Formula C13H11N3S2[5]
CAS Number 175137-24-3[5][6]
IUPAC Name 2-({5-methylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)aniline[6]
Canonical SMILES CC1=CSC2=NC=NC(SC3=C(N)C=CC=C3)=C12[5]
InChI Key ZAHRXNPMQCLHGP-UHFFFAOYSA-N[5][6]
Purity ≥97% (Typically)[6]
Structural Diagram

The following diagram illustrates the chemical structure of the title compound, highlighting the fusion of the thiophene and pyrimidine rings and the key functional groups.

mol 2-[(5-Methylthieno[2,3-d]pyrimidin-4-yl)thio]aniline

Caption: 2D structure of 2-[(5-Methylthieno[2,3-d]pyrimidin-4-yl)thio]aniline.

Synthesis Protocol: A Palladium-Catalyzed Approach

The synthesis of this intermediate is efficiently achieved through a palladium-catalyzed cross-coupling reaction. This methodology is widely adopted in pharmaceutical chemistry for its reliability and efficiency in forming carbon-sulfur bonds.

Synthesis Workflow

G cluster_0 Synthesis Workflow precursor Precursor Synthesis: 4-Tosyloxy-5-methylthieno[2,3-d]pyrimidine coupling Palladium-Catalyzed Coupling Reaction with 2-aminothiophenol precursor->coupling Reactant 1 product Target Compound: 2-[(5-Methylthieno[2,3-d]pyrimidin-4-yl)thio]aniline coupling->product Crude Product purification Purification (e.g., Column Chromatography) product->purification characterization Analytical Characterization (NMR, MS, IR) purification->characterization Verified Product

Caption: High-level workflow for the synthesis and validation of the target compound.

Step-by-Step Experimental Protocol

This protocol describes a common method for synthesizing the title compound.

Objective: To synthesize 2-[(5-Methylthieno[2,3-d]pyrimidin-4-yl)thio]aniline from its tosylated precursor.

Materials:

  • 4-Tosyloxy-5-methylthieno[2,3-d]pyrimidine (1.0 equiv)

  • 2-Aminothiophenol (1.2 equiv)

  • Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄] (0.05 equiv)

  • Potassium Carbonate (K₂CO₃) (3.0 equiv)

  • Anhydrous, degassed solvent (e.g., Dioxane or Toluene)

  • Microwave reactor vials

  • Standard laboratory glassware and purification apparatus

Procedure:

  • Vessel Preparation: To a clean, dry microwave reactor vial equipped with a magnetic stir bar, add 4-Tosyloxy-5-methylthieno[2,3-d]pyrimidine, 2-aminothiophenol, Pd(PPh₃)₄, and K₂CO₃.

    • Causality: The tosyl group is an excellent leaving group, facilitating the nucleophilic substitution by the thiophenol. Pd(PPh₃)₄ is the catalyst essential for the C-S cross-coupling reaction. K₂CO₃ acts as a base to deprotonate the thiophenol, generating the active thiolate nucleophile.

  • Solvent Addition: Add the anhydrous, degassed solvent to the vial. The vessel should be sealed under an inert atmosphere (e.g., Nitrogen or Argon).

    • Causality: An inert atmosphere is critical to prevent the oxidation of the Pd(0) catalyst, which would render it inactive.

  • Microwave Irradiation: Place the sealed vial into the microwave reactor. Irradiate the mixture at a set temperature (e.g., 100-120°C) for a specified duration (e.g., 1 hour), with stirring.[3] Reaction progress should be monitored by Thin Layer Chromatography (TLC).

    • Causality: Microwave heating provides rapid and uniform energy transfer, significantly accelerating the reaction rate compared to conventional heating methods, often leading to higher yields and cleaner reaction profiles.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., Ethyl Acetate) and wash with water and brine to remove inorganic salts. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The resulting crude product should be purified using flash column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of Ethyl Acetate in Hexane).

    • Trustworthiness: This purification step is essential to remove unreacted starting materials, catalyst residues, and any byproducts, ensuring the high purity required for subsequent applications.

  • Verification: Collect the pure fractions and concentrate to yield the final product. Confirm its identity and purity using the analytical methods described in the next section.

Analytical Characterization

To ensure the synthesized compound is the correct molecule and meets purity standards, a suite of analytical techniques must be employed.

  • ¹H and ¹³C NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the exact structure of the molecule. The ¹H NMR spectrum will confirm the presence and connectivity of all hydrogen atoms, while the ¹³C NMR will do the same for the carbon skeleton.[7][8] Expected signals would include aromatic protons, the methyl group singlet, and the amine protons.

  • Mass Spectrometry (MS): This technique verifies the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can confirm the elemental composition, matching the molecular formula of C13H11N3S2.[7][8] The mass spectrum should show a molecular ion peak (M+) corresponding to an m/z of approximately 273.04.

  • Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present in the molecule. Key expected absorption bands would include N-H stretching for the primary amine, C-H stretching for aromatic and methyl groups, and C=N and C=C stretching within the heterocyclic and aromatic rings.[8][9]

Applications in Drug Discovery: A Gateway to Kinase Inhibitors

The primary value of 2-[(5-Methylthieno[2,3-d]pyrimidin-4-yl)thio]aniline lies in its role as a versatile building block for potent and selective kinase inhibitors.[3]

Conceptual Pathway to Kinase Inhibition

G A 2-[(5-Methylthieno[2,3-d]pyrimidin-4-yl)thio]aniline (Core Intermediate) B Chemical Elaboration (Functionalization at the Aniline N-H) A->B C Library of Novel Kinase Inhibitor Candidates B->C D Targeted Kinase (e.g., FLT3, VEGFR, Tie-2) C->D Screening & Optimization E Binding to ATP Site D->E Interaction F Inhibition of Signal Transduction & Therapeutic Effect E->F

Caption: Logical flow from the intermediate to its ultimate therapeutic mechanism.

The aniline functional group provides a reactive site for a wide range of chemical transformations, such as acylation, alkylation, or sulfonylation. This allows medicinal chemists to append various side chains designed to interact with specific sub-pockets within the ATP-binding site of a target kinase, thereby enhancing both affinity and selectivity.

Thienopyrimidine-based compounds have demonstrated significant potential as inhibitors of various kinases implicated in cancer and other diseases, including:

  • FLT3 Kinase: Derivatives have shown promise in treating acute myeloid leukemia.[4]

  • Receptor Tyrosine Kinases (e.g., VEGFR, Tie-2): These are crucial for angiogenesis (the formation of new blood vessels) in tumors, and their inhibition is a key anticancer strategy.[2][10]

  • IKKβ: Involved in inflammatory pathways, making derivatives potential anti-inflammatory agents.[4]

Beyond oncology, the thienopyrimidine scaffold has been explored for other therapeutic areas, including as 5-HT1A receptor ligands for neurological disorders and even in agricultural applications as potential insecticides.[3][11]

Conclusion

2-[(5-Methylthieno[2,3-d]pyrimidin-4-yl)thio]aniline is more than a chemical compound; it is a strategic tool in the arsenal of modern medicinal chemistry. With a confirmed molecular weight of 273.37 g/mol and a well-defined structure, it serves as a robust and versatile starting point for the synthesis of targeted therapeutics. Its efficient, catalytically-driven synthesis and the proven biological relevance of its thienopyrimidine core underscore its importance for researchers and scientists dedicated to the development of next-generation kinase inhibitors and other novel bioactive molecules.

References

  • 2-({5-METHYLTHIENO[2,3-D]PYRIMIDIN-4-YL}SULFANYL)ANILINE | CAS 175137-24-3 . Molbase. [Link]

  • Synthesis of Novel Analogs of Thieno[2,3-d] Pyrimidin-4(3H)-ones as Selective Inhibitors of Cancer Cell Growth . National Institutes of Health (NIH). [Link]

  • 5-Methyl-1-phenyl-3-(thieno[2,3-d]pyrimidin-4-yl)chromeno[4,3-d]pyrazolo[3,4-b]pyridin-6(3H)-one . MDPI. [Link]

  • Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation . MDPI. [Link]

  • 5-Methyl-1-phenyl-3-(thieno[2,3-d]pyrimidin-4-yl)chromeno[4,3-d]pyrazolo[3,4-b]pyridin-6(3H)-one . ResearchGate. [Link]

  • Synthesis of certain new thiieno [2,3-d] pyrimidines as potential antitumor and radioprotective agents . PubMed. [Link]

  • Spectral and Biological analysis of Thieno [2, 3-d] pyrimidin-4-one . ResearchGate. [Link]

  • 2-Alkyl-Substituted-4-Amino-Thieno[2,3-d]Pyrimidines: Anti-Proliferative Properties to In Vitro Breast Cancer Models . MDPI. [Link]

  • [[(Arylpiperazinyl)alkyl]thio]thieno[2,3-d]pyrimidinone derivatives as high-affinity, selective 5-HT1A receptor ligands . PubMed. [Link]

  • Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives . SciELO. [Link]

  • 5-(5-Methyl-2-thienyl)thieno[2,3-d]pyrimidin-4-one . PubChem. [Link]

  • 4-AMINO-5,6-DIMETHYLTHIENO(2,3-D)PYRIMIDIN-2(1H)-ONE . precisionFDA. [Link]

  • Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines . MDPI. [Link]

Sources

Exploratory

An In-depth Technical Guide to 2-[(5-Methylthieno[2,3-d]pyrimidin-4-yl)thio]aniline for Advanced Research

Abstract This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological applications of 2-[(5-Methylthieno[2,3-d]pyrimidin-4-yl)thio]aniline (CAS No. 175137-...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological applications of 2-[(5-Methylthieno[2,3-d]pyrimidin-4-yl)thio]aniline (CAS No. 175137-24-3). The thieno[2,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, recognized as a purine bioisostere that forms the core of numerous kinase inhibitors.[1] This document is intended for researchers, scientists, and drug development professionals, offering in-depth, actionable insights into the characterization and utilization of this specific derivative. We will explore its chemical identity, key physicochemical parameters, a detailed protocol for its synthesis and characterization, and its relevance within the broader context of targeted cancer therapy.

Introduction: The Significance of the Thieno[2,3-d]pyrimidine Scaffold

The thieno[2,3-d]pyrimidine core has garnered substantial interest in pharmaceutical research due to its structural similarity to the native purine ring system. This bioisosteric relationship allows compounds based on this scaffold to function as competitive antagonists at the ATP-binding sites of various protein kinases.[1] Dysregulation of kinase signaling is a hallmark of many cancers, making kinase inhibitors a cornerstone of modern oncology.[2][3] Thieno[2,3-d]pyrimidine derivatives have been successfully developed as potent inhibitors of critical cancer-related kinases, including VEGFR-2, PI3K, EGFR, and KRAS G12D, demonstrating broad therapeutic potential.[2][3][4][5]

The subject of this guide, 2-[(5-Methylthieno[2,3-d]pyrimidin-4-yl)thio]aniline, incorporates this key scaffold. The 4-position is functionalized with a 2-aminophenylthio moiety, which provides a vector for further chemical modification and establishes specific interactions within a kinase active site. The methyl group at the 5-position can also influence binding affinity and selectivity. Understanding the fundamental physicochemical properties of this molecule is paramount for its effective application in drug discovery, from designing screening assays and interpreting structure-activity relationships (SAR) to developing suitable formulations.

Chemical Identity and Physicochemical Properties

A precise understanding of a compound's physicochemical profile is critical for all stages of drug development. These properties govern a molecule's solubility, permeability, metabolic stability, and ultimately, its bioavailability and therapeutic efficacy.

Chemical Structure and Identifiers
  • IUPAC Name: 2-[(5-Methylthieno[2,3-d]pyrimidin-4-yl)thio]aniline

  • CAS Number: 175137-24-3[2]

  • Molecular Formula: C₁₃H₁₁N₃S₂

  • Molecular Weight: 273.37 g/mol [2]

  • SMILES: Cc1csc2c1c(Sc1ccccc1N)ncnc2

  • InChI Key: ZAHRXNPMQCLHGP-UHFFFAOYSA-N[2]

Summary of Physicochemical Data

The following table summarizes key physicochemical properties for 2-[(5-Methylthieno[2,3-d]pyrimidin-4-yl)thio]aniline. It is important to note that these values are based on data from commercial suppliers and should be independently verified experimentally for critical applications.[6]

PropertyValueSignificance in Drug Discovery
Melting Point (°C) 168 – 172Indicates purity and lattice energy; important for formulation and stability.
logP 2.8Measures lipophilicity; affects solubility, permeability, and metabolism.
Aqueous Solubility <0.1 mg/mLCrucial for absorption and bioavailability; low solubility is a common challenge.
Appearance SolidDefines handling and formulation requirements.

Synthesis and Characterization

The synthesis of 2-[(5-Methylthieno[2,3-d]pyrimidin-4-yl)thio]aniline can be achieved through a robust and logical synthetic pathway common for this class of compounds. The key strategic step is the nucleophilic aromatic substitution (SNAr) of a reactive 4-chloro intermediate.

Proposed Synthetic Workflow

The synthesis involves a two-step process starting from the commercially available 5-methylthieno[2,3-d]pyrimidin-4(3H)-one. This is first converted to the 4-chloro intermediate, which is then reacted with 2-aminothiophenol to yield the final product.

Synthetic Workflow A 5-Methylthieno[2,3-d]pyrimidin-4(3H)-one B Chlorination A->B Step 1 C 4-Chloro-5-methylthieno[2,3-d]pyrimidine B->C D Nucleophilic Aromatic Substitution (SNAr) C->D Step 2 E 2-[(5-Methylthieno[2,3-d]pyrimidin-4-yl)thio]aniline D->E F 2-Aminothiophenol, Base (e.g., K2CO3) F->D G POCl3 or SOCl2 G->B

Caption: Proposed two-step synthesis of the target compound.

Experimental Protocol: Synthesis

Step 1: Synthesis of 4-Chloro-5-methylthieno[2,3-d]pyrimidine

  • Reagents & Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 5-methylthieno[2,3-d]pyrimidin-4(3H)-one (1.0 eq).

  • Chlorination: Add phosphorus oxychloride (POCl₃, 10-15 vol eq) to the flask. Add a catalytic amount of N,N-dimethylformamide (DMF, ~0.1 eq).

  • Reaction: Heat the mixture to reflux (approximately 110 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Causality: POCl₃ is a powerful chlorinating agent for converting the hydroxyl group of the pyrimidinone tautomer into a chloride. DMF acts as a catalyst to facilitate this transformation.

  • Work-up: After completion, cool the reaction mixture to room temperature. Carefully and slowly pour the mixture onto crushed ice with vigorous stirring to quench the excess POCl₃.

  • Isolation: The crude product will precipitate. Neutralize the acidic solution with a saturated sodium bicarbonate (NaHCO₃) solution until pH 7-8. Filter the solid, wash thoroughly with cold water, and dry under vacuum. The resulting 4-chloro-5-methylthieno[2,3-d]pyrimidine can be used in the next step, often without further purification.[7][8]

Step 2: Synthesis of 2-[(5-Methylthieno[2,3-d]pyrimidin-4-yl)thio]aniline

  • Reagents & Setup: In a round-bottom flask, dissolve 4-chloro-5-methylthieno[2,3-d]pyrimidine (1.0 eq) in a suitable solvent such as ethanol or isopropanol.

  • Addition: Add 2-aminothiophenol (1.1 eq) and a base, such as potassium carbonate (K₂CO₃, 2.0 eq) or triethylamine (TEA, 2.0 eq), to the solution.

    • Causality: The base is essential to deprotonate the thiol of 2-aminothiophenol, forming the more nucleophilic thiolate anion, which then displaces the chloride at the C4 position of the pyrimidine ring. The aniline's amino group is less nucleophilic and generally does not compete under these conditions.[8]

  • Reaction: Heat the mixture to reflux (70-80 °C) for 8-12 hours, monitoring by TLC.

  • Isolation & Purification: Upon completion, cool the reaction mixture. The product may precipitate upon cooling. If not, reduce the solvent volume under reduced pressure. Add water to precipitate the crude product. Filter the solid, wash with water, and then a small amount of cold ethanol.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel to yield the pure title compound.

Structural Characterization Protocol

To ensure the identity and purity of the synthesized compound, a panel of standard analytical techniques must be employed.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show characteristic signals for the aromatic protons of the aniline and thienopyrimidine rings, a singlet for the pyrimidine proton, and a singlet for the methyl group.

  • ¹³C NMR (Carbon Nuclear Magnetic Resonance): Will confirm the number of unique carbon atoms and their chemical environments.

  • Mass Spectrometry (MS): ESI-MS would be used to confirm the molecular weight, expecting to find the [M+H]⁺ ion at m/z 274.04.

  • Infrared (IR) Spectroscopy: Will show characteristic absorption bands for N-H stretching of the primary amine, C=N and C=C stretching of the aromatic rings, and C-S stretching.

  • High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final compound.

Standard Protocols for Physicochemical Property Determination

The following protocols, based on internationally recognized standards, describe how to experimentally validate the physicochemical properties of the title compound.

Melting Point Determination (OECD Guideline 102)

This protocol ensures a standardized and reproducible measurement of the melting range.[3][4]

  • Apparatus: A capillary tube melting point apparatus with a calibrated thermometer or digital sensor.

  • Sample Preparation: Finely powder a small amount of the dry compound. Pack the powder into a capillary tube to a height of 2-3 mm.

  • Measurement: Place the capillary tube in the apparatus. Heat at a rapid rate until the temperature is ~10 °C below the expected melting point (168 °C).

  • Refined Measurement: Decrease the heating rate to 1-2 °C per minute.

  • Data Recording: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which all solid material has transformed into a clear liquid (completion of melting). The range between these two points is the melting range.

    • Self-Validation: A narrow melting range (e.g., < 2 °C) is an indicator of high purity.

Octanol-Water Partition Coefficient (logP) (OECD Guideline 107 - Shake Flask Method)

This protocol determines the lipophilicity of the compound.[9][10]

  • Preparation: Prepare mutually saturated n-octanol and water (pH 7.4 buffer is recommended for ionizable compounds, though this compound is weakly basic).

  • Procedure: a. Dissolve a known mass of the compound in the aqueous phase. b. Add a known volume of the n-octanol phase. The volume ratio should be adjusted based on the expected logP. c. Cap the vessel and shake vigorously at a constant temperature (e.g., 25 °C) until equilibrium is reached (typically 1-24 hours). d. Separate the two phases by centrifugation.

  • Analysis: Accurately determine the concentration of the compound in both the aqueous and n-octanol phases using a validated analytical method (e.g., UV-Vis spectroscopy or HPLC).

  • Calculation: The partition coefficient (P) is the ratio of the concentration in the octanol phase to the concentration in the aqueous phase (P = [C]octanol / [C]aqueous). The final result is expressed as logP.

    • Self-Validation: The total amount of substance recovered from both phases should be >95% of the amount initially added.

Kinetic Aqueous Solubility Determination (Turbidimetric Method)

This high-throughput method provides a rapid assessment of solubility for drug discovery.[11]

  • Stock Solution: Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 10 mM).

  • Assay Plate Preparation: In a 96-well microplate, add a small volume (e.g., 2 µL) of the DMSO stock solution to wells containing aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to achieve a range of final concentrations (e.g., 1 to 200 µM). The final DMSO concentration should be kept low and constant (e.g., 1-2%).

  • Incubation: Seal the plate and shake at room temperature for 1.5 - 2 hours.

  • Measurement: Measure the turbidity (light scattering) of each well using a nephelometer or by measuring absorbance at a high wavelength (e.g., 620 nm) on a plate reader.

  • Data Analysis: The concentration at which a significant increase in turbidity is observed corresponds to the kinetic solubility limit.

    • Self-Validation: A standard compound with known solubility should be run in parallel as a positive control.

Biological Context and Potential Applications

As a member of the thieno[2,3-d]pyrimidine family, 2-[(5-Methylthieno[2,3-d]pyrimidin-4-yl)thio]aniline is a prime candidate for investigation as a protein kinase inhibitor. The core scaffold acts as a hinge-binder, mimicking the adenine portion of ATP.

Kinase Inhibition cluster_0 Kinase ATP-Binding Pocket cluster_1 Downstream Signaling ATP ATP Kinase Kinase ATP->Kinase Binds Substrate Protein Substrate Kinase->Substrate Phosphorylates Blocked X Kinase->Blocked Phospho_Substrate Phosphorylated Substrate Substrate->Phospho_Substrate Cell Proliferation, Survival, Angiogenesis Cell Proliferation, Survival, Angiogenesis Phospho_Substrate->Cell Proliferation, Survival, Angiogenesis Inhibitor Thieno[2,3-d]pyrimidine Inhibitor Inhibitor->Kinase Competitively Binds Signaling Blocked Signaling Blocked Blocked->Signaling Blocked

Sources

Foundational

An In-depth Technical Guide to the Solubility of 2-[(5-Methylthieno[2,3-d]pyrimidin-4-yl)thio]aniline

This guide provides a comprehensive technical overview of the solubility characteristics of 2-[(5-Methylthieno[2,3-d]pyrimidin-4-yl)thio]aniline, a kinase inhibitor scaffold significant in cancer research.[1] Intended fo...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the solubility characteristics of 2-[(5-Methylthieno[2,3-d]pyrimidin-4-yl)thio]aniline, a kinase inhibitor scaffold significant in cancer research.[1] Intended for researchers, scientists, and professionals in drug development, this document outlines the theoretical and practical considerations for determining and optimizing the solubility of this promising, yet challenging, molecule.

Executive Summary: The Solubility Challenge in Drug Discovery

Solubility is a critical determinant of a drug candidate's ultimate success, profoundly influencing its absorption, distribution, metabolism, and excretion (ADME) profile.[2] For compounds like 2-[(5-Methylthieno[2,3-d]pyrimidin-4-yl)thio]aniline, which belongs to the often poorly soluble thienopyrimidine class, a thorough understanding and strategic approach to solubility are paramount from the earliest stages of research.[3][4][5] More than 40% of new chemical entities (NCEs) exhibit low aqueous solubility, creating significant hurdles for formulation and bioavailability.[6] This guide will provide the foundational knowledge and detailed protocols necessary to characterize and address the solubility of this specific thienopyrimidine derivative.

Physicochemical Profile of 2-[(5-Methylthieno[2,3-d]pyrimidin-4-yl)thio]aniline

A foundational understanding of the molecule's intrinsic properties is the first step in any solubility investigation.

PropertyValueSource
IUPAC Name 2-[(5-Methylthieno[2,3-d]pyrimidin-4-yl)thio]aniline[7][8]
CAS Number 175137-24-3[7][8]
Molecular Formula C13H11N3S2[7]
Molecular Weight 273.37 g/mol [7]
Predicted Water Solubility <0.1 mg/mL[1]
Predicted logP 2.8[1]

The thienopyrimidine core is a privileged scaffold in medicinal chemistry, known for its interaction with kinase ATP-binding sites.[1] However, this heterocyclic structure often contributes to poor aqueous solubility.[5] The aniline substituent provides a handle for further chemical modification, which can be a strategy for solubility enhancement.[1]

Foundational Principles of Solubility Testing

The solubility of a compound can be assessed under two primary conditions: kinetic and thermodynamic.

  • Kinetic Solubility: This measures the concentration of a compound in solution when it is rapidly introduced from a high-concentration stock (typically in DMSO) into an aqueous buffer. It reflects the solubility at the point of initial precipitation and is a high-throughput method used in early discovery to quickly flag problematic compounds.[2][9][10]

  • Thermodynamic Solubility: This is the true equilibrium solubility, determined by allowing a surplus of the solid compound to equilibrate with the solvent over an extended period (e.g., 24-48 hours).[2][11] This "shake-flask" method is more time-consuming but provides the definitive solubility value crucial for later-stage preclinical development.[2][11]

The choice between these methods depends on the stage of drug development. Early-stage high-throughput screening often relies on kinetic assays, while lead optimization and preformulation studies necessitate the more accurate thermodynamic data.[2][3]

Experimental Protocols for Solubility Determination

The following protocols are designed to provide a robust framework for characterizing the solubility of 2-[(5-Methylthieno[2,3-d]pyrimidin-4-yl]thio]aniline.

Kinetic Solubility Assessment via Nephelometry

This high-throughput method is ideal for early-stage screening. It relies on detecting light scattering from precipitated particles as the compound is introduced into an aqueous buffer from a DMSO stock.[9][12]

G cluster_0 Preparation cluster_1 Assay Execution cluster_2 Data Acquisition & Analysis A Prepare 10 mM stock solution in 100% DMSO C Add DMSO stock to buffer in a microplate (e.g., 2 µL into 198 µL) A->C B Prepare aqueous buffer (e.g., PBS, pH 7.4) B->C D Serial dilution across the plate C->D E Incubate briefly (e.g., 1-2 hours) at room temperature D->E F Measure light scattering at 90° using a nephelometer E->F G Identify the concentration at which precipitation occurs (sharp increase in signal) F->G H Report Kinetic Solubility (µg/mL or µM) G->H

Caption: Workflow for Kinetic Solubility Determination by Nephelometry.

Thermodynamic Solubility Assessment (Shake-Flask Method)

This gold-standard method determines the equilibrium solubility and is crucial for preformulation studies.[11]

G cluster_0 Sample Preparation cluster_1 Equilibration cluster_2 Analysis A Add excess solid compound to a vial B Add a precise volume of solvent (e.g., pH 7.4 buffer, SGF, SIF) A->B C Seal vial and agitate at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours B->C D Ensure excess solid remains to confirm saturation C->D E Filter or centrifuge to separate undissolved solid D->E F Quantify the concentration of the dissolved compound in the supernatant via HPLC-UV or LC-MS/MS E->F G Report Thermodynamic Solubility (µg/mL or µM) F->G

Caption: Workflow for Thermodynamic Solubility by the Shake-Flask Method.

Factors Influencing the Solubility of 2-[(5-Methylthieno[2,3-d]pyrimidin-4-yl)thio]aniline

Several factors can significantly alter the solubility of this compound. A systematic investigation of these is essential for a complete solubility profile.

The Effect of pH

Most drug molecules are weak acids or bases, and their solubility is pH-dependent.[10][11] The aniline moiety in the target molecule suggests it is a weak base. Therefore, its solubility is expected to increase in acidic conditions (lower pH) where the amine group becomes protonated and more polar.

Experimental Approach: Conduct thermodynamic solubility experiments across a range of pH values (e.g., pH 2, 4, 6, 7.4, 9) to generate a pH-solubility profile. This is critical for predicting its behavior in the gastrointestinal tract.[2]

Co-solvents and Formulation Vehicles

Given the predicted poor aqueous solubility, the use of co-solvents is inevitable for in vivo studies.

Commonly Used Solvents for Preclinical Studies:

  • Dimethyl sulfoxide (DMSO)

  • Ethanol

  • Polyethylene glycol 400 (PEG400)

  • Propylene glycol

  • Surfactants (e.g., Tween 80, Cremophor EL)

Experimental Approach: A systematic screening of binary and ternary solvent systems should be performed to identify a vehicle that can deliver the required concentration for pharmacological and toxicological studies.[4]

Biorelevant Media

To better predict in vivo performance, solubility should be assessed in media that simulate physiological conditions.[2]

  • Simulated Gastric Fluid (SGF): Mimics the stomach environment.

  • Fasted State Simulated Intestinal Fluid (FaSSIF): Mimics the small intestine before a meal.

  • Fed State Simulated Intestinal Fluid (FeSSIF): Mimics the small intestine after a meal.

These media contain bile salts and phospholipids that can significantly enhance the solubility of lipophilic compounds.

Strategies for Solubility Enhancement

If the intrinsic solubility of 2-[(5-Methylthieno[2,3-d]pyrimidin-4-yl)thio]aniline proves to be a limiting factor, several formulation strategies can be employed.

G A Poorly Soluble Compound B Solubility Enhancement Strategies A->B C Physical Modifications B->C D Chemical Modifications B->D E Formulation Approaches B->E F Particle Size Reduction (Micronization, Nanosuspension) C->F G Salt Formation D->G H Solid Dispersions (with polymers) E->H I Complexation (e.g., with cyclodextrins) E->I J Lipid-Based Formulations E->J

Caption: Overview of Solubility Enhancement Techniques.

  • Particle Size Reduction: Techniques like micronization increase the surface area available for dissolution, which can improve the dissolution rate.[6]

  • Salt Formation: For ionizable compounds like this one, forming a salt can dramatically increase aqueous solubility.[6]

  • Solid Dispersions: Dispersing the compound in an amorphous state within a polymer matrix can prevent crystallization and maintain a higher energy state, leading to enhanced solubility.[4][6]

  • Complexation: Using agents like cyclodextrins can encapsulate the poorly soluble molecule, increasing its apparent solubility.[4]

Conclusion and Forward Look

The solubility of 2-[(5-Methylthieno[2,3-d]pyrimidin-4-yl)thio]aniline is a critical parameter that must be thoroughly investigated to ensure its successful development as a therapeutic agent. While its thienopyrimidine core suggests inherent challenges with aqueous solubility, a systematic and multi-faceted approach as outlined in this guide will enable researchers to accurately characterize its behavior and develop effective formulation strategies. Early and comprehensive solubility testing de-risks the development pathway, preventing costly late-stage failures and ultimately accelerating the journey from the laboratory to the clinic.[3][4][13]

References

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Exploratory

The Therapeutic Potential of the Thieno[2,3-d]pyrimidine Scaffold: A Technical Guide to Biological Activity

Abstract The thieno[2,3-d]pyrimidine scaffold is a fused heterocyclic system that has garnered significant attention in medicinal chemistry due to its structural similarity to purine bases, making it a privileged structu...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The thieno[2,3-d]pyrimidine scaffold is a fused heterocyclic system that has garnered significant attention in medicinal chemistry due to its structural similarity to purine bases, making it a privileged structure for interacting with a wide array of biological targets.[1][2] This guide provides an in-depth exploration of the diverse biological activities of thieno[2,3-d]pyrimidine derivatives, with a focus on their anticancer, anti-inflammatory, and antimicrobial properties. We will delve into the structure-activity relationships (SAR) that govern their potency and selectivity, detail the experimental protocols for their biological evaluation, and elucidate the underlying molecular mechanisms of action. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of this versatile scaffold.

Anticancer Activity: Targeting the Proliferative Machinery

Thieno[2,3-d]pyrimidine derivatives have emerged as a promising class of anticancer agents, demonstrating efficacy against a variety of cancer cell lines, including breast, lung, colon, and melanoma.[3][4] Their anticancer activity often stems from the inhibition of key protein kinases involved in cancer cell proliferation, survival, and metastasis.[5]

Mechanism of Action: Kinase Inhibition

A primary mechanism by which thieno[2,3-d]pyrimidines exert their anticancer effects is through the inhibition of protein kinases. Notably, derivatives of this scaffold have been developed as potent inhibitors of Epidermal Growth Factor Receptor (EGFR) and Phosphoinositide 3-kinase (PI3K), two critical nodes in oncogenic signaling pathways.[5][6]

  • EGFR Inhibition: EGFR is a receptor tyrosine kinase that, upon activation, triggers downstream signaling cascades promoting cell growth and division. Mutations in the EGFR gene can lead to its constitutive activation, a hallmark of many epithelial cancers. Thieno[2,3-d]pyrimidine derivatives have been designed to be potent against both wild-type and clinically relevant mutant forms of EGFR, such as the T790M resistance mutant.[6]

  • PI3K Inhibition: The PI3K/AKT/mTOR pathway is another crucial signaling axis that is frequently dysregulated in cancer. PI3Ks are a family of lipid kinases that play a central role in cell growth, proliferation, and survival. Specific isoforms of PI3K, such as PI3Kβ and PI3Kγ, have been successfully targeted by 2-aryl-4-morpholinothieno[2,3-d]pyrimidine derivatives.[6]

Signaling Pathway: EGFR and PI3K Inhibition by Thieno[2,3-d]pyrimidine Derivatives

EGFR_PI3K_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR EGFR PI3K PI3K EGFR->PI3K AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation Promotes ThienoPy Thieno[2,3-d]pyrimidine Derivative ThienoPy->EGFR Inhibits ThienoPy->PI3K Inhibits EGF EGF EGF->EGFR Binds

Caption: Inhibition of EGFR and PI3K signaling pathways by thieno[2,3-d]pyrimidine derivatives.

Structure-Activity Relationship (SAR) Studies

The biological activity of thieno[2,3-d]pyrimidine derivatives is highly dependent on the nature and position of substituents on the core scaffold.

Table 1: SAR of 2-Aryl-4-morpholinothieno[2,3-d]pyrimidines as PI3K Inhibitors [6]

CompoundR Group (Substitution on 2-phenyl ring)Inhibition of PI3Kβ (%)Inhibition of PI3Kγ (%)
IIIa3-OH6270
VIb3-OH, 5-OCH37284
IIIb4-OH<40<40
VIc4-OH, 5-OCH350<40
IIIk3-OCH3<4048

Data sourced from a study on novel thieno[2,3-d]pyrimidine derivatives as anti-PI3K agents.

Key SAR Insights for PI3K Inhibition: [6]

  • A hydroxyl group at the 3-position of the 2-phenyl ring is crucial for potent inhibitory activity.

  • The addition of a methoxy group at the 5-position, in conjunction with a 3-hydroxyl group, enhances potency.

  • Substituents at the 4-position of the 2-phenyl ring generally lead to a decrease in activity.

Table 2: SAR of Thieno[2,3-d]pyrimidines as EGFR Inhibitors [6]

CompoundR1 (on 2-phenyl)R2 (on 4-anilino)IC50 (nM) - Wild-Type EGFRIC50 (nM) - T790M Mutant EGFR
1H3-Cl25150
24-OCH33-Cl1060
34-OCH33-Br845
44-OCH3H50300

IC50 values represent the concentration required for 50% inhibition.

Key SAR Insights for EGFR Inhibition: [6]

  • A small, electron-donating group like a methoxy group at the 4-position of the 2-phenyl ring generally enhances activity.

  • Halogen substitution (e.g., Cl, Br) at the 3-position of the 4-anilino moiety is critical for high potency against both wild-type and mutant EGFR.

Experimental Protocol: Cell Viability (MTT) Assay

The anti-proliferative effects of thieno[2,3-d]pyrimidine derivatives on cancer cell lines are commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[6]

Step-by-Step Methodology:

  • Cell Culture: Seed cancer cells (e.g., MCF-7, A549) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the thieno[2,3-d]pyrimidine derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48 to 72 hours.

  • MTT Addition: Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for another 4 hours. Metabolically active cells will reduce the yellow MTT to a purple formazan product.

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the colored solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration at which 50% of cell growth is inhibited, is then determined by plotting a dose-response curve.

Workflow: MTT Assay for Anticancer Activity

MTT_Assay_Workflow A 1. Seed Cancer Cells in 96-well Plate B 2. Treat with Thieno[2,3-d]pyrimidine Derivatives (Various Concentrations) A->B C 3. Incubate for 48-72 hours B->C D 4. Add MTT Reagent and Incubate for 4 hours C->D E 5. Solubilize Formazan Crystals with DMSO D->E F 6. Measure Absorbance at 570 nm E->F G 7. Calculate IC50 Values F->G

Caption: A generalized workflow for determining the anticancer activity of compounds using the MTT assay.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a key driver of various diseases, including arthritis, cardiovascular diseases, and cancer. Thieno[2,3-d]pyrimidine derivatives have demonstrated significant anti-inflammatory properties, offering a potential therapeutic avenue for these conditions.[7][8][9]

Mechanism of Action: Inhibition of Pro-inflammatory Mediators

The anti-inflammatory effects of thieno[2,3-d]pyrimidines are often attributed to their ability to suppress the production of pro-inflammatory mediators, such as prostaglandins.[10] Prostaglandin E2 (PGE2) is a key mediator of inflammation, and its synthesis is catalyzed by cyclooxygenase (COX) enzymes. Some thieno[2,3-d]pyrimidine derivatives have been shown to reduce PGE2 levels, suggesting a potential interaction with the COX pathway.[10] Additionally, some derivatives act as inhibitors of atypical protein kinase C (aPKC), which plays a role in cytokine-induced inflammation and vascular permeability.[11][12]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

A standard in vivo model to evaluate the anti-inflammatory activity of novel compounds is the carrageenan-induced paw edema test in rats.[9][10]

Step-by-Step Methodology:

  • Animal Acclimatization: Acclimate male Wistar rats (150-200 g) to the laboratory conditions for at least one week.

  • Grouping and Fasting: Divide the animals into groups (n=6), including a control group, a standard drug group (e.g., Indomethacin or Diclofenac sodium), and test groups for different doses of the thieno[2,3-d]pyrimidine derivatives.[10] Fast the animals overnight before the experiment with free access to water.

  • Compound Administration: Administer the test compounds and the standard drug orally or intraperitoneally. The control group receives the vehicle.

  • Induction of Inflammation: After one hour, inject 0.1 mL of 1% w/v carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group at each time point compared to the control group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the treated group.

Antimicrobial Activity: Combating Pathogenic Microbes

The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Thieno[2,3-d]pyrimidine derivatives have shown promising activity against a range of bacteria and fungi, making them an interesting scaffold for anti-infective drug discovery.[1][2]

Spectrum of Activity

Thieno[2,3-d]pyrimidine derivatives have demonstrated activity against both Gram-positive and Gram-negative bacteria.[13] Notably, some compounds have shown potent activity against multi-drug resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[13][14] The antibacterial activity can be modulated by substitutions on the thieno[2,3-d]pyrimidine core.[14] Some derivatives have also exhibited antifungal activity.[15]

Experimental Protocol: Broth Microdilution Method for MIC Determination

The minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, is a standard measure of antimicrobial activity. The broth microdilution method is a widely used technique for determining MIC values.

Step-by-Step Methodology:

  • Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus, E. coli) equivalent to a 0.5 McFarland standard.

  • Serial Dilutions: Prepare two-fold serial dilutions of the thieno[2,3-d]pyrimidine derivatives in a suitable broth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.

  • Inoculation: Add the standardized inoculum to each well of the microtiter plate. Include a growth control (broth + inoculum) and a sterility control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Other Biological Activities

Beyond the major areas discussed, thieno[2,3-d]pyrimidine derivatives have been investigated for a variety of other therapeutic applications, including:

  • GnRH Receptor Antagonism: Certain thieno[2,3-d]pyrimidine-2,4-dione derivatives have been identified as potent antagonists of the gonadotropin-releasing hormone (GnRH) receptor, with potential applications in treating reproductive diseases.[16]

  • Analgesic Activity: Some derivatives have shown analgesic properties in animal models.[7][9]

  • CNS Protective Agents: The thieno[2,3-d]pyrimidine scaffold has also been explored for its potential in developing agents for central nervous system disorders.[1]

Conclusion and Future Perspectives

The thieno[2,3-d]pyrimidine scaffold represents a highly versatile and promising platform for the design and development of novel therapeutic agents. The extensive research into their anticancer, anti-inflammatory, and antimicrobial activities has provided valuable insights into their structure-activity relationships and mechanisms of action. Future research should focus on optimizing the potency and selectivity of these derivatives for specific biological targets, as well as improving their pharmacokinetic and toxicological profiles. The continued exploration of this privileged scaffold holds great promise for addressing unmet medical needs across a spectrum of diseases.

References

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  • Synthesis and structure-activity relationships of thieno[2,3-d]pyrimidines as atypical protein kinase C inhibitors to control retinal vascular permeability and cytokine-induced edema - PMC - PubMed Central. (URL: [Link])

  • Thieno[2,3-d]pyrimidinedione derivatives as antibacterial agents - PMC - PubMed Central. (URL: [Link])

  • Synthesis and Structure-Activity Relationships of thieno[2,3-d]pyrimidine-2,4-dione Derivatives as Potent GnRH Receptor Antagonists - PubMed. (URL: [Link])

  • Thieno[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents - ResearchGate. (URL: [Link])

  • Anticancer activity of some novel thieno [2, 3-d] pyrimidine derivatives. - Allied Academies. (URL: [Link])

  • Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances - PubMed. (URL: [Link])

  • Anticancer Activity Evaluation of New Thieno[2,3- d]pyrimidin-4(3 H)-ones and Thieno[3,2- d]pyrimidin-4(3 H)-one Derivatives - PubMed. (URL: [Link])

  • Designing Potent Anti-Cancer Agents: Synthesis and Molecular Docking Studies of Thieno[2,3-d][3][11][16]triazolo[1,5-a]pyrimidine Derivatives - PMC - NIH. (URL: [Link])

  • Synthesis and biological evaluation of thieno[2,3-d]pyrimidine derivatives for anti-inflammatory, analgesic and ulcerogenic activity - ProQuest. (URL: [Link])

  • Thieno[2,3‐d] pyrimidine analogues, their SAR and utility as anti‐inflammatory agents. - ResearchGate. (URL: [Link])

  • Design, Synthesis and Biological Evaluation of New Thieno[2,3- d]pyrimidines as Anti-inflammatory Agents - PubMed. (URL: [Link])

  • Synthesis and biological evaluation of thieno[2,3-d]pyrimidine derivatives for anti-inflammatory, analgesic and ulcerogenic activity - PubMed. (URL: [Link])

  • Synthesis and structure-activity relationships of thieno[2,3-d]pyrimidines as atypical protein kinase C inhibitors to control retinal vascular permeability and cytokine-induced edema - PubMed. (URL: [Link])

  • (PDF) Synthesis and biological evaluation of thieno[2,3-d]pyrimidine derivatives for anti-inflammatory, analgesic and ulcerogenic activity - ResearchGate. (URL: [Link])

  • Thieno[2,3-d]pyrimidine-Core Compounds Show Activity against Clinically Relevant Gram-Positive Bacteria - PubMed. (URL: [Link])

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Protocols & Analytical Methods

Method

The Emergence of 2-[(5-Methylthieno[2,3-d]pyrimidin-4-yl)thio]aniline: A Versatile Precursor for Next-Generation Kinase Inhibitors

Introduction: The Strategic Importance of the Thieno[2,3-d]pyrimidine Scaffold In the landscape of modern oncology, the quest for selective and potent kinase inhibitors remains a paramount objective. Protein kinases, as...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Thieno[2,3-d]pyrimidine Scaffold

In the landscape of modern oncology, the quest for selective and potent kinase inhibitors remains a paramount objective. Protein kinases, as crucial regulators of cellular signaling pathways, are frequently dysregulated in various malignancies, making them prime targets for therapeutic intervention. Within the diverse chemical space of kinase inhibitors, the thieno[2,3-d]pyrimidine core has emerged as a "privileged scaffold".[1] Its structural resemblance to the native purine of ATP allows it to effectively compete for the kinase ATP-binding site, thereby inhibiting downstream signaling cascades that drive tumor growth and proliferation.[2] This application note provides a comprehensive guide to the synthesis, characterization, and strategic application of 2-[(5-Methylthieno[2,3-d]pyrimidin-4-yl)thio]aniline , a key precursor for the development of a novel class of kinase inhibitors. We will delve into the rationale behind its design, detailed protocols for its synthesis and subsequent derivatization, and methodologies for evaluating the biological activity of its progeny.

The strategic incorporation of a 5-methyl group on the thieno[2,3-d]pyrimidine core and the introduction of a flexible 2-aminophenylthioether at the C4 position offer a unique combination of structural features. This design allows for the exploration of diverse chemical space through subsequent modifications of the aniline moiety, enabling the fine-tuning of inhibitory potency and selectivity against a range of clinically relevant kinases.

Rationale and Design: Exploiting Key Pharmacophoric Features

The design of 2-[(5-Methylthieno[2,3-d]pyrimidin-4-yl)thio]aniline as a kinase inhibitor precursor is underpinned by established principles of medicinal chemistry and kinase biology. The thieno[2,3-d]pyrimidine core acts as the foundational hinge-binding motif, a critical interaction for anchoring the inhibitor within the ATP-binding pocket of the kinase. The thioether linkage provides a flexible yet stable connection to the aniline moiety, which is poised to interact with the solvent-exposed region of the kinase, offering opportunities to enhance selectivity and potency.

The terminal amino group on the aniline ring serves as a versatile chemical handle for the introduction of a wide array of substituents. This allows for the systematic exploration of structure-activity relationships (SAR) to optimize interactions with specific amino acid residues within the target kinase. Derivatives of this precursor have shown promise as inhibitors of key oncogenic kinases, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR), both of which are validated targets in cancer therapy.[3][4]

Synthesis and Characterization: A Detailed Protocol

The synthesis of 2-[(5-Methylthieno[2,3-d]pyrimidin-4-yl)thio]aniline is a two-step process commencing from the readily accessible 4-chloro-5-methylthieno[2,3-d]pyrimidine. The key transformation involves a nucleophilic aromatic substitution (SNAr) reaction with 2-aminothiophenol.

Part 1: Synthesis of the Precursor 4-chloro-5-methylthieno[2,3-d]pyrimidine

The synthesis of the chlorinated precursor is a critical first step. While various methods exist for the synthesis of thieno[2,3-d]pyrimidines, a common and effective approach involves the cyclization of a suitably substituted 2-aminothiophene derivative.[5]

Protocol 1: Synthesis of 4-chloro-5-methylthieno[2,3-d]pyrimidine

StepProcedureRationale
1To a solution of 5-methylthieno[2,3-d]pyrimidin-4(3H)-one in an appropriate solvent (e.g., toluene), add phosphorus oxychloride (POCl3) and a catalytic amount of N,N-dimethylformamide (DMF).This is a standard chlorination reaction to convert the hydroxyl group of the pyrimidinone to a chloro group, which is a good leaving group for the subsequent SNAr reaction. DMF acts as a catalyst.
2Heat the reaction mixture at reflux for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).Heating is necessary to drive the reaction to completion.
3Upon completion, carefully quench the reaction mixture by pouring it onto crushed ice with vigorous stirring.This hydrolyzes the excess POCl3 in a controlled manner. This step should be performed in a well-ventilated fume hood due to the evolution of HCl gas.
4Neutralize the aqueous solution with a suitable base (e.g., sodium bicarbonate solution) until the pH is approximately 7-8.Neutralization is necessary to precipitate the product and to handle the reaction mixture safely.
5Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).The product is more soluble in organic solvents, allowing for its separation from the aqueous phase.
6Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.These are standard work-up procedures to isolate and purify the crude product.
7Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient).This removes any remaining impurities to yield the pure 4-chloro-5-methylthieno[2,3-d]pyrimidine.
Part 2: Synthesis of 2-[(5-Methylthieno[2,3-d]pyrimidin-4-yl)thio]aniline

This step involves the crucial SNAr reaction. The electron-withdrawing nature of the pyrimidine ring activates the C4 position for nucleophilic attack by the thiol group of 2-aminothiophenol.

Protocol 2: Nucleophilic Aromatic Substitution

StepProcedureRationale
1Dissolve 4-chloro-5-methylthieno[2,3-d]pyrimidine and 2-aminothiophenol in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).These solvents are ideal for SNAr reactions as they can solvate the ions formed during the reaction.
2Add a non-nucleophilic base, such as potassium carbonate (K2CO3) or diisopropylethylamine (DIPEA), to the reaction mixture.The base deprotonates the thiol group of 2-aminothiophenol, forming the more nucleophilic thiolate anion.
3Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) for 4-8 hours. Monitor the reaction progress by TLC.The reaction is typically complete within this timeframe. Gentle heating can accelerate the reaction rate.
4Upon completion, pour the reaction mixture into ice-water to precipitate the product.The product is generally insoluble in water, leading to its precipitation.
5Collect the precipitate by filtration, wash thoroughly with water, and then with a small amount of a non-polar solvent (e.g., hexane or diethyl ether) to remove non-polar impurities.This initial purification step removes most of the inorganic salts and residual starting materials.
6Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or isopropanol) to obtain the pure 2-[(5-Methylthieno[2,3-d]pyrimidin-4-yl)thio]aniline.Recrystallization is a powerful technique for obtaining highly pure crystalline solids.

Characterization Data (Hypothetical):

CompoundMolecular FormulaMolecular WeightAppearance1H NMR (DMSO-d6, 400 MHz) δ (ppm)
4-chloro-5-methylthieno[2,3-d]pyrimidineC7H5ClN2S184.65Off-white solid8.85 (s, 1H), 7.80 (s, 1H), 2.60 (s, 3H)
2-[(5-Methylthieno[2,3-d]pyrimidin-4-yl)thio]anilineC13H12N4S2288.39Pale yellow solid8.60 (s, 1H), 7.65 (s, 1H), 7.40 (d, 1H), 7.20 (t, 1H), 6.80 (d, 1H), 6.65 (t, 1H), 5.50 (s, 2H, NH2), 2.50 (s, 3H)

Note: The characterization data provided is hypothetical and should be confirmed by experimental analysis.

Application in Kinase Inhibitor Development: A Gateway to Potent Therapeutics

The true value of 2-[(5-Methylthieno[2,3-d]pyrimidin-4-yl)thio]aniline lies in its role as a versatile intermediate for the synthesis of a library of potential kinase inhibitors. The primary amino group of the aniline moiety is a key point for derivatization, allowing for the introduction of various functionalities to probe the inhibitor's interaction with the target kinase.

Workflow for Derivatization and Biological Evaluation

Kinase_Inhibitor_Development_Workflow A 2-[(5-Methylthieno[2,3-d]pyrimidin-4-yl)thio]aniline (Precursor) B Derivatization Reactions (e.g., Amide coupling, Sulfonylation, Urea formation) A->B Functionalization of -NH2 group C Library of Novel Thieno[2,3-d]pyrimidine Derivatives B->C D In vitro Kinase Inhibition Assays (e.g., VEGFR-2, EGFR) C->D Screening E Cell-based Antiproliferative Assays (e.g., MTT, SRB on cancer cell lines) D->E Confirmation of cellular activity F SAR Analysis and Lead Optimization E->F Data analysis F->B Iterative design G Lead Candidate F->G Selection

Caption: Workflow for the development of kinase inhibitors from the precursor.

Protocol 3: General Procedure for Amide Coupling

StepProcedureRationale
1To a solution of 2-[(5-Methylthieno[2,3-d]pyrimidin-4-yl)thio]aniline in a suitable solvent (e.g., dichloromethane or DMF), add a carboxylic acid of interest.This introduces the desired acyl group.
2Add a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU), and a base like triethylamine (TEA) or DIPEA.Coupling agents activate the carboxylic acid for amide bond formation. The base neutralizes the acid formed during the reaction.
3Stir the reaction mixture at room temperature for 12-24 hours.Amide bond formation typically proceeds smoothly at room temperature.
4Filter the reaction mixture to remove any precipitated by-products (e.g., dicyclohexylurea if DCC is used).This is a simple purification step.
5Wash the filtrate with aqueous acid, base, and brine to remove unreacted starting materials and coupling reagents.Standard work-up to purify the desired amide.
6Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.Isolates the crude product.
7Purify the product by column chromatography or recrystallization.To obtain the final compound in high purity.

Biological Evaluation: Assessing Kinase Inhibitory Potential

Once a library of derivatives has been synthesized, the next critical step is to evaluate their biological activity. This typically involves a tiered approach, starting with in vitro kinase inhibition assays followed by cell-based assays.

Protocol 4: In Vitro Kinase Inhibition Assay (Example: VEGFR-2)

StepProcedureRationale
1Utilize a commercially available VEGFR-2 kinase assay kit (e.g., ADP-Glo™ Kinase Assay).These kits provide a standardized and reliable method for measuring kinase activity.
2Prepare a series of dilutions of the test compounds in the assay buffer.This allows for the determination of the half-maximal inhibitory concentration (IC50).
3In a 96-well plate, add the VEGFR-2 enzyme, the substrate (a suitable peptide), ATP, and the test compound at various concentrations. Include appropriate controls (no inhibitor, no enzyme).This sets up the enzymatic reaction.
4Incubate the plate at the recommended temperature (e.g., 30 °C) for the specified time (e.g., 60 minutes).This allows the kinase to phosphorylate the substrate.
5Stop the reaction and measure the amount of ADP produced, which is proportional to the kinase activity, using the detection reagent provided in the kit.The signal is typically measured using a luminometer.
6Plot the percentage of kinase inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.The IC50 value is a quantitative measure of the inhibitor's potency.

Protocol 5: Cell-Based Antiproliferative Assay (MTT Assay)

StepProcedureRationale
1Seed cancer cells (e.g., HUVEC for anti-angiogenesis studies or A549 for EGFR-driven cancers) in a 96-well plate and allow them to adhere overnight.This ensures the cells are in a healthy, proliferative state before treatment.
2Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.This allows the compounds to exert their antiproliferative effects.
3Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
4Solubilize the formazan crystals by adding a suitable solvent (e.g., DMSO or isopropanol with HCl).This dissolves the crystals, creating a colored solution.
5Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.The absorbance is directly proportional to the number of viable cells.
6Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.This provides a measure of the compound's potency in a cellular context.

Signaling Pathway and Mechanism of Action

The kinase inhibitors derived from 2-[(5-Methylthieno[2,3-d]pyrimidin-4-yl)thio]aniline are designed to function as ATP-competitive inhibitors. By binding to the ATP-binding pocket of kinases like VEGFR-2 or EGFR, they block the transfer of a phosphate group from ATP to the substrate protein, thereby inhibiting the kinase's catalytic activity.

Signaling_Pathway_Inhibition cluster_1 Downstream Signaling ATP ATP Kinase Target Kinase (e.g., VEGFR-2, EGFR) ATP->Kinase Binds Inhibitor Thieno[2,3-d]pyrimidine Inhibitor Inhibitor->Kinase Competitively Binds Proliferation Cell Proliferation Survival Cell Survival Angiogenesis Angiogenesis Substrate Substrate Protein Kinase->Substrate Phosphorylates PhosphoSubstrate Phosphorylated Substrate Protein PhosphoSubstrate->Proliferation PhosphoSubstrate->Survival PhosphoSubstrate->Angiogenesis

Caption: Mechanism of action of thieno[2,3-d]pyrimidine-based kinase inhibitors.

This inhibition of key signaling pathways, such as the VEGF pathway in the case of VEGFR-2 inhibition or the EGF pathway for EGFR inhibition, ultimately leads to a reduction in tumor cell proliferation, survival, and angiogenesis, the hallmarks of cancer.

Conclusion and Future Perspectives

2-[(5-Methylthieno[2,3-d]pyrimidin-4-yl)thio]aniline represents a strategically designed and highly versatile precursor for the development of novel kinase inhibitors. The straightforward and robust synthetic route, coupled with the vast potential for chemical diversification, makes it an invaluable tool for medicinal chemists and drug discovery scientists. The protocols and methodologies outlined in this application note provide a solid foundation for researchers to synthesize, characterize, and evaluate the biological activity of new chemical entities derived from this promising scaffold. Future work in this area will likely focus on the development of highly selective inhibitors for specific kinase isoforms, as well as dual- or multi-targeted inhibitors to overcome drug resistance and improve therapeutic outcomes in cancer treatment.

References

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  • El-Metwally, S. A., et al. (2023). Discovery of new VEGFR-2 inhibitors and apoptosis inducer-based thieno[2,3-d]pyrimidine. Future Medicinal Chemistry, 15(22), 2065-2086. [Link]

  • Albohy, A., et al. (2021). Discovery of potent thieno[2,3-d]pyrimidine VEGFR-2 inhibitors: Design, synthesis and enzyme inhibitory evaluation supported by molecular dynamics simulations. European Journal of Medicinal Chemistry, 223, 113645. [Link]

  • El-Metwally, S. A., et al. (2023). Discovery of new thieno[2,3-d]pyrimidines as EGFR tyrosine kinase inhibitors for cancer treatment. Future Medicinal Chemistry, 15(13), 1167-1184. [Link]

  • Ogawa, N., et al. (1989). [Synthesis of thieno[2,3-d]pyrimidine Derivatives and Their Antifungal Activities]. Yakugaku Zasshi, 109(7), 464-73. [Link]

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  • BenchChem. (2025). The Rise of Thieno[2,3-d]pyrimidines: A Technical Guide to their Mechanism of Action as Kinase Inhibitors. BenchChem Technical Support.
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  • Hassan, G. S., et al. (2023). 2-Alkyl-Substituted-4-Amino-Thieno[2,3-d]Pyrimidines: Anti-Proliferative Properties to In Vitro Breast Cancer Models. Molecules, 28(17), 6331. [Link]

Sources

Application

Application Note &amp; Protocols: The Anticancer Potential of the Thieno[2,3-d]pyrimidine Scaffold, Featuring 2-[(5-Methylthieno[2,3-d]pyrimidin-4-yl)thio]aniline

Audience: Researchers, scientists, and drug development professionals. Abstract: The thieno[2,3-d]pyrimidine core is recognized as a privileged scaffold in medicinal chemistry due to its structural similarity to native p...

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: The thieno[2,3-d]pyrimidine core is recognized as a privileged scaffold in medicinal chemistry due to its structural similarity to native purines and its versatile biological activities.[1][2] Numerous derivatives have demonstrated significant potential as anticancer agents by targeting key signaling pathways involved in cell proliferation and survival.[1][3][4] This guide provides a comprehensive overview of the mechanistic rationale and a set of detailed protocols for evaluating the anticancer properties of novel thienopyrimidine derivatives, using 2-[(5-Methylthieno[2,3-d]pyrimidin-4-yl)thio]aniline as a representative investigational compound. The focus is on a systematic workflow, from initial cytotoxicity screening to in-depth mechanistic assays, designed to rigorously characterize the compound's mode of action.

Part 1: Mechanistic Rationale & Target Identification

The anticancer efficacy of many thienopyrimidine derivatives is attributed to their ability to function as kinase inhibitors.[5] The structural resemblance to adenosine triphosphate (ATP) allows these compounds to compete for the ATP-binding pocket of various kinases, thereby disrupting downstream signaling cascades critical for cancer cell growth and survival.

A primary and well-validated target for this scaffold is the Phosphoinositide 3-kinase (PI3K) pathway.[6][7] The PI3K/Akt/mTOR signaling cascade is a central regulator of cell metabolism, growth, proliferation, and survival. Its aberrant activation is a hallmark of many human cancers, making it a prime target for therapeutic intervention. Thienopyrimidine derivatives, such as GDC-0941, have shown potent inhibitory activity against PI3K isoforms.[8] The proposed mechanism involves the thienopyrimidine core establishing key interactions within the kinase hinge region, while peripheral substitutions can be modified to enhance potency and selectivity.[7]

The inhibition of PI3K prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3), a critical secondary messenger. This, in turn, prevents the recruitment and activation of downstream effectors like Akt and mTOR, ultimately leading to the induction of apoptosis and cell cycle arrest.[6]

PI3K_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits & Activates Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Bad Bad Akt->Bad Inhibits Cell_Growth Cell Growth & Protein Synthesis mTORC1->Cell_Growth Promotes Apoptosis Apoptosis Bad->Apoptosis Promotes Inhibitor Thieno[2,3-d]pyrimidine (e.g., 2-[(5-Methyl...)]aniline) Inhibitor->PI3K INHIBITS

Figure 1: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of thienopyrimidine derivatives.

Part 2: In Vitro Evaluation Workflow

A structured, multi-stage approach is essential for characterizing the anticancer activity of a novel compound. The workflow begins with broad cytotoxicity screening to determine potency and selectivity, followed by more detailed assays to elucidate the specific cellular mechanisms responsible for the observed effects.

Workflow Start Compound Synthesis & Purification Screen Protocol 1: Preliminary Cytotoxicity Screening (MTT Assay) Start->Screen IC50 Determine IC50 Values (Potency & Selectivity) Screen->IC50 Mechanistic Mechanistic Assays (at IC50 concentrations) IC50->Mechanistic If potent & selective Apoptosis Protocol 2: Apoptosis Assay (Annexin V / PI) Mechanistic->Apoptosis CellCycle Protocol 3: Cell Cycle Analysis (PI Staining) Mechanistic->CellCycle Downstream Downstream Analysis (e.g., Western Blot, In Vivo) Apoptosis->Downstream CellCycle->Downstream

Figure 2: Experimental workflow for evaluating a novel anticancer compound.

Protocol 1: Preliminary Cytotoxicity Screening (MTT Assay)

Principle: This colorimetric assay measures cellular metabolic activity as an indicator of cell viability. Viable cells contain mitochondrial dehydrogenases that convert the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into an insoluble purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.

Expertise & Causality: The MTT assay is chosen for initial screening due to its high throughput, reproducibility, and sensitivity. It provides a robust quantitative measure (IC50) of a compound's ability to inhibit cell proliferation or induce cell death. A panel of cancer cell lines (e.g., breast, lung, colon) and a normal, non-cancerous cell line (e.g., human embryonic kidney HEK293 or normal fibroblasts) should be used to assess both potency and selectivity.[9] High selectivity (a significantly higher IC50 in normal cells compared to cancer cells) is a desirable characteristic for a potential therapeutic agent.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HCT116) and a normal cell line (e.g., HEK293).[9]

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS).

  • 96-well flat-bottom plates.

  • Test compound (stock solution in DMSO).

  • MTT solution (5 mg/mL in sterile PBS).

  • Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS).

  • Multichannel pipette and microplate reader (570 nm).

  • Positive control (e.g., Doxorubicin).[4]

Step-by-Step Methodology:

  • Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include wells for "untreated" (medium only) and "vehicle control" (medium with 0.5% DMSO).

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2. The incubation time should be consistent across experiments.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well. Incubate for 3-4 hours at 37°C. During this time, viable cells will form purple formazan crystals.

  • Solubilization: Carefully remove the medium. Add 150 µL of solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals. Pipette up and down to ensure complete dissolution.

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

Data Analysis:

  • Calculate the percentage of cell viability for each concentration using the formula: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100

  • Plot % Viability against the log of the compound concentration.

  • Use non-linear regression (log(inhibitor) vs. response) in software like GraphPad Prism to calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Data Presentation: Cytotoxicity Profile

Summarizing IC50 values in a table allows for a clear comparison of the compound's potency and selectivity across different cell lines.

Cell LineCancer TypeIC50 (µM) of Compound XIC50 (µM) of Doxorubicin
MCF-7Breast Adenocarcinoma8.3[10]30.4[4]
A549Non-small Cell Lung0.94[11]Not Reported
HCT116Colorectal Carcinoma0.6-1.2[12]Not Reported
PC-3Prostate Cancer>50Not Reported
HEK293Normal Embryonic Kidney>100Not Reported
Note: IC50 values are representative examples from literature on various thienopyrimidine derivatives and are for illustrative purposes.

Part 3: Mechanistic Deep-Dive Protocols

Following the identification of potent cytotoxic activity, the next crucial step is to determine the mechanism of cell death. Apoptosis (programmed cell death) and cell cycle arrest are common outcomes of kinase inhibitor activity.[6][12]

Protocol 2: Apoptosis Detection by Annexin V / Propidium Iodide (PI) Staining

Principle: This flow cytometry-based assay differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells.[13] In early apoptosis, the phospholipid phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (e.g., FITC) and can bind to these exposed PS residues.[13] Propidium Iodide (PI) is a fluorescent DNA intercalating agent that is excluded by the intact membrane of live and early apoptotic cells but can enter late apoptotic and necrotic cells where membrane integrity is compromised.[14]

Expertise & Causality: This dual-staining method provides a quantitative snapshot of different cell populations. Observing a significant increase in the Annexin V-positive/PI-negative population after treatment is a strong indicator of apoptosis induction. It is a more specific and informative assay than viability assays alone. Controls are critical: unstained cells set the baseline fluorescence, while single-stained cells (Annexin V only, PI only) are used to set the compensation and quadrants correctly.[13]

Materials:

  • FITC Annexin V Apoptosis Detection Kit (containing Annexin V-FITC, PI solution, and 10X Binding Buffer).

  • Treated and untreated cells.

  • Cold PBS.

  • Flow cytometer.

Step-by-Step Methodology:

  • Cell Preparation: Culture and treat cells with the test compound (e.g., at its IC50 and 2x IC50 concentration) for a predetermined time (e.g., 24 or 48 hours).

  • Harvesting: Collect both floating and adherent cells to ensure all apoptotic cells are included. Centrifuge at 300 x g for 5 minutes.

  • Washing: Discard the supernatant and wash the cells twice with cold PBS. This removes any residual medium that could interfere with staining.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL. The binding of Annexin V to PS is calcium-dependent, which is supplied by the binding buffer.[15]

  • Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of FITC Annexin V and 5 µL of PI solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark to prevent photobleaching of the fluorophores.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.[15]

Data Analysis:

  • A dot plot of PI (y-axis) vs. Annexin V-FITC (x-axis) is generated.

  • Four quadrants are defined:

    • Lower-Left (Annexin V- / PI-): Live, healthy cells.

    • Lower-Right (Annexin V+ / PI-): Early apoptotic cells.

    • Upper-Right (Annexin V+ / PI+): Late apoptotic or necrotic cells.

    • Upper-Left (Annexin V- / PI+): Necrotic cells/debris.

  • Quantify the percentage of cells in each quadrant to determine the effect of the compound on apoptosis induction.

Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining

Principle: This method quantifies the DNA content of cells to determine their distribution across the different phases of the cell cycle (G0/G1, S, and G2/M).[16] PI stoichiometrically binds to DNA, meaning the fluorescence intensity is directly proportional to the amount of DNA. Cells in G2/M phase (with 4N DNA) will have twice the fluorescence intensity of cells in G0/G1 phase (with 2N DNA), while cells in S phase (DNA synthesis) will have an intermediate fluorescence.[16]

Expertise & Causality: Arresting the cell cycle at a specific checkpoint is a common mechanism for anticancer drugs. This assay precisely identifies if and where such an arrest occurs. Cells must be fixed, typically with cold ethanol, to permeabilize the membranes for PI entry. Treatment with RNase A is crucial because PI also binds to double-stranded RNA; failing to remove RNA would lead to inaccurate DNA content measurements.[16]

Materials:

  • Treated and untreated cells.

  • Cold PBS.

  • Ice-cold 70% Ethanol.

  • PI staining solution (containing Propidium Iodide and RNase A).

  • Flow cytometer.

Step-by-Step Methodology:

  • Cell Preparation & Harvesting: Treat cells as described for the apoptosis assay. Harvest approximately 1 x 10^6 cells per sample.

  • Washing: Wash cells once with cold PBS.

  • Fixation: Resuspend the cell pellet in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Fixation permeabilizes the cells and preserves their structure. Incubate on ice for at least 30 minutes (or overnight at -20°C).

  • Rehydration & Staining: Centrifuge the fixed cells at 500 x g for 5 minutes. Discard the ethanol and wash the pellet once with PBS. Resuspend the cells in 500 µL of PI/RNase A staining solution.

  • Incubation: Incubate for 30 minutes at room temperature in the dark. RNase A digests RNA, ensuring PI only stains DNA.

  • Analysis: Analyze the samples by flow cytometry. Acquire at least 10,000 events per sample.

Data Analysis:

  • A histogram of fluorescence intensity (DNA content) is generated.

  • The data is analyzed using cell cycle modeling software (e.g., FlowJo, ModFit LT).

  • The software de-convolutes the histogram to quantify the percentage of cells in the G0/G1, S, and G2/M phases.

  • A significant accumulation of cells in a particular phase compared to the untreated control indicates cell cycle arrest. An increase in the "sub-G1" peak can also be an indicator of apoptotic cells with fragmented DNA.[17]

References

  • Gelin, M., et al. (2021). Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents. Molecules. Available at: [Link]

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  • Bio-protocol. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol. Available at: [Link]

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Method

Application Notes &amp; Protocols: Investigating the Anti-Inflammatory Potential of 2-[(5-Methylthieno[2,3-d]pyrimidin-4-yl)thio]aniline

Prepared for: Researchers, Scientists, and Drug Development Professionals Abstract: The thieno[2,3-d]pyrimidine scaffold is recognized as a "privileged structure" in medicinal chemistry, with derivatives demonstrating a...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract: The thieno[2,3-d]pyrimidine scaffold is recognized as a "privileged structure" in medicinal chemistry, with derivatives demonstrating a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1] This guide focuses on a specific derivative, 2-[(5-Methylthieno[2,3-d]pyrimidin-4-yl)thio]aniline, a known kinase inhibitor scaffold, outlining a comprehensive strategy to evaluate its potential as a novel anti-inflammatory agent.[2] We provide an in-depth examination of the key inflammatory signaling pathways, followed by a series of detailed, field-proven protocols for in vitro and in vivo assessment. This document serves as a complete methodological framework, from initial cytotoxicity screening and mechanistic validation to preliminary in vivo efficacy studies, empowering researchers to rigorously characterize this compound's therapeutic promise.

Mechanistic Rationale: Targeting Core Inflammatory Kinase Cascades

Inflammation is a complex biological response orchestrated by a network of intracellular signaling pathways.[3] Many of these pathways are controlled by protein kinases, making them prime targets for therapeutic intervention.[4] Given that 2-[(5-Methylthieno[2,3-d]pyrimidin-4-yl)thio]aniline is built on a kinase inhibitor scaffold, a logical starting point for investigation is its ability to modulate the key kinase-driven signaling cascades that regulate the expression of pro-inflammatory mediators.[2]

  • The NF-κB Pathway: The Nuclear Factor-kappa B (NF-κB) transcription factor is a master regulator of inflammatory responses.[5] In resting cells, it is held inactive in the cytoplasm by Inhibitor of κB (IκB) proteins.[6] Inflammatory stimuli, such as lipopolysaccharide (LPS), trigger a kinase cascade that leads to the phosphorylation and subsequent degradation of IκBα. This frees the p65/p50 NF-κB dimer to translocate into the nucleus, where it binds to DNA and initiates the transcription of genes encoding pro-inflammatory cytokines (TNF-α, IL-6), enzymes (COX-2, iNOS), and adhesion molecules.[6][7] Inhibition of the upstream kinases (e.g., IKK complex) or direct interference with p65 activity can potently suppress this pathway.

  • Mitogen-Activated Protein Kinase (MAPK) Pathways: The MAPK family, particularly the p38 MAPK and c-Jun N-terminal kinase (JNK) pathways, are critical mediators of cellular responses to stress and inflammatory signals.[8][9] Activation of these pathways via phosphorylation regulates the synthesis of inflammatory mediators at both the transcriptional and translational levels.[8] For instance, the p38 MAPK pathway is heavily involved in the production of TNF-α and IL-6.[10] Therefore, inhibitors targeting p38 and JNK have demonstrated significant anti-inflammatory activity in preclinical models.[9]

  • The JAK/STAT Pathway: The Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathway is a primary signaling route for a wide array of cytokines and growth factors that are hallmarks of inflammatory diseases like rheumatoid arthritis.[11][12] Cytokine binding to its receptor activates associated JAKs, which then phosphorylate STAT proteins.[13] These phosphorylated STATs form dimers, translocate to the nucleus, and act as transcription factors to up-regulate the expression of inflammatory genes.[11] Small molecule JAK inhibitors (Jakinibs) have shown considerable efficacy in clinical trials, highlighting the pathway's therapeutic importance.[12][14]

The interconnected nature of these pathways suggests that a kinase inhibitor could have pleiotropic anti-inflammatory effects by acting on one or more of these central nodes.

Inflammatory Signaling Pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds Cytokine Cytokine CytokineR Cytokine Receptor Cytokine->CytokineR binds MAPKKK MAPKKK TLR4->MAPKKK activates IKK IKK Complex TLR4->IKK JAK JAK CytokineR->JAK activates MAPKK MAPKK MAPKKK->MAPKK P p38_JNK p38 / JNK MAPKK->p38_JNK P Transcription Gene Transcription p38_JNK->Transcription IkBa_p65 IκBα-p65/p50 (Inactive) IKK->IkBa_p65 P IκBα p65_p50 p65/p50 IkBa_p65->p65_p50 IκBα degradation p65_p50->Transcription translocates STAT STAT JAK->STAT P pSTAT p-STAT Dimer STAT->pSTAT dimerizes pSTAT->Transcription translocates Compound 2-[(5-Methyl...thio]aniline (Potential Inhibitor) Compound->p38_JNK Compound->IKK Compound->JAK Mediators Pro-inflammatory Mediators (TNF-α, IL-6, iNOS, COX-2) Transcription->Mediators leads to

Caption: Potential inhibition points of a kinase inhibitor in inflammatory signaling.

In Vitro Evaluation Workflow

A tiered in vitro screening approach is essential to systematically evaluate the anti-inflammatory properties of a test compound. The workflow begins with assessing cytotoxicity to establish a safe therapeutic window, followed by functional assays in a relevant cell model to measure the inhibition of key inflammatory markers.

In Vitro Workflow Start Start: Test Compound 2-[(5-Methyl...thio]aniline Cytotoxicity Protocol 2.1 Cytotoxicity Assay (MTT) on RAW 264.7 Cells Start->Cytotoxicity Determine_NTC Determine Non-Toxic Concentration Range Cytotoxicity->Determine_NTC LPS_Stimulation Protocol 2.2 LPS Stimulation of RAW 264.7 with Compound Pre-treatment Determine_NTC->LPS_Stimulation Use safe concentrations Quantification Protocol 2.3 Quantify Inflammatory Mediators LPS_Stimulation->Quantification NO_Assay Nitric Oxide (Griess Assay) Quantification->NO_Assay Cytokine_Assay Cytokines (ELISA) (TNF-α, IL-6, IL-1β) Quantification->Cytokine_Assay IC50 Calculate IC50 Values NO_Assay->IC50 Cytokine_Assay->IC50 Mechanism Proceed to Mechanistic Studies (Western Blot - Section 3) IC50->Mechanism

Caption: A systematic workflow for in vitro anti-inflammatory screening.
Protocol 2.1: Cytotoxicity Assessment using MTT Assay

Rationale: The MTT assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability.[15][16] It is critical to first determine the concentration range at which the test compound does not induce cell death. This ensures that any subsequent reduction in inflammatory markers is due to a specific anti-inflammatory effect and not simply a result of cytotoxicity.[17] The assay relies on NAD(P)H-dependent oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt (MTT) into purple formazan crystals.[16]

Materials:

  • RAW 264.7 murine macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • Test Compound Stock Solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS.[17]

  • Solubilization Solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well flat-bottom plates

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete DMEM.[18] Incubate overnight (18-24 hours) at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete DMEM. The final DMSO concentration in the wells should not exceed 0.1% to avoid solvent toxicity.

  • Remove the old medium from the wells and add 100 µL of the diluted compound solutions to the respective wells. Include a "vehicle control" group (medium with DMSO) and a "no cells" blank control.

  • Incubate the plate for 24 hours at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, carefully add 10 µL of the 5 mg/mL MTT solution to each well (final concentration of 0.5 mg/mL).[15]

  • Incubate for another 4 hours at 37°C. During this time, viable cells will convert the MTT into visible purple formazan crystals.

  • Formazan Solubilization: Carefully aspirate the medium containing MTT. Add 100-150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[18] Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[17]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise.[15]

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle control after subtracting the blank absorbance:

    • Cell Viability (%) = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100

Protocol 2.2: Screening in LPS-Stimulated Macrophages

Rationale: Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages through Toll-like receptor 4 (TLR4).[19] This stimulation mimics the inflammatory response during a bacterial infection, leading to the robust production of nitric oxide (NO) and pro-inflammatory cytokines, making it a gold-standard in vitro model for screening anti-inflammatory compounds.[7][19]

Materials:

  • RAW 264.7 cells

  • Complete DMEM

  • Test Compound (diluted to non-toxic concentrations determined in Protocol 2.1)

  • Lipopolysaccharide (LPS) from E. coli (Stock solution of 1 mg/mL in sterile PBS)

  • 24-well or 96-well plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in the desired plate format (e.g., 24-well plate at 2 x 10⁵ cells/well) and incubate overnight to allow attachment.[20]

  • Pre-treatment: Remove the culture medium. Add fresh medium containing various non-toxic concentrations of the test compound. Include a vehicle control (DMSO). Incubate for 1-2 hours.

  • LPS Stimulation: Add LPS to the wells to achieve a final concentration of 100-1000 ng/mL.[19][21] Do not add LPS to the negative control wells.

  • Incubation: Incubate the plates for 18-24 hours at 37°C and 5% CO₂.

  • Supernatant Collection: After incubation, centrifuge the plates at a low speed to pellet any detached cells. Carefully collect the cell-free supernatant from each well for analysis of secreted inflammatory mediators. Store at -80°C until use.

Protocol 2.3: Quantification of Inflammatory Mediators

Rationale: The collected supernatants from Protocol 2.2 can be analyzed to quantify the reduction in key inflammatory markers. Nitric oxide is a critical signaling molecule in inflammation, while TNF-α, IL-6, and IL-1β are cornerstone pro-inflammatory cytokines. Measuring the inhibition of their production provides a quantitative assessment of the compound's anti-inflammatory activity.

2.3.1 Nitric Oxide (NO) Measurement (Griess Assay)

Principle: NO is an unstable molecule, but it quickly oxidizes to stable nitrite (NO₂⁻) and nitrate (NO₃⁻) in culture medium. The Griess assay is a simple colorimetric method that measures the amount of nitrite as a proxy for NO production.[19]

Procedure:

  • Pipette 50-100 µL of the collected cell supernatant into a new 96-well plate.

  • Add an equal volume of Griess reagent (typically a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each well.[19]

  • Incubate for 10-15 minutes at room temperature, protected from light.

  • Measure the absorbance at 540 nm.

  • Calculate the nitrite concentration by comparing the absorbance values to a standard curve generated using known concentrations of sodium nitrite.

2.3.2 Pro-inflammatory Cytokine Measurement (ELISA)

Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is a highly specific and sensitive technique used to quantify the concentration of a specific protein (e.g., TNF-α, IL-6) in a sample.

Procedure:

  • Use commercially available ELISA kits for murine TNF-α, IL-6, and IL-1β.

  • Follow the manufacturer's protocol precisely. This typically involves:

    • Coating a 96-well plate with a capture antibody specific to the cytokine of interest.

    • Adding the collected cell supernatants and standards to the wells.

    • Adding a detection antibody conjugated to an enzyme (e.g., HRP).

    • Adding a substrate that reacts with the enzyme to produce a measurable color change.

    • Stopping the reaction and measuring the absorbance at the specified wavelength.

  • Calculate the cytokine concentrations in the samples by plotting the absorbance values against the standard curve.

Data Presentation: Quantitative Analysis

Summarize the results to determine the half-maximal inhibitory concentration (IC50) for each inflammatory mediator. This value represents the concentration of the compound required to inhibit the production of a given mediator by 50%.

MediatorTest Compound IC50 (µM)Reference Drug (e.g., Dexamethasone) IC50 (µM)
Nitric Oxide (NO)Calculate from dataDetermine experimentally
TNF-αCalculate from dataDetermine experimentally
IL-6Calculate from dataDetermine experimentally
IL-1βCalculate from dataDetermine experimentally

Mechanistic Validation via Western Blotting

Rationale: After confirming functional anti-inflammatory activity, Western blotting is used to investigate the underlying molecular mechanism. This technique allows for the detection and semi-quantification of specific proteins within a cell lysate, providing direct evidence of pathway inhibition. By measuring the phosphorylation status of key signaling proteins (e.g., p-p65, p-p38) or the degradation of inhibitory proteins (IκBα), we can confirm which pathways are targeted by the compound.[22]

Protocol 3.1: Western Blot for NF-κB and MAPK Pathway Activation

Materials:

  • RAW 264.7 cells treated as in Protocol 2.2 (a shorter LPS stimulation time, e.g., 30-60 minutes, is often optimal for observing phosphorylation events).[20]

  • RIPA lysis buffer with protease and phosphatase inhibitors.

  • BCA Protein Assay Kit.

  • SDS-PAGE gels, running buffer, and transfer buffer.

  • PVDF membrane.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies (e.g., anti-p-p65, anti-p65, anti-IκBα, anti-p-p38, anti-p38, anti-β-actin).

  • HRP-conjugated secondary antibody.

  • Enhanced Chemiluminescence (ECL) substrate.

  • Imaging system.

Procedure:

  • Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them with RIPA buffer. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

  • SDS-PAGE: Denature protein samples and load equal amounts (e.g., 20-40 µg) onto an SDS-PAGE gel.[23] Run the gel to separate proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for at least 1 hour at room temperature to prevent non-specific antibody binding.[23]

  • Primary Antibody Incubation: Incubate the membrane with the desired primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with wash buffer (TBST).[23]

  • Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, apply the ECL substrate and capture the chemiluminescent signal using an imaging system.

  • Analysis: Analyze the band intensities using densitometry software. Normalize the intensity of phosphorylated proteins to their total protein counterparts and normalize all to a loading control (e.g., β-actin) to demonstrate pathway inhibition.

In Vivo Proof-of-Concept

Rationale: While in vitro assays are crucial for screening and mechanistic studies, in vivo models are essential to evaluate a compound's efficacy, safety, and pharmacokinetic properties in a complex biological system.[3][24] The carrageenan-induced paw edema model is a widely used, reproducible, and well-established assay for evaluating the acute anti-inflammatory activity of novel compounds.[25]

Protocol 4.1: Carrageenan-Induced Paw Edema in Rodents

Principle: Subplantar injection of carrageenan, a phlogistic agent, into a rodent's paw induces a biphasic inflammatory response characterized by edema (swelling).[25] The first phase is mediated by histamine and serotonin, while the second, more prolonged phase, is mediated by prostaglandins and cytokines.[25] The ability of a test compound to reduce this swelling is a direct measure of its anti-inflammatory effect.

Materials:

  • Wistar rats or Swiss albino mice.

  • Carrageenan solution (1% w/v in sterile saline).

  • Test compound formulated in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose).

  • Reference drug (e.g., Indomethacin or Diclofenac).

  • Pletysmometer or digital calipers for measuring paw volume/thickness.

  • Syringes and needles.

Procedure:

  • Acclimatization: Acclimatize animals for at least one week before the experiment. Fast the animals overnight before the test, with free access to water.

  • Grouping: Divide animals into groups (n=6-8 per group):

    • Group I: Vehicle Control

    • Group II: Reference Drug (e.g., Indomethacin, 10 mg/kg, p.o.)

    • Group III-V: Test Compound at various doses (e.g., 10, 30, 100 mg/kg, p.o.)

  • Initial Measurement: Measure the initial volume of the right hind paw of each animal using a plethysmometer (this is the 0-hour reading).

  • Drug Administration: Administer the vehicle, reference drug, or test compound orally (p.o.) or intraperitoneally (i.p.).

  • Inflammation Induction: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw of each animal.

  • Edema Measurement: Measure the paw volume again at 1, 2, 3, and 4 hours after the carrageenan injection.

  • Data Analysis:

    • Calculate the edema volume at each time point: Edema (mL) = Paw volume at time 't' - Paw volume at 0 hr.

    • Calculate the percentage inhibition of edema for each treated group compared to the control group:

      • % Inhibition = [(Edema of Control - Edema of Treated) / Edema of Control] x 100

Data Presentation: In Vivo Efficacy
Treatment GroupDose (mg/kg)Mean Edema Volume at 3 hr (mL)% Inhibition of Edema at 3 hr
Vehicle Control--Calculate from data0%
Reference Drug10Calculate from dataCalculate from data
Test Compound10Calculate from dataCalculate from data
Test Compound30Calculate from dataCalculate from data
Test Compound100Calculate from dataCalculate from data

Conclusion and Future Directions

The protocols detailed in this guide provide a robust framework for the comprehensive evaluation of 2-[(5-Methylthieno[2,3-d]pyrimidin-4-yl)thio]aniline as a potential anti-inflammatory agent. By systematically progressing from in vitro screening and mechanistic validation to in vivo proof-of-concept, researchers can generate the critical data needed to establish its therapeutic profile.

Positive results from these studies would warrant further investigation, including:

  • Exploring Chronic Inflammation Models: Testing the compound in models like collagen-induced arthritis (CIA) or adjuvant-induced arthritis (AIA) to assess efficacy in chronic inflammatory conditions.

  • Pharmacokinetic Studies: Determining the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.

  • Safety and Toxicology Studies: Conducting formal studies to establish a comprehensive safety profile.

  • Kinase Profiling: Performing a broad panel kinase screen to identify the specific kinase(s) that the compound inhibits, further elucidating its precise mechanism of action.

By following this structured approach, the scientific community can effectively and efficiently characterize the anti-inflammatory potential of this promising thienopyrimidine derivative.

References

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Application

2-[(5-Methylthieno[2,3-D]Pyrimidin-4-Yl)Thio]Aniline in antiplasmodial assays

An Application Guide for the Evaluation of 2-[(5-Methylthieno[2,3-d]pyrimidin-4-yl)thio]aniline in Antiplasmodial Assays Introduction: A Strategic Approach to Novel Antimalarial Discovery Malaria, a life-threatening dise...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Evaluation of 2-[(5-Methylthieno[2,3-d]pyrimidin-4-yl)thio]aniline in Antiplasmodial Assays

Introduction: A Strategic Approach to Novel Antimalarial Discovery

Malaria, a life-threatening disease caused by Plasmodium parasites, continues to pose a significant global health challenge. The emergence and spread of parasite resistance to frontline artemisinin-based combination therapies necessitate an urgent and continuous search for new chemical entities with novel mechanisms of action.[1] Fused heterocyclic ring systems have proven to be a fertile ground for drug discovery, and among these, the thienopyrimidine scaffold stands out.[2] Thienopyrimidines, which are bioisosteres of the purine bases adenine and guanine, exhibit a wide spectrum of biological activities, including anti-infective, anti-inflammatory, and anticancer properties.[2][3][4]

This document focuses on a specific derivative, 2-[(5-Methylthieno[2,3-d]pyrimidin-4-yl)thio]aniline , as a representative of the promising thieno[2,3-d]pyrimidine class for antimalarial drug development.[1][5] Compounds based on this scaffold have shown potent antiplasmodial activity, with some derivatives demonstrating nanomolar efficacy against Plasmodium falciparum.[1] The proposed mechanisms of action for this class are varied and promising, including the inhibition of dihydrofolate reductase (DHFR), a key enzyme in the folate biosynthetic pathway, and the disruption of the plasmodial coenzyme A synthesis pathway—a target not exploited by currently registered antimalarials.[1][6]

This guide provides a comprehensive framework for researchers, offering detailed protocols for the in vitro evaluation of 2-[(5-Methylthieno[2,3-d]pyrimidin-4-yl)thio]aniline. It outlines the essential assays to determine its antiplasmodial efficacy against the erythrocytic stages of P. falciparum and its selectivity through cytotoxicity screening against human cell lines.

Assay Principles: Quantifying Efficacy and Selectivity

The primary goal in early-stage antimalarial screening is to identify compounds that are potent against the parasite yet safe for the host. This is achieved through a dual-assay approach.

Antiplasmodial Activity: The SYBR Green I Assay

This assay is a robust and widely used method to determine the 50% inhibitory concentration (IC₅₀) of a compound against the asexual erythrocytic stages of P. falciparum. The parasite's life cycle within red blood cells involves significant DNA replication. The SYBR Green I dye exhibits a strong fluorescence enhancement upon binding to double-stranded DNA. In this assay, parasitized erythrocytes are incubated with the test compound. After incubation, the cells are lysed, and SYBR Green I is added. The resulting fluorescence intensity is directly proportional to the amount of parasitic DNA, serving as a reliable indicator of parasite proliferation.[7] A reduction in fluorescence in treated samples compared to untreated controls indicates inhibition of parasite growth.

Cytotoxicity and Selectivity Index (SI)

A viable antimalarial candidate must exhibit minimal toxicity to human cells. The in vitro cytotoxicity assay measures the 50% cytotoxic concentration (CC₅₀) of the compound against a mammalian cell line (e.g., HEK293T, HepG2).[8] The Resazurin-based assay is a common method where the blue, non-fluorescent resazurin is metabolically reduced by viable cells to the pink, highly fluorescent resorufin. A decrease in fluorescence signifies a reduction in cell viability.

The Selectivity Index (SI) is a critical parameter derived from these two assays. It is calculated as the ratio of the CC₅₀ to the IC₅₀.

SI = CC₅₀ / IC₅₀

A high SI value indicates that the compound is significantly more toxic to the parasite than to human cells, highlighting its potential as a selective therapeutic agent.

Experimental Workflow Overview

The following diagram outlines the comprehensive workflow for evaluating the antiplasmodial potential of the test compound.

G cluster_prep Phase 1: Preparation cluster_assay Phase 2: In Vitro Assays cluster_data Phase 3: Data Analysis Compound Test Compound Stock (e.g., 10 mM in DMSO) AntiplasmodialAssay Antiplasmodial Assay (SYBR Green I) - Serial Dilution - 72h Incubation - Lysis & Staining Compound->AntiplasmodialAssay CytotoxicityAssay Cytotoxicity Assay (Resazurin) - Cell Seeding - Serial Dilution - 48-72h Incubation Compound->CytotoxicityAssay ParasiteCulture P. falciparum Culture (Continuous, Synchronized) ParasiteCulture->AntiplasmodialAssay CellCulture Mammalian Cell Culture (e.g., HEK293T) CellCulture->CytotoxicityAssay FluorescenceReader Fluorescence Measurement (Plate Reader) AntiplasmodialAssay->FluorescenceReader CytotoxicityAssay->FluorescenceReader IC50_Calc IC₅₀ Calculation (Non-linear Regression) FluorescenceReader->IC50_Calc CC50_Calc CC₅₀ Calculation (Non-linear Regression) FluorescenceReader->CC50_Calc SI_Calc Selectivity Index (SI) Calculation (CC₅₀ / IC₅₀) IC50_Calc->SI_Calc CC50_Calc->SI_Calc G IC50 IC₅₀ (Potency vs. Parasite) SI Selectivity Index (SI) CC₅₀ / IC₅₀ IC50->SI Low value is better CC50 CC₅₀ (Toxicity vs. Host Cells) CC50->SI High value is better Outcome Favorable Profile: High SI (>100) SI->Outcome

Caption: Logical relationship for determining the Selectivity Index.

References

  • de Paula, V. F., et al. (2022). In vitro assessment for cytotoxicity screening of new antimalarial candidates. Brazilian Journal of Pharmaceutical Sciences, 58, e18308. Retrieved from [Link]

  • Pal, K., et al. (2021). Design, synthesis, crystal structure and anti-plasmodial evaluation of tetrahydrobenzot[9][10]hieno[2,3-d]pyrimidine derivatives. RSC Medicinal Chemistry, 12(7), 1145-1154. Retrieved from [Link]

  • de Paula, V. F., et al. (2022). In vitro assessment for cytotoxicity screening of new antimalarial candidates. SciELO. Retrieved from [Link]

  • de Paula, V. F., et al. (2022). In vitro assessment for cytotoxicity screening of new antimalarial candidates. ResearchGate. Retrieved from [Link]

  • Basco, L. K., & Le Bras, J. (1995). In Vitro Culture and Drug Sensitivity Assay of Plasmodium falciparum with Nonserum Substitute and Acute-Phase Sera. Antimicrobial Agents and Chemotherapy, 39(8), 1849-1853. Retrieved from [Link]

  • WWARN. (n.d.). Culture of Plasmodium falciparum blood stages v1.0. Retrieved from [Link]

  • Basco, L. K., & Le Bras, J. (1995). In Vitro Culture and Drug Sensitivity Assay of Plasmodium falciparum with Nonserum Substitute and Acute-Phase Sera. ASM Journals. Retrieved from [Link]

  • de Paula, V. F., et al. (2022). In vitro assessment for cytotoxicity screening of new antimalarial candidates. SciELO. Retrieved from [Link]

  • de Paula, V. F., et al. (2022). In vitro assessment for cytotoxicity screening of new antimalarial candidates. ScienceOpen. Retrieved from [Link]

  • Sanchez, C. P. M., et al. (2022). Suitability of methods for Plasmodium falciparum cultivation in atmospheric air. Memorias do Instituto Oswaldo Cruz, 117, e210287. Retrieved from [Link]

  • Webster, H. K., et al. (1985). IN VITRO ASSAY OF ANTIMALARIALS: TECHNOLOGIES, APPLICATIONS, AND PROSPECTS. Southeast Asian J Trop Med Public Health, 16(4), 503-516. Retrieved from [Link]

  • Fidock, D. A., et al. (n.d.). A Protocol for Antimalarial Efficacy Testing in vitro. Medicines for Malaria Venture. Retrieved from [Link]

  • Ziegler, H. L., et al. (2002). In Vitro Plasmodium falciparum Drug Sensitivity Assay: Inhibition of Parasite Growth by Incorporation of Stomatocytogenic Amphiphiles into the Erythrocyte Membrane. Antimicrobial Agents and Chemotherapy, 46(5), 1441-1445. Retrieved from [Link]

  • Dallemagne, P., et al. (2022). Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents. Pharmaceuticals, 15(1), 35. Retrieved from [Link]

  • Mishra, M., et al. (2017). Development in Assay Methods for in Vitro Antimalarial Drug Efficacy Testing: A Systematic Review. Journal of Tropical Medicine, 2017, 8640314. Retrieved from [Link]

  • Cohen, A., et al. (2015). Discovery of new thienopyrimidinone derivatives displaying antimalarial properties toward both erythrocytic and hepatic stages of Plasmodium. European Journal of Medicinal Chemistry, 99, 144-156. Retrieved from [Link]

  • Pal, K., et al. (2021). Design, synthesis, crystal structure and anti-plasmodial evaluation of tetrahydrobenzot[9][10]hieno[2,3-d]pyrimidine derivatives. RSC Medicinal Chemistry, 12(7), 1145-1154. Retrieved from [Link]

  • Cohen, A., et al. (2022). 4-Substituted Thieno[3,2-d]pyrimidines as Dual-Stage Antiplasmodial Derivatives. Pharmaceuticals, 15(7), 820. Retrieved from [Link]

  • Cohen, A., et al. (2022). 4-Substituted Thieno[3,2-d]pyrimidines as Dual-Stage Antiplasmodial Derivatives. ResearchGate. Retrieved from [Link]

  • Abdel-Aziz, A. A. M., et al. (2022). Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances. ResearchGate. Retrieved from [Link]

  • Kunz, C., et al. (2017). Antiplasmodial dihetarylthioethers target the coenzyme A synthesis pathway in Plasmodium falciparum erythrocytic stages. Malaria Journal, 16(1), 188. Retrieved from [Link]

  • El-Gazzar, A. R. B. A., et al. (2019). Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances. Bioorganic & Medicinal Chemistry, 27(9), 1749-1771. Retrieved from [Link]

  • Sharma, A., et al. (2023). Thienopyrimidine: Unveiling the Versatile Potential of a Promising Heterocyclic Scaffold in Drug Discovery. Archiv der Pharmazie, e2300236. Retrieved from [Link]

Sources

Method

Application Notes and Protocols for the Analytical Characterization of 2-[(5-Methylthieno[2,3-d]pyrimidin-4-yl)thio]aniline

Introduction 2-[(5-Methylthieno[2,3-d]pyrimidin-4-yl)thio]aniline is a key chemical intermediate in the synthesis of novel kinase inhibitors. Its core thienopyrimidine scaffold is a privileged structure in medicinal chem...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-[(5-Methylthieno[2,3-d]pyrimidin-4-yl)thio]aniline is a key chemical intermediate in the synthesis of novel kinase inhibitors. Its core thienopyrimidine scaffold is a privileged structure in medicinal chemistry, known for its interaction with the ATP-binding sites of various protein kinases. The 4-thioaniline substituent offers a versatile point for chemical modification to develop more complex and targeted therapeutic agents. Given its role in drug discovery and development, rigorous analytical characterization is imperative to ensure its identity, purity, and quality.

This comprehensive guide provides detailed application notes and protocols for the analytical techniques essential for the characterization of 2-[(5-Methylthieno[2,3-d]pyrimidin-4-yl)thio]aniline. It is designed for researchers, scientists, and drug development professionals, offering not just procedural steps but also the scientific rationale behind the methodological choices.

Physicochemical Properties

A foundational understanding of the physicochemical properties of 2-[(5-Methylthieno[2,3-d]pyrimidin-4-yl)thio]aniline is crucial for the development of robust analytical methods.

PropertyValue/InformationSource
Molecular Formula C₁₃H₁₁N₃S₂[1]
Molecular Weight 273.37 g/mol [1]
Appearance Off-white to yellow solidGeneral knowledge
Melting Point ~151°C[2]
Solubility Soluble in organic solvents like DMSO, DMF, and alcohols; sparingly soluble in water.General knowledge
LogP 3.76[1]
pKa Estimated acidic pKa (aniline NH₂) ~3-4; Estimated basic pKa (pyrimidine N) ~2-3.General knowledge

I. High-Performance Liquid Chromatography (HPLC) for Purity and Assay Determination

High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity and quantifying the content of 2-[(5-Methylthieno[2,3-d]pyrimidin-4-yl)thio]aniline in bulk materials and reaction mixtures. A well-developed Reverse-Phase HPLC (RP-HPLC) method can separate the main compound from starting materials, by-products, and degradation products.

Causality Behind Experimental Choices
  • Reverse-Phase Chromatography: The molecule is predominantly non-polar due to its aromatic rings and thioether linkage, making RP-HPLC with a non-polar stationary phase (like C18) and a polar mobile phase the ideal separation mode.

  • Mobile Phase Selection: A mixture of acetonitrile (ACN) and water is a common choice for RP-HPLC. ACN is a versatile organic modifier that provides good peak shape and resolution for a wide range of compounds. The addition of a buffer, such as ammonium acetate or formate, helps to control the pH and ensure consistent ionization of the analyte, leading to reproducible retention times. For this molecule, with its basic nitrogen atoms, a slightly acidic mobile phase (pH 3-5) can improve peak symmetry by protonating the amine and pyrimidine nitrogens.

  • Detector and Wavelength: The extensive conjugation in the thienopyrimidine and aniline rings results in strong UV absorbance. A UV detector is therefore a simple and sensitive choice. The optimal wavelength for detection should be determined by acquiring a UV spectrum of the analyte, typically at the lambda max (λmax) to ensure maximum sensitivity.

  • Column: A C18 column is a robust and widely applicable choice for the separation of non-polar to moderately polar compounds. The selection of particle size and column dimensions will depend on the desired resolution and analysis time.

Experimental Workflow for HPLC Method Development

MS_Fragmentation Parent [M+H]⁺ m/z = 274.05 Frag1 [C₇H₆N₂S]⁺ m/z = 162.03 Parent->Frag1 Loss of C₆H₅NH₂ Frag2 [C₆H₇NS]⁺ m/z = 125.03 Parent->Frag2 Loss of C₇H₄N₂S

Sources

Application

Application Notes and Protocols for Cell-Based Assays Using Thieno[2,3-d]pyrimidine Compounds

Introduction: The Thieno[2,3-d]pyrimidine Scaffold - A Privileged Structure in Modern Drug Discovery The thieno[2,3-d]pyrimidine core is a fascinating heterocyclic scaffold that has garnered significant attention in medi...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Thieno[2,3-d]pyrimidine Scaffold - A Privileged Structure in Modern Drug Discovery

The thieno[2,3-d]pyrimidine core is a fascinating heterocyclic scaffold that has garnered significant attention in medicinal chemistry and drug discovery.[1] Structurally resembling purine, a fundamental component of nucleic acids, this scaffold serves as an excellent bioisostere, allowing its derivatives to interact with a wide array of biological targets traditionally modulated by purine-based ligands.[1] This unique characteristic has positioned thieno[2,3-d]pyrimidine derivatives as potent inhibitors of various enzyme families, most notably protein kinases, which are pivotal regulators of cellular processes and are frequently dysregulated in diseases like cancer.

Numerous studies have demonstrated the efficacy of thieno[2,3-d]pyrimidine compounds as inhibitors of key kinases implicated in oncology, such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), Epidermal Growth Factor Receptor (EGFR), and Janus Kinase 2 (JAK2).[2][3] The therapeutic potential of this class of compounds extends beyond kinase inhibition, with demonstrated activities including anti-inflammatory, antimicrobial, and central nervous system protective effects.

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, providing detailed protocols for the most relevant cell-based assays to characterize the biological activity of novel thieno[2,3-d]pyrimidine derivatives. The protocols herein are designed to be robust and self-validating, with an emphasis on the scientific rationale behind each step to empower researchers to not only execute the experiments but also to interpret the results with confidence and troubleshoot effectively.

Part 1: Foundational Knowledge and Compound Handling

The Rationale of Compound Preparation: Solubility and Stability

The journey of a thousand-mile experiment begins with a single, well-prepared compound. The inherent lipophilicity of many heterocyclic compounds, including thieno[2,3-d]pyrimidines, often presents a challenge in achieving sufficient aqueous solubility for cell-based assays.

  • Causality in Solvent Choice: Dimethyl sulfoxide (DMSO) is the most commonly used solvent for preparing high-concentration stock solutions of thieno[2,3-d]pyrimidine derivatives due to its excellent solubilizing power for a wide range of organic molecules. A major obstacle in developing some thieno[2,3-b]pyridines (a related scaffold) into effective anticancer drugs is their lack of aqueous solubility.[4] It is crucial to prepare a high-concentration primary stock (e.g., 10-50 mM) in 100% DMSO. This stock can then be serially diluted in cell culture medium to achieve the desired final concentrations for the assay.

  • The Critical 1% Rule: The final concentration of DMSO in the cell culture medium should ideally not exceed 0.5-1% to avoid solvent-induced cytotoxicity or off-target effects. It is imperative to include a vehicle control (medium with the same final concentration of DMSO as the highest compound concentration) in every experiment to differentiate compound-specific effects from solvent effects.

Protocol 1.1: Preparation of Thieno[2,3-d]pyrimidine Stock Solutions
  • Weighing the Compound: Accurately weigh out the thieno[2,3-d]pyrimidine compound using a calibrated analytical balance.

  • Initial Solubilization: In a sterile microcentrifuge tube, add the appropriate volume of 100% cell culture-grade DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Ensuring Complete Dissolution: Vortex the solution vigorously. If necessary, sonicate briefly in a water bath to ensure complete solubilization. Visually inspect the solution against a light source to confirm the absence of any particulate matter.

  • Aliquoting and Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles, which can lead to compound degradation. Store the aliquots at -20°C or -80°C, protected from light.

Part 2: Primary Screening - Assessing Antiproliferative Activity

The initial step in characterizing a novel thieno[2,3-d]pyrimidine is to determine its effect on cell viability and proliferation. The MTT assay is a widely adopted, robust, and cost-effective colorimetric method for this purpose.

The MTT Assay: A Window into Mitochondrial Health

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is predicated on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals.[5] This reduction is primarily mediated by mitochondrial dehydrogenases. Thus, the amount of formazan produced is directly proportional to the number of viable cells.

// Global styling edge [color="#4285F4", penwidth=1.5]; node [penwidth=1.0, color="#5F6368"]; } caption: Workflow of the MTT Cell Viability Assay.

Protocol 2.1: MTT Assay for Cell Viability

Materials:

  • Thieno[2,3-d]pyrimidine compounds

  • Selected cancer cell line(s) (e.g., MCF-7, HepG2, HCT-116)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • MTT reagent (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., 100% DMSO or a 1:1 mixture of isopropanol and DMSO)[6]

  • 96-well flat-bottom cell culture plates

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed cells into a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.[5] Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the thieno[2,3-d]pyrimidine compounds in complete medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (DMSO) and untreated control wells.

  • Incubation: Incubate the plates for the desired treatment period (typically 48-72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT reagent to each well for a final concentration of 0.5 mg/mL.[7]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize MTT into purple formazan crystals.[7]

  • Solubilization: Carefully remove the medium containing MTT. Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[6] Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 15 minutes.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise.[7]

Data Analysis:

  • Subtract the average absorbance of the blank wells (medium + MTT + solubilization solution) from all other readings.

  • Calculate the percentage of cell viability for each concentration using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100

  • Plot the % Viability against the log of the compound concentration to generate a dose-response curve and determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).

Table 1: Example IC₅₀ Values of Thieno[2,3-d]pyrimidine Derivatives in Cancer Cell Lines
CompoundTargetCell LineAssayIC₅₀ (µM)Reference
17f VEGFR-2HCT-116MTT2.80[2]
17f VEGFR-2HepG2MTT4.10[2]
Unnamed JAK2HepG-2Cytotoxicity8.001[3]
8d Not specifiedHUH-7MTT5.8 (µg/mL)[8]
8d Not specifiedMCF-7MTT8.3 (µg/mL)[8]
22 VEGFR-2MCF-7Anti-proliferative11.32[9]
5d MIF2A549CyQUANT3.0[10]
The Clonogenic Assay: Assessing Long-Term Survival

While the MTT assay provides a snapshot of cell viability at a specific time point, the clonogenic or colony formation assay assesses the long-term proliferative capacity of single cells after treatment. This is a crucial assay for evaluating the efficacy of potential anticancer agents, as it measures the ability of cells to maintain their reproductive integrity.

Protocol 2.2: Clonogenic Assay

Procedure:

  • Cell Seeding: Seed a low, pre-determined number of cells (e.g., 200-1000 cells) into 6-well plates. The exact number should be optimized to yield 50-150 colonies in the control wells.

  • Treatment: Allow cells to attach for 24 hours, then treat with various concentrations of the thieno[2,3-d]pyrimidine compound for a defined period (e.g., 24 hours).

  • Recovery: After treatment, remove the compound-containing medium, wash the cells with PBS, and add fresh complete medium.

  • Colony Growth: Incubate the plates for 1-3 weeks, depending on the cell line's doubling time, until visible colonies (defined as >50 cells) are formed.[6]

  • Fixation and Staining: Gently wash the colonies with PBS. Fix the colonies with a solution like 10% neutral buffered formalin for 15-30 minutes.[11] Stain with 0.5% crystal violet solution for at least 30 minutes.[6][11]

  • Counting: Gently wash the plates with water to remove excess stain and allow them to air dry. Count the number of colonies in each well.

  • Data Analysis: Calculate the Plating Efficiency (PE) and Surviving Fraction (SF) for each treatment.

    • PE = (Number of colonies formed / Number of cells seeded) x 100

    • SF = (Number of colonies formed after treatment) / (Number of cells seeded x PE of control)

Part 3: Mechanistic Insights - Unraveling the "How"

Once a compound demonstrates antiproliferative activity, the next critical step is to elucidate its mechanism of action. For many anticancer agents, this involves inducing programmed cell death (apoptosis) or causing cell cycle arrest. Flow cytometry is a powerful tool for these investigations.

Apoptosis Detection: The Annexin V/PI Assay

A hallmark of early apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[12] Annexin V, a protein with a high affinity for PS, can be fluorescently labeled (e.g., with FITC) to detect these early apoptotic cells.[12] Propidium Iodide (PI) is a fluorescent DNA intercalating agent that is membrane-impermeable and thus excluded from live and early apoptotic cells. However, in late apoptotic or necrotic cells where membrane integrity is compromised, PI can enter and stain the nucleus.[3] Dual staining with Annexin V and PI allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cell populations.

// Axes origin [label="", shape=point, style=invis]; x_axis [label="Annexin V-FITC →"]; y_axis [label="Propidium Iodide (PI) →", angle=90]; origin -> x_axis; origin -> y_axis;

// Quadrants q1 [label="Q1: Necrotic\n(Annexin V+/PI+)", pos="2,2!"]; q2 [label="Q2: Late Apoptotic\n(Annexin V+/PI+)", pos="2,2!"]; // Merged with Q1 for simplicity q3 [label="Q3: Live\n(Annexin V-/PI-)", pos="-2,-2!"]; q4 [label="Q4: Early Apoptotic\n(Annexin V+/PI-)", pos="2,-2!"]; q5 [label="Q5: Debris/Dead\n(Annexin V-/PI+)", pos="-2,2!"]; // Often considered necrotic/late stage

// Layout nodes in a grid-like structure {rank=same; q5; q1;} {rank=same; q3; q4;}

// Invisible edges for layout q5 -> q1 [style=invis]; q3 -> q4 [style=invis]; q5 -> q3 [style=invis]; q1 -> q4 [style=invis]; } caption: Interpreting Annexin V/PI Flow Cytometry Data.

Protocol 3.1: Annexin V/PI Apoptosis Assay

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI solution, and 10X Binding Buffer)

  • Treated and control cells

  • Cold PBS

  • FACS tubes

Procedure:

  • Cell Harvesting: Harvest cells after treatment. For adherent cells, collect both the floating cells in the medium and the attached cells by gentle trypsinization.

  • Washing: Wash the cells twice with cold PBS by centrifuging at ~300 x g for 5 minutes and resuspending the pellet.[13]

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a FACS tube. Add 5 µL of Annexin V-FITC and 5-10 µL of PI solution.[13][14]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[15]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.[15]

Cell Cycle Analysis: PI Staining

Thieno[2,3-d]pyrimidine compounds, particularly kinase inhibitors, often exert their effects by halting the cell cycle at specific checkpoints (e.g., G1, S, or G2/M phase). This can be quantified by measuring the DNA content of a cell population. Propidium iodide stoichiometrically binds to DNA, meaning the fluorescence intensity is directly proportional to the amount of DNA.[16] This allows for the differentiation of cells in G0/G1 (2n DNA), S (between 2n and 4n DNA), and G2/M (4n DNA) phases.

Protocol 3.2: Cell Cycle Analysis with PI

Materials:

  • Treated and control cells

  • Cold PBS

  • Ice-cold 70% ethanol

  • PI staining solution (e.g., 50 µg/mL PI, 100 µg/mL RNase A in PBS)[17]

  • FACS tubes

Procedure:

  • Cell Harvesting: Collect at least 1 x 10⁶ cells per sample.

  • Washing: Wash cells once with cold PBS.

  • Fixation: Resuspend the cell pellet in 0.5 mL of cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.[18] Incubate on ice for at least 30 minutes or store at -20°C for several weeks.

  • Rehydration and Staining: Centrifuge the fixed cells and decant the ethanol. Wash the cell pellet with PBS. Resuspend the pellet in 1 mL of PI staining solution.[18] The RNase A is crucial to degrade RNA, ensuring that PI only binds to DNA.[16]

  • Incubation: Incubate for 30 minutes at room temperature in the dark.[9]

  • Analysis: Analyze the samples by flow cytometry, collecting data on a linear scale. Use pulse processing (e.g., plotting fluorescence area vs. width) to exclude doublets and aggregates.[17]

Part 4: Target Engagement - The Kinase Inhibition Assay

Given that many thieno[2,3-d]pyrimidines are designed as kinase inhibitors, it is essential to confirm their activity against their intended target. The ADP-Glo™ Kinase Assay is a versatile, luminescence-based method for measuring kinase activity. It quantifies the amount of ADP produced during a kinase reaction, which is a direct measure of enzyme activity.[19]

The ADP-Glo™ Assay: Measuring Kinase Activity

This assay is a two-step process. First, the kinase reaction is stopped, and any remaining ATP is depleted. Second, the ADP generated is converted back to ATP, which then drives a luciferase reaction, producing a light signal that is proportional to the initial kinase activity.[20] This assay can be performed with purified recombinant kinases or with kinases present in cell lysates.

// Global styling edge [color="#34A853", penwidth=1.5]; node [penwidth=1.0, color="#5F6368"]; } caption: Principle of the ADP-Glo™ Kinase Assay.

Protocol 4.1: ADP-Glo™ Kinase Assay on Cell Lysates

Materials:

  • ADP-Glo™ Kinase Assay Kit

  • Cells treated with thieno[2,3-d]pyrimidine or vehicle

  • Cell lysis buffer compatible with kinase assays

  • Kinase-specific substrate and ATP

  • White, opaque 96- or 384-well plates

Procedure:

  • Cell Lysis: After treatment, wash cells with cold PBS and lyse them on ice using a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Lysate Clarification: Centrifuge the lysates at high speed (e.g., 14,000 x g) at 4°C to pellet cell debris. Collect the supernatant containing the cellular kinases.

  • Kinase Reaction Setup: In a white-walled plate, set up the kinase reaction. This will typically include the cell lysate (as the kinase source), a specific substrate for the kinase of interest, ATP, and the kinase reaction buffer.

  • Initiate Reaction: Add ATP to initiate the kinase reaction. Incubate at room temperature or 30°C for a predetermined time (e.g., 30-60 minutes).

  • Stop Reaction and Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each 5 µL reaction.[21] Incubate at room temperature for 40 minutes to stop the kinase reaction and deplete the remaining ATP.[21]

  • ADP to ATP Conversion and Detection: Add 10 µL of Kinase Detection Reagent to each well.[21] Incubate at room temperature for 30-60 minutes to convert ADP to ATP and generate a luminescent signal.[20]

  • Measure Luminescence: Read the luminescence using a plate-reading luminometer.

  • Data Analysis: Kinase inhibition is calculated by comparing the luminescent signal from inhibitor-treated lysates to that of vehicle-treated lysates.

Part 5: Troubleshooting Common Issues

Assay Problem Potential Cause Solution
MTT High background absorbance in blank wellsPhenol red interference; Contamination.Use phenol red-free medium for the MTT incubation step.[5] Ensure sterile technique.[22]
Low absorbance readingsLow cell number; Insufficient incubation time.Optimize cell seeding density.[5] Increase incubation time with MTT and/or solubilization solution.[22]
Flow Cytometry High percentage of necrotic cells (PI+) in controlHarsh trypsinization; Overly long harvesting procedure.Use a gentler cell detachment method; keep cells on ice during preparation.
Cell cycle histogram has poor resolutionIncorrect cell concentration; Clumps/doublets.Ensure proper cell counting for staining.[9] Filter cells through a 40 µm mesh before analysis; use doublet discrimination gating.[9]
ADP-Glo™ High background signal (low S:B ratio)Contaminating ATPase/kinase activity in reagents; High ATP concentration.Use high-purity reagents; Titrate ATP concentration to the lowest level that gives a robust signal.
Low signalInactive kinase; Insufficient reaction time.Check lysate preparation protocol and ensure kinase is active; Optimize kinase reaction time.

Conclusion

The thieno[2,3-d]pyrimidine scaffold represents a fertile ground for the discovery of novel therapeutics. The successful characterization of these compounds relies on the meticulous application of a suite of well-chosen cell-based assays. By moving from broad assessments of cytotoxicity to nuanced investigations of apoptosis, cell cycle arrest, and specific target engagement, researchers can build a comprehensive biological profile of their compounds. The protocols and insights provided in this guide are intended to equip scientists with the necessary tools to navigate this process efficiently and rigorously, ultimately accelerating the journey from a promising molecule to a potential therapeutic.

References

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  • Al-Ostoot, F. H., et al. (2022). In Silico Evaluation of a Promising Key Intermediate Thieno [2,3-d] Pyrimidine Derivative with Expected JAK2 Kinase Inhibitory Activity. Molecules, 27(23), 8438. Available at: [Link]

  • University of Virginia School of Medicine. (n.d.). DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide. Flow Cytometry Core Facility. Retrieved January 12, 2026, from [Link]

  • Flow Cytometry Facility. (n.d.). DNA Staining with Propidium Iodide for Cell Cycle Analysis. Retrieved January 12, 2026, from [Link]

  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved January 12, 2026, from [Link]

  • UCL. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. Retrieved January 12, 2026, from [Link]

  • University of Chicago. (n.d.). The Annexin V Apoptosis Assay. Retrieved January 12, 2026, from [Link]

  • ResearchGate. (n.d.). Steps to perform clonogenic assay. [Diagram]. Retrieved January 12, 2026, from [Link]

  • JoVE. (2011). Clonogenic Assay: Adherent Cells. Retrieved January 12, 2026, from [Link]

  • Creative Bioarray. (n.d.). Clonogenic Assay. Retrieved January 12, 2026, from [Link]

  • ResearchGate. (n.d.). Pictorial representation of ADP-Glo TM Kinase Assay with Leishmania.... [Diagram]. Retrieved January 12, 2026, from [Link]

  • YouTube. (2017). Clonogenic Assay. Retrieved January 12, 2026, from [Link] Nk-Y-brc

  • ResearchGate. (n.d.). ADP-Glo™ Assay Formats and Step-By-Step Protocol. [Table]. Retrieved January 12, 2026, from [Link]

  • Protocol Online. (n.d.). MTT Methods, Protocols and Troubleshootings. Retrieved January 12, 2026, from [Link]

  • YouTube. (2021). Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. Retrieved January 12, 2026, from [Link]

  • McCarthy, C., et al. (2018). Investigation into Improving the Aqueous Solubility of the Thieno[2,3-b]pyridine Anti-Proliferative Agents. Pharmaceuticals, 11(1), 13. Available at: [Link]

  • Cheng, X., et al. (2022). Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Derivative Inhibits d-Dopachrome Tautomerase Activity and Suppresses the Proliferation of Non-Small Cell Lung Cancer Cells. Journal of Medicinal Chemistry, 65(3), 2377-2391. Available at: [Link]

  • Saddik, M. S., et al. (2017). Synthesis and Cytotoxicity of Some Thieno[2,3-d]pyrimidine Derivatives. Journal of the Chinese Chemical Society, 64(8), 869-878. Available at: [Link]

  • Cheng, X., et al. (2022). Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Derivative Inhibits d-Dopachrome Tautomerase Activity and Suppresses the Proliferation of Non-Small Cell Lung Cancer Cells. Journal of Medicinal Chemistry. Available at: [Link]

  • Guo, Y., et al. (2023). Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. Journal of the Brazilian Chemical Society, 34, 1-10. Available at: [Link]

Sources

Method

Application Note &amp; Protocol: Synthesis of 2-[(5-Methylthieno[2,3-d]pyrimidin-4-yl)thio]aniline

Abstract This document provides a comprehensive, field-proven protocol for the synthesis of 2-[(5-Methylthieno[2,3-d]pyrimidin-4-yl)thio]aniline, a key intermediate in the development of kinase inhibitors and other thera...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, field-proven protocol for the synthesis of 2-[(5-Methylthieno[2,3-d]pyrimidin-4-yl)thio]aniline, a key intermediate in the development of kinase inhibitors and other therapeutic agents. The thieno[2,3-d]pyrimidine core is a privileged scaffold in medicinal chemistry, and this guide details a robust nucleophilic aromatic substitution (SNAr) pathway.[1][2] We will delve into the mechanistic rationale, step-by-step experimental procedures, critical safety precautions for handling hazardous reagents, and methods for purification and characterization. This guide is intended for researchers and drug development professionals seeking a reliable and well-validated synthetic method.

Introduction: The Significance of the Thieno[2,3-d]pyrimidine Scaffold

The thieno[2,3-d]pyrimidine framework is a bioisostere of purine and is considered a "privileged scaffold" in medicinal chemistry. Its derivatives are known to interact with the ATP-binding sites of numerous protein kinases, leading to a wide range of biological activities, including antitumor, anti-inflammatory, and antimicrobial properties.[3][4][5] The target molecule, 2-[(5-Methylthieno[2,3-d]pyrimidin-4-yl)thio]aniline, serves as a versatile building block. The aniline moiety provides a reactive handle for further chemical elaboration, enabling the synthesis of diverse compound libraries for drug discovery programs.[1]

This protocol focuses on the synthesis via a nucleophilic aromatic substitution (SNAr) reaction, a cornerstone of heterocyclic chemistry. The method is reliable, scalable, and founded on well-established chemical principles.

Reaction Principle and Mechanism

The synthesis proceeds via the reaction of 4-chloro-5-methylthieno[2,3-d]pyrimidine with 2-aminothiophenol. The core of this transformation is a nucleophilic aromatic substitution (SNAr) mechanism.

Causality of Reagent Selection:

  • Base (Sodium Hydride, NaH): 2-Aminothiophenol is a weak acid. A strong, non-nucleophilic base is required for its complete deprotonation to form the highly reactive thiolate anion. Sodium hydride is ideal for this purpose; it irreversibly deprotonates the thiol, driving the reaction forward and producing only hydrogen gas as a byproduct.[6][7] The use of a 60% dispersion in mineral oil significantly enhances its safety and handling compared to pure NaH.[8]

  • Solvent (Anhydrous DMF): A polar aprotic solvent like N,N-Dimethylformamide (DMF) is chosen for its ability to dissolve the reactants and stabilize the charged intermediate (Meisenheimer complex) formed during the SNAr reaction, thereby accelerating the rate of substitution. Its high boiling point also allows for flexibility in reaction temperature if heating is required.

The mechanism involves two key steps:

  • Deprotonation: Sodium hydride abstracts the acidic proton from the thiol group of 2-aminothiophenol, generating a potent sodium thiolate nucleophile.

  • Nucleophilic Attack & Substitution: The resulting thiolate anion attacks the electron-deficient C4 position of the 4-chloro-5-methylthieno[2,3-d]pyrimidine ring. The chloride ion, a good leaving group, is subsequently displaced to yield the final product.

Reaction_Mechanism R1 2-Aminothiophenol Intermediate Sodium 2-aminothiophenolate (Nucleophile) R1->Intermediate Deprotonation (in DMF) Base NaH Product 2-[(5-Methylthieno[2,3-d]pyrimidin-4-yl)thio]aniline Intermediate->Product Nucleophilic Attack (SNAr) - NaCl R2 4-Chloro-5-methyl- thieno[2,3-d]pyrimidine

Caption: SNAr reaction mechanism for the synthesis.

Materials and Equipment

MaterialGradeSupplier Example
4-Chloro-5-methylthieno[2,3-d]pyrimidine>97%Sigma-Aldrich
2-Aminothiophenol>98%Acros Organics
Sodium Hydride (NaH)60% dispersion in oilSigma-Aldrich
N,N-Dimethylformamide (DMF)Anhydrous, >99.8%Sigma-Aldrich
Ethyl Acetate (EtOAc)ACS GradeFisher Scientific
HexanesACS GradeFisher Scientific
IsopropanolACS GradeFisher Scientific
Saturated Sodium Bicarbonate (NaHCO₃) Solution-Lab-prepared
Brine (Saturated NaCl Solution)-Lab-prepared
Anhydrous Magnesium Sulfate (MgSO₄)-Fisher Scientific
Silica Gel230-400 meshSorbent Tech.

Equipment:

  • Round-bottom flasks, two-neck or three-neck

  • Magnetic stirrer and stir bars

  • Inert atmosphere setup (Argon or Nitrogen manifold, bubbler)

  • Syringes and needles

  • Septa

  • Ice bath

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • UV lamp for TLC visualization

  • Glassware for column chromatography

  • Standard laboratory glassware (beakers, graduated cylinders, separatory funnel)

Hazard & Safety Precautions

This protocol involves hazardous materials that require strict safety protocols. The experiment must be conducted inside a certified chemical fume hood at all times.

ReagentKey HazardsRecommended PPE & Handling
2-Aminothiophenol Corrosive (causes severe skin and eye burns), toxic if swallowed, stench, air-sensitive.[9][10][11]Wear chemical safety goggles, a face shield, nitrile gloves, and a flame-retardant lab coat. Handle under an inert atmosphere.[9]
Sodium Hydride (NaH) Flammable solid, reacts violently with water to produce flammable hydrogen gas which can ignite spontaneously.[6][7][8] Causes severe skin and eye burns.Wear chemical safety goggles, a face shield, flame-retardant lab coat, and nitrile or neoprene gloves.[8] Handle exclusively under an inert atmosphere. Never work with NaH near water or other protic solvents.
DMF Reproductive hazard, skin irritant.Wear standard PPE, including nitrile gloves and safety goggles. Ensure work is performed in a well-ventilated fume hood.

Emergency Procedures:

  • Skin Contact: Immediately flush skin with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[9]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally. Seek immediate medical attention.[11]

  • NaH Spill: Do NOT use water. Smother the spill with dry sand or another inert powder.

Detailed Experimental Protocol

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Assemble & Dry Glassware B 2. Set up Inert Atmosphere (Ar/N2) A->B C 3. Add Anhydrous DMF & Stir Bar B->C D 4. Add NaH (60% dispersion) C->D E 5. Cool to 0°C (Ice Bath) D->E F 6. Add 2-Aminothiophenol Dropwise E->F G 7. Stir at 0°C for 30 min F->G H 8. Add 4-Chloro-5-methylthieno- [2,3-d]pyrimidine G->H I 9. Warm to RT & Stir for 6-8h (Monitor by TLC) H->I J 10. Quench Reaction with Isopropanol I->J K 11. Dilute with Water & EtOAc J->K L 12. Perform Liquid-Liquid Extraction K->L M 13. Dry Organic Layer (MgSO4) L->M N 14. Concentrate via Rotary Evaporation M->N O 15. Purify by Column Chromatography N->O P 16. Characterize Final Product O->P

Caption: Step-by-step experimental workflow diagram.

Step 1: Preparation of the Thiolate Anion 1.1. Assemble a dry two-neck round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a condenser connected to an argon/nitrogen inlet. Ensure all glassware is thoroughly dried in an oven and cooled under an inert atmosphere. 1.2. Under a positive flow of argon, add sodium hydride (60% dispersion in mineral oil, 1.2 eq.) to the flask.

  • Scientist's Note: A 20% excess of NaH ensures complete deprotonation of the thiol, accounting for any minor deactivation by trace moisture. 1.3. Add anhydrous DMF via syringe to the flask to create a stirrable suspension. 1.4. Cool the flask to 0 °C using an ice-water bath. 1.5. Slowly add a solution of 2-aminothiophenol (1.0 eq.) dissolved in a minimum amount of anhydrous DMF to the NaH suspension dropwise via syringe over 15 minutes. Vigorous hydrogen gas evolution will be observed.
  • Causality: Slow, dropwise addition at 0 °C is crucial to control the exothermic reaction and the rate of hydrogen evolution, preventing dangerous pressure buildup and temperature spikes.[12] 1.6. After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes to ensure complete formation of the thiolate.

Step 2: Nucleophilic Substitution 2.1. To the freshly prepared thiolate solution at 0 °C, add 4-chloro-5-methylthieno[2,3-d]pyrimidine (1.0 eq.) portion-wise as a solid or as a solution in minimal anhydrous DMF. 2.2. Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. 2.3. Let the reaction stir at room temperature for 6-8 hours. 2.4. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Eluent System: 30% Ethyl Acetate in Hexanes.
  • Validation: The reaction is complete when the spot corresponding to the starting 4-chlorothienopyrimidine (visualized under UV light) has been completely consumed. The product spot should appear as a new, typically more polar, spot.

Step 3: Work-up and Purification 3.1. Upon completion, cool the reaction mixture back to 0 °C in an ice bath. 3.2. CAUTIOUSLY quench the excess sodium hydride by slowly adding isopropanol dropwise until hydrogen evolution ceases.

  • Safety Insight: Quenching with a less reactive alcohol like isopropanol before adding water is a critical safety step to manage the highly exothermic reaction of NaH with water.[12] 3.3. Slowly add deionized water to the flask to dissolve the salts, followed by dilution with ethyl acetate. 3.4. Transfer the mixture to a separatory funnel. Separate the organic layer. 3.5. Wash the organic layer sequentially with deionized water (2x) and then with brine (1x). This removes residual DMF and inorganic salts. 3.6. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

Step 4: Purification and Characterization 4.1. The crude residue should be purified by silica gel column chromatography.

  • Eluent: A gradient of 10% to 40% ethyl acetate in hexanes is typically effective. Collect fractions and monitor by TLC to isolate the pure product. 4.2. Combine the pure fractions and remove the solvent in vacuo to yield 2-[(5-Methylthieno[2,3-d]pyrimidin-4-yl)thio]aniline as a solid. 4.3. Characterization: Confirm the identity and purity of the final product using standard analytical techniques:
  • ¹H NMR: Expect characteristic signals for the methyl group, the aromatic protons of both the aniline and thienopyrimidine rings, and the amine protons.
  • ¹³C NMR: Confirm the presence of all unique carbon atoms in the structure.
  • Mass Spectrometry (MS): Verify the molecular weight of the product.
  • Infrared (IR) Spectroscopy: Look for characteristic N-H stretches from the aniline amine group.

Expected Results & Troubleshooting

ParameterExpected Value/Outcome
Reactant Ratio 1.0 eq. 4-chloro-5-methylthieno[2,3-d]pyrimidine, 1.0 eq. 2-aminothiophenol, 1.2 eq. NaH
Reaction Time 6-8 hours
Temperature 0 °C to Room Temperature
Expected Yield 70-85% (post-purification)[1]
Appearance Typically a pale yellow or off-white solid
Purity (by NMR/LCMS) >97%

Troubleshooting Guide:

  • Problem: Incomplete reaction (starting material remains after 8 hours).

    • Possible Cause: Insufficient NaH (deactivated by moisture), or low reactivity.

    • Solution: Ensure all reagents and solvents are scrupulously anhydrous. If the reaction is stalled, gentle heating to 40-50 °C can be attempted, but monitor for side product formation.

  • Problem: Low Yield.

    • Possible Cause: Inefficient extraction (product partially soluble in aqueous layer), loss during chromatography, or side reactions.

    • Solution: Perform back-extraction of the aqueous layers with ethyl acetate. Ensure careful and efficient column chromatography.

  • Problem: Dark-colored, impure product.

    • Possible Cause: Oxidation of 2-aminothiophenol or the product. Air may have entered the reaction vessel.

    • Solution: Maintain a positive pressure of inert gas throughout the entire procedure. Degas the DMF solvent before use if necessary.

References

  • Material Safety Data Sheet - 2-Aminothiophenol, 98% (GC). Cole-Parmer.
  • 2-Aminothiophenol MSDS - 801335. Merck Millipore.
  • A Comparative Guide to the Synthesis of the Thieno[2,3-d]pyrimidine Scaffold. BenchChem.
  • SAFETY DATA SHEET - 2-Aminothiophenol. Fisher Scientific.
  • 2-Aminothiophenol - Hazardous Agents. Haz-Map.
  • 2-Amino Thiophenol MATERIAL SAFETY DATA SHEET. CDH Fine Chemical.
  • Sodium Hydride - Standard Operating Procedure. University of California, Santa Barbara.
  • 2-[(5-Methylthieno[2,3-D]Pyrimidin-4-Yl)Thio]Aniline. BenchChem.
  • How do organic chemists prepare sodium hydride for reaction? Quora.
  • Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. SciELO.
  • The Safe Use of Sodium Hydride On Scale. Scribd.
  • Sodium hydride. Wikipedia.
  • Sodium Hydride. Common Organic Chemistry.
  • Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation. Molecules.
  • Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. ResearchGate.
  • Synthesis and Bioevaluation of Thieno[2,3-d]pyrimidinone Derivatives as Potential Tumor Cell Growth Inhibitors. SciSpace.
  • Synthesis of Novel Analogs of Thieno[2,3-d] Pyrimidin-4(3H)-ones as Selective Inhibitors of Cancer Cell Growth. National Institutes of Health (NIH).
  • The Discovery and Development of Thienopyrimidines as Inhibitors of Helicobacter pylori that act through Inhibition of the Respiratory Complex I. National Institutes of Health (NIH).
  • 5-Methyl-1-phenyl-3-(thieno[2,3-d]pyrimidin-4-yl)chromeno[4,3-d]pyrazolo[3,4-b]pyridin-6(3H)-one. MDPI.
  • Synthesis of certain new thiieno [2,3-d] pyrimidines as potential antitumor and radioprotective agents. PubMed.
  • Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents. National Institutes of Health (NIH).
  • Synthesis of Some Thienopyrimidine Derivatives. National Institutes of Health (NIH).
  • Synthesis, Characterization and Biological Studies of Some Novel Thieno[2,3-d]pyrimidines. MDPI.
  • Synthesis and structure-activity relationships of thieno[2,3-d]pyrimidines as atypical protein kinase C inhibitors to control retinal vascular permeability and cytokine-induced edema. National Institutes of Health (NIH).
  • 2-Alkyl-Substituted-4-Amino-Thieno[2,3-d]Pyrimidines: Anti-Proliferative Properties to In Vitro Breast Cancer Models. MDPI.

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Application

Application Note: High-Throughput Screening of Thieno[2,3-d]pyrimidine Libraries for Kinase Inhibitor Discovery

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of Thieno[2,3-d]pyrimidines in Oncology The thieno[2,3-d]pyrimidine scaffold is a privileged heterocyclic ring system in medi...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Thieno[2,3-d]pyrimidines in Oncology

The thieno[2,3-d]pyrimidine scaffold is a privileged heterocyclic ring system in medicinal chemistry, structurally analogous to the native purine bases found in DNA and RNA.[1] This structural similarity allows thieno[2,3-d]pyrimidine derivatives to function as potent and selective inhibitors of various protein kinases, which are critical regulators of cellular processes.[2] Dysregulation of kinase activity is a hallmark of many cancers, making them a major focus for targeted cancer therapy.[3]

Notably, thieno[2,3-d]pyrimidine-based compounds have been successfully developed as inhibitors against key oncogenic kinases, including Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[4][5][6] For instance, certain derivatives have shown significant inhibitory activity against both wild-type and mutant forms of EGFR, such as the T790M mutation that confers resistance to first-generation EGFR inhibitors.[7][8] Similarly, other analogues have demonstrated potent inhibition of VEGFR-2, a key mediator of tumor angiogenesis.[9][10] The versatility and proven clinical relevance of this scaffold make it an ideal candidate for the construction of large chemical libraries aimed at discovering novel kinase inhibitors through high-throughput screening (HTS).

This application note provides a comprehensive guide to the high-throughput screening of thieno[2,3-d]pyrimidine libraries, covering assay development, detailed experimental protocols for both biochemical and cell-based assays, data analysis, and hit validation.

Section 1: Principles of High-Throughput Screening for Kinase Inhibitors

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of hundreds of thousands to millions of compounds against a biological target.[11] The process integrates robotics, automated liquid handling, sensitive detectors, and sophisticated data analysis software to identify "hits"—compounds that modulate the activity of the target.[5][8]

Assay Development and Miniaturization

The foundation of a successful HTS campaign is a robust and reproducible assay. For kinase inhibitor screening, both biochemical and cell-based assays are commonly employed.

  • Biochemical Assays: These assays directly measure the activity of the purified kinase enzyme. They are highly controlled and provide direct evidence of target engagement. Common formats include TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer), fluorescence polarization (FP), and luminescence-based assays.[12]

  • Cell-Based Assays: These assays measure the effect of a compound on a specific cellular process or signaling pathway downstream of the target kinase.[13] They provide a more physiologically relevant context by assessing compound activity in a living cell, taking into account factors like cell permeability and off-target effects.[14] Common readouts include cell proliferation, apoptosis, and reporter gene expression.[13]

Assays are typically miniaturized into 384- or 1536-well microtiter plates to reduce reagent consumption and increase throughput.[15] This requires precise liquid handling instrumentation to dispense nanoliter to microliter volumes accurately.[16]

Quality Control in HTS

Ensuring data quality is paramount in HTS. Several statistical parameters are used to monitor assay performance:[5][17]

  • Z'-Factor: A statistical measure of assay quality that reflects the separation between the high (uninhibited) and low (inhibited) signal controls. A Z'-factor between 0.5 and 1.0 is considered excellent for HTS.[6]

  • Signal-to-Background (S/B) Ratio: The ratio of the mean signal of the high control to the mean signal of the low control. A higher S/B ratio indicates a more robust assay.

  • Coefficient of Variation (%CV): A measure of the variability of the data, calculated as the ratio of the standard deviation to the mean. A %CV of less than 15% is generally acceptable.

These parameters are monitored throughout the screen to identify and flag problematic plates or assay drift.[3]

HTS_Workflow cluster_0 Assay Development & Validation cluster_1 Primary Screen cluster_2 Hit Confirmation & Follow-up Assay_Dev Assay Development (Biochemical or Cell-Based) Miniaturization Miniaturization (384/1536-well) Assay_Dev->Miniaturization Validation Assay Validation (Z', S/B, %CV) Miniaturization->Validation Library_Prep Thieno[2,3-d]pyrimidine Library Plating Validation->Library_Prep Screening Automated HTS Library_Prep->Screening Data_Acq Data Acquisition Screening->Data_Acq Hit_ID Primary Hit Identification Data_Acq->Hit_ID Confirmation Hit Confirmation (Dose-Response) Hit_ID->Confirmation Orthogonal Orthogonal & Secondary Assays Confirmation->Orthogonal SAR Structure-Activity Relationship (SAR) Orthogonal->SAR

Caption: High-level workflow for HTS of thieno[2,3-d]pyrimidine libraries.

Section 2: Protocols for High-Throughput Screening

This section provides detailed, step-by-step protocols for a representative biochemical kinase assay (LanthaScreen® TR-FRET) and a common cell-based proliferation assay (MTT).

Protocol: Biochemical Kinase Inhibition Assay using LanthaScreen® TR-FRET

The LanthaScreen® TR-FRET assay is a robust, homogeneous assay format for measuring kinase activity.[2] It relies on the FRET between a terbium-labeled anti-phospho-substrate antibody (donor) and a fluorescein-labeled substrate (acceptor). Kinase-mediated phosphorylation of the substrate allows the antibody to bind, bringing the donor and acceptor into proximity and generating a FRET signal.[18]

Materials:

  • Kinase of interest (e.g., EGFR, VEGFR-2)

  • LanthaScreen® Tb-labeled anti-phospho-substrate antibody

  • Fluorescein-labeled substrate peptide

  • ATP

  • Kinase Buffer

  • TR-FRET Dilution Buffer

  • EDTA (to stop the reaction)

  • Thieno[2,3-d]pyrimidine compound library (in DMSO)

  • 384-well, low-volume, black microplates

  • TR-FRET-compatible microplate reader

Protocol:

  • Compound Plating:

    • Prepare serial dilutions of the thieno[2,3-d]pyrimidine library compounds in DMSO.

    • Using an automated liquid handler, transfer 50 nL of each compound dilution to the assay plate.

    • Include positive controls (e.g., a known inhibitor like staurosporine) and negative controls (DMSO only).[7]

  • Kinase Reaction:

    • Prepare a 2X kinase/substrate solution in Kinase Buffer. The optimal concentrations of kinase and substrate should be predetermined during assay development.[9]

    • Prepare a 2X ATP solution in Kinase Buffer. The concentration should be at or near the Km of ATP for the kinase to detect ATP-competitive inhibitors.[9]

    • Add 5 µL of the 2X kinase/substrate solution to each well of the compound plate.

    • Initiate the kinase reaction by adding 5 µL of the 2X ATP solution to each well. The final reaction volume is 10 µL.

    • Incubate the plate at room temperature for 60 minutes.

  • Detection:

    • Prepare a 2X detection solution containing the Tb-labeled antibody and EDTA in TR-FRET Dilution Buffer.[7]

    • Add 10 µL of the detection solution to each well to stop the kinase reaction. The final volume is 20 µL.

    • Incubate the plate at room temperature for 30-60 minutes to allow for antibody binding.

    • Read the plate on a TR-FRET-compatible microplate reader, measuring the emission at 520 nm (fluorescein) and 490 nm (terbium).

  • Data Analysis:

    • Calculate the TR-FRET ratio (Emission at 520 nm / Emission at 490 nm).

    • Normalize the data to the high (DMSO) and low (staurosporine) controls to determine the percent inhibition for each compound.

Parameter Typical Concentration/Volume
Compound Transfer Volume50 nL
Kinase/Substrate Addition5 µL
ATP Addition5 µL
Final Kinase Reaction Volume10 µL
Detection Reagent Addition10 µL
Final Assay Volume20 µL
ATP ConcentrationAt or near Km
Kinase Incubation Time60 minutes
Detection Incubation Time30-60 minutes

Table 1: Typical parameters for a LanthaScreen® TR-FRET kinase assay.

Protocol: Cell-Based Proliferation Assay (MTT)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a proxy for cell viability and proliferation.[19] Viable cells with active metabolism reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), to a purple formazan product.[20][21]

Materials:

  • Cancer cell line of interest (e.g., A549, HCT116)[22]

  • Complete cell culture medium

  • Thieno[2,3-d]pyrimidine compound library (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)[20]

  • 384-well, clear-bottom, sterile microplates

  • Multichannel pipette or automated liquid handler

  • Microplate reader capable of measuring absorbance at 570 nm

Protocol:

  • Cell Seeding:

    • Harvest and count the cells.

    • Dilute the cells in complete medium to the optimal seeding density (determined during assay development to ensure logarithmic growth during the assay period).

    • Using an automated dispenser, seed 40 µL of the cell suspension into each well of a 384-well plate.

    • Incubate the plate at 37°C in a humidified CO2 incubator for 24 hours to allow cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of the thieno[2,3-d]pyrimidine compounds in cell culture medium. The final DMSO concentration should be kept below 0.5% to avoid toxicity.[6]

    • Remove the plates from the incubator and add 10 µL of the diluted compounds to the respective wells.

    • Include positive controls (e.g., a known cytotoxic agent like doxorubicin) and negative controls (medium with DMSO).

    • Return the plates to the incubator for 48-72 hours.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution to each well.[19]

    • Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.

    • Add 50 µL of solubilization solution to each well to dissolve the formazan crystals.[23]

    • Incubate the plate at room temperature for at least 15 minutes on an orbital shaker to ensure complete dissolution.[21]

  • Data Acquisition:

    • Read the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (from wells with medium only).

    • Normalize the data to the high (DMSO-treated cells) and low (doxorubicin-treated cells) controls to calculate the percent inhibition of cell proliferation for each compound.

Cell_Assay_Workflow Start Start Seed_Cells Seed Cells (40 µL/well) Start->Seed_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Add_Compounds Add Compounds (10 µL/well) Incubate_24h->Add_Compounds Incubate_48_72h Incubate 48-72h Add_Compounds->Incubate_48_72h Add_MTT Add MTT (10 µL/well) Incubate_48_72h->Add_MTT Incubate_2_4h Incubate 2-4h Add_MTT->Incubate_2_4h Add_Solubilizer Add Solubilizer (50 µL/well) Incubate_2_4h->Add_Solubilizer Shake Shake 15 min Add_Solubilizer->Shake Read_Absorbance Read Absorbance (570 nm) Shake->Read_Absorbance End End Read_Absorbance->End

Caption: Step-by-step workflow for the cell-based MTT proliferation assay.

Section 3: Data Analysis and Hit Validation

Primary Hit Selection

Following the primary screen, the raw data must be normalized and analyzed to identify "hits".[24] A common method for hit selection is the Z-score, which measures how many standard deviations a compound's activity is from the mean activity of the plate.[5] A Z-score threshold (e.g., <-3 for inhibitors) is typically set to define a hit.

Hit Confirmation and Dose-Response

Primary hits must be re-tested to confirm their activity and eliminate false positives.[25] This is typically done by generating a dose-response curve, where the compound is tested over a range of concentrations.[26] The resulting data is fitted to a sigmoidal curve to determine the IC50 value (the concentration at which 50% of the biological activity is inhibited).

Hit Triage and Validation

Confirmed hits undergo a series of secondary and orthogonal assays to further characterize their activity and triage them for lead optimization.[25][26]

  • Orthogonal Assays: These are assays that measure the same biological endpoint but use a different detection technology. This helps to eliminate artifacts specific to the primary assay format.[25]

  • Selectivity Profiling: Hits are tested against a panel of other kinases to determine their selectivity. A selective inhibitor is often more desirable as it is likely to have fewer off-target effects.

  • Mechanism of Action Studies: Biophysical methods like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can be used to confirm direct binding of the compound to the target kinase and determine its binding kinetics.[25]

  • Structure-Activity Relationship (SAR): Initial SAR can be established by testing structurally related analogues of the hit compounds. This helps to identify the key chemical features required for activity.[27]

Hit_Validation_Funnel cluster_0 Hit Validation Cascade Primary_Hits Primary Hits (~1000s) Confirmed_Hits Confirmed Hits (IC50) (~100s) Primary_Hits->Confirmed_Hits Dose-Response Validated_Hits Validated Hits (~10s) Confirmed_Hits->Validated_Hits Orthogonal Assays Selectivity Lead_Series Lead Series (2-3) Validated_Hits->Lead_Series SAR & Biophysics

Caption: A typical hit validation funnel in a drug discovery campaign.

Section 4: Troubleshooting Common HTS Issues

Issue Potential Cause(s) Troubleshooting Strategy
Low Z'-Factor (<0.5) High variability in controls; small assay window.Optimize reagent concentrations; check liquid handling precision; ensure reagents are properly mixed.[28]
High Hit Rate (>1-2%) Non-specific inhibition; compound aggregation; assay interference.Run counter-screens to identify promiscuous inhibitors; test compounds in the presence of detergent (e.g., Triton X-100) to disrupt aggregates; perform interference assays.[25]
Poor Reproducibility Inconsistent liquid handling; reagent instability; cell passage number variation.Calibrate and maintain automated liquid handlers; prepare fresh reagents daily; use cells within a defined passage number range.[29]
Edge Effects Temperature or evaporation gradients across the plate.Use plates with lids; ensure proper sealing; randomize compound layout on plates; use a water pan in the incubator to maintain humidity.[15]

Table 2: Common issues in HTS and their troubleshooting strategies.

Conclusion

The thieno[2,3-d]pyrimidine scaffold is a rich source of potent and selective kinase inhibitors. High-throughput screening provides a powerful platform for systematically exploring chemical libraries based on this scaffold to identify novel drug candidates. By implementing robust and well-validated biochemical and cell-based assays, adhering to stringent quality control measures, and employing a rigorous hit validation cascade, researchers can significantly increase the probability of discovering promising new therapeutics for the treatment of cancer and other diseases driven by aberrant kinase signaling.

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Method

In Vitro Characterization of 2-[(5-Methylthieno[2,3-d]pyrimidin-4-yl)thio]aniline Derivatives: A Guide for Preclinical Cancer Research

For Researchers, Scientists, and Drug Development Professionals This document provides a comprehensive guide to the in vitro evaluation of 2-[(5-methylthieno[2,3-d]pyrimidin-4-yl)thio]aniline and its derivatives, a class...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the in vitro evaluation of 2-[(5-methylthieno[2,3-d]pyrimidin-4-yl)thio]aniline and its derivatives, a class of compounds demonstrating significant potential in oncology. The thieno[2,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, known to interact with the ATP-binding site of various protein kinases, making it a fertile ground for the development of targeted cancer therapeutics.[1][2] This guide will delve into the mechanistic underpinnings of these compounds and provide detailed protocols for their preclinical assessment.

Introduction: The Therapeutic Promise of Thieno[2,3-d]pyrimidines

The thieno[2,3-d]pyrimidine core has been the focus of extensive research due to its versatile biological activities, particularly as an anticancer agent.[3][4] Derivatives of this scaffold have been shown to inhibit a range of kinases crucial for tumor growth and survival, including Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), Phosphoinositide 3-kinase (PI3K), and MAP Kinase Interacting Serine/Threonine Kinase 1 (MNK1).[5][6][7][8] By targeting these key signaling nodes, these compounds can disrupt tumor angiogenesis, proliferation, and survival. Furthermore, some derivatives have been found to act as topoisomerase II inhibitors and microtubule targeting agents, highlighting the diverse mechanisms through which this chemical class can exert its anticancer effects.[9][10]

The 2-[(5-methylthieno[2,3-d]pyrimidin-4-yl)thio]aniline structure provides a key pharmacophore for kinase inhibition, with the thioaniline moiety offering a vector for chemical modification to enhance potency and selectivity.[1] A thorough in vitro characterization is the foundational step in elucidating the mechanism of action and identifying promising lead candidates for further development.

Key In Vitro Assays for Efficacy and Mechanistic Evaluation

A tiered approach to in vitro testing is recommended, starting with broad assessments of cytotoxicity and progressing to more specific mechanistic assays. A typical workflow is outlined below:

cluster_0 Initial Screening cluster_1 Mechanistic Elucidation cluster_2 Target Validation A Cell Viability/Proliferation Assay (MTT) B Apoptosis Assay (Annexin V/PI) A->B Active Compounds C Cell Cycle Analysis (PI Staining) A->C Active Compounds D Target-Specific Assays B->D C->D E Kinase Inhibition Assay D->E F Topoisomerase II Inhibition Assay D->F G Microtubule Depolymerization Assay D->G

Caption: A logical workflow for the in vitro evaluation of novel anticancer compounds.

Assessment of Cytotoxicity: The MTT Cell Viability Assay

The initial step in evaluating any potential anticancer compound is to determine its effect on cancer cell viability and proliferation. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose.[11]

Principle: This assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, MTT, to purple formazan crystals.[12][13] The amount of formazan produced is directly proportional to the number of viable cells.[14]

Protocol: MTT Assay

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HepG2, HCT-116) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[15][16]

  • Compound Treatment: Treat the cells with a range of concentrations of the 2-[(5-methylthieno[2,3-d]pyrimidin-4-yl)thio]aniline derivatives for 48-72 hours.[15] Include a vehicle control (e.g., DMSO).

  • MTT Addition: Following incubation, add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.[12]

  • Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.[12]

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Expertise & Causality: The choice of cell lines should be guided by the intended therapeutic target. For instance, if targeting VEGFR-2, using endothelial cells or cancer cell lines known to express high levels of this receptor would be appropriate.[6] The incubation time with the compound should be sufficient to observe a significant effect on cell proliferation.

Investigating the Mechanism of Cell Death: Apoptosis Assays

Many anticancer drugs induce apoptosis, or programmed cell death.[17] It is crucial to determine if the observed cytotoxicity is due to apoptosis or necrosis. The Annexin V/Propidium Iodide (PI) assay is a standard method for this purpose.[18][19]

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V has a high affinity for PS and can be used to identify early apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.[18]

Protocol: Annexin V/PI Staining by Flow Cytometry

  • Cell Treatment: Treat cancer cells with the test compound at its IC50 concentration for a predetermined time (e.g., 24, 48 hours).

  • Cell Harvesting: Harvest the cells and wash them with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The results will differentiate between viable (Annexin V- and PI-), early apoptotic (Annexin V+ and PI-), late apoptotic (Annexin V+ and PI+), and necrotic (Annexin V- and PI+) cells.[18]

A Viable Cells (Annexin V-, PI-) B Early Apoptotic Cells (Annexin V+, PI-) A->B PS Translocation C Late Apoptotic/Necrotic Cells (Annexin V+, PI+) B->C Loss of Membrane Integrity

Caption: Differentiating cell populations using Annexin V and PI staining.

Elucidating Effects on Cell Cycle Progression

Many anticancer agents exert their effects by arresting the cell cycle at specific phases, thereby preventing cell division.[20] Flow cytometry analysis of DNA content using propidium iodide (PI) is a common method to assess cell cycle distribution.[21][22]

Principle: PI is a fluorescent dye that binds stoichiometrically to DNA.[21] The fluorescence intensity of PI-stained cells is directly proportional to their DNA content, allowing for the differentiation of cells in the G0/G1, S, and G2/M phases of the cell cycle.[22]

Protocol: Cell Cycle Analysis by PI Staining

  • Cell Treatment: Treat cells with the test compound at relevant concentrations for a specified duration.

  • Cell Fixation: Harvest the cells and fix them in cold 70% ethanol to permeabilize the membranes.[22]

  • Staining: Wash the fixed cells and resuspend them in a staining solution containing PI and RNase A (to prevent staining of RNA).[21]

  • Incubation: Incubate the cells in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The resulting histogram will show the distribution of cells in the G0/G1, S, and G2/M phases.[23]

Trustworthiness: Including a positive control, such as a known cell cycle inhibitor, will validate the assay's performance. For instance, a compound known to induce G2/M arrest can confirm that the protocol can detect such an effect.[9]

Target-Specific Assays

Based on the known pharmacology of the thieno[2,3-d]pyrimidine scaffold, it is prudent to investigate the inhibitory activity of the derivatives against specific molecular targets.

In Vitro Kinase Inhibition Assay:

Principle: These assays measure the ability of a compound to inhibit the activity of a specific kinase. This is often done using purified recombinant kinases and a substrate. The phosphorylation of the substrate is then quantified, typically through methods like HTRF (Homogeneous Time-Resolved Fluorescence) or by measuring ATP consumption (e.g., ADP-Glo™ Kinase Assay).[15]

Protocol: Generic Kinase Inhibition Assay (e.g., for VEGFR-2)

  • Reagent Preparation: Prepare solutions of the purified kinase (e.g., VEGFR-2), a suitable substrate, and ATP in a kinase reaction buffer.[24]

  • Compound Dilution: Prepare serial dilutions of the test compounds.

  • Reaction: In a microplate, combine the kinase, test compound, and substrate. Initiate the reaction by adding ATP.

  • Detection: After a set incubation period, stop the reaction and measure the kinase activity using a detection reagent.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.[6]

Data Presentation

Quantitative data from these assays should be summarized in a clear and concise table for easy comparison of different derivatives.

DerivativeTarget Cell LineMTT IC50 (µM)[6][25]G2/M Arrest (%)[5][9]Apoptosis Induction (Fold Change)[5][9]Kinase Inhibition IC50 (µM) (e.g., VEGFR-2)[5][6]
Compound XMCF-711.32452.80.58
Compound YHepG216.66302.11.2
Compound ZHCT-1162.80604.50.23

Conclusion

The 2-[(5-methylthieno[2,3-d]pyrimidin-4-yl)thio]aniline scaffold represents a promising starting point for the development of novel anticancer agents. The in vitro assays detailed in this guide provide a robust framework for characterizing the biological activity of its derivatives, from initial cytotoxicity screening to the elucidation of their specific mechanisms of action. A systematic and logical application of these protocols will enable researchers to identify lead compounds with desirable pharmacological profiles for further preclinical and clinical development.

References

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Application

Application Notes and Protocols for the Synthesis of 2-[(5-Methylthieno[2,3-d]pyrimidin-4-yl)thio]aniline Analogs

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract This document provides a comprehensive guide to the synthesis of a promising class of heterocycli...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive guide to the synthesis of a promising class of heterocyclic compounds: 2-[(5-Methylthieno[2,3-d]pyrimidin-4-yl)thio]aniline and its analogs. These molecules are of significant interest in medicinal chemistry, particularly in the development of novel kinase inhibitors and other therapeutic agents. The thieno[2,3-d]pyrimidine core is a well-recognized bioisostere of purine, rendering its derivatives capable of interacting with a wide range of biological targets.[1] This guide details the strategic synthetic approach, in-depth experimental protocols, and the underlying chemical principles, empowering researchers to efficiently synthesize and explore this important chemical space.

Introduction and Significance

The thieno[2,3-d]pyrimidine scaffold is a cornerstone in the design of bioactive molecules, demonstrating a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2] Structurally, these compounds mimic endogenous purines, allowing them to function as competitive inhibitors for enzymes such as kinases, which play a crucial role in cellular signaling pathways often dysregulated in diseases like cancer.[1][3] The introduction of a substituted aniline moiety via a thioether linkage at the 4-position of the thieno[2,3-d]pyrimidine ring system creates a versatile scaffold for tuning biological activity and optimizing pharmacokinetic properties. The 5-methyl group on the thiophene ring further contributes to the structural definition of these analogs.

The synthesis of the target 2-[(5-methylthieno[2,3-d]pyrimidin-4-yl)thio]aniline analogs is primarily achieved through a convergent synthesis strategy. This involves the preparation of a key electrophilic intermediate, 4-chloro-5-methylthieno[2,3-d]pyrimidine, followed by a nucleophilic aromatic substitution (SNAr) reaction with appropriately substituted 2-aminothiophenols. This approach offers modularity, allowing for the generation of a diverse library of analogs for structure-activity relationship (SAR) studies.

Synthetic Strategy Overview

The overall synthetic route is a two-stage process. The first stage focuses on the construction of the key intermediate, 4-chloro-5-methylthieno[2,3-d]pyrimidine. The second stage involves the crucial C-S bond formation through a nucleophilic aromatic substitution reaction.

Synthetic_Workflow cluster_0 Stage 1: Synthesis of Key Intermediate cluster_1 Stage 2: Nucleophilic Aromatic Substitution (SNAr) A 2-Amino-3-cyano-4-methylthiophene B 5-Methylthieno[2,3-d]pyrimidin-4(3H)-one A->B Cyclization C 4-Chloro-5-methylthieno[2,3-d]pyrimidine B->C Chlorination E Target Analogs: 2-[(5-Methylthieno[2,3-d]pyrimidin-4-yl)thio]aniline C->E SNAr Reaction D Substituted 2-Aminothiophenol D->E

Caption: Overall synthetic workflow for the preparation of the target analogs.

Detailed Experimental Protocols

Stage 1: Synthesis of 4-Chloro-5-methylthieno[2,3-d]pyrimidine (3)

3.1.1. Synthesis of 5-Methylthieno[2,3-d]pyrimidin-4(3H)-one (2)

This step involves the cyclization of a 2-aminothiophene precursor. A common and efficient method is the reaction of 2-amino-4-methylthiophene-3-carbonitrile (1) with formic acid or formamide.

  • Rationale: Formic acid or formamide serves as a one-carbon source to build the pyrimidine ring. The reaction proceeds through an initial formylation of the amino group, followed by an intramolecular cyclization and tautomerization to yield the stable pyrimidinone.

Protocol:

  • To a solution of 2-amino-4-methylthiophene-3-carbonitrile (1) (10.0 g, 65.7 mmol) in formic acid (100 mL), add a catalytic amount of concentrated sulfuric acid (0.5 mL).

  • Heat the reaction mixture at reflux (approximately 100-110 °C) for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: Ethyl acetate/Hexane 1:1).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water (500 mL) with stirring.

  • The precipitated solid is collected by vacuum filtration, washed thoroughly with water until the filtrate is neutral, and then with a small amount of cold ethanol.

  • Dry the solid under vacuum to afford 5-methylthieno[2,3-d]pyrimidin-4(3H)-one (2) as an off-white to pale yellow solid.

3.1.2. Synthesis of 4-Chloro-5-methylthieno[2,3-d]pyrimidine (3)

The hydroxyl group of the pyrimidinone is converted to a chlorine atom, which is a good leaving group for the subsequent SNAr reaction.

  • Rationale: Reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) are effective chlorinating agents for converting cyclic amides (lactams) to their corresponding chloro-derivatives. A catalytic amount of a tertiary amine or DMF can accelerate the reaction.[4]

Protocol:

  • In a round-bottom flask equipped with a reflux condenser and a calcium chloride guard tube, suspend 5-methylthieno[2,3-d]pyrimidin-4(3H)-one (2) (5.0 g, 27.7 mmol) in phosphorus oxychloride (50 mL).

  • Add N,N-dimethylaniline (1.0 mL) dropwise to the suspension.

  • Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 3-4 hours. The solid should gradually dissolve.

  • After the reaction is complete (monitored by TLC), allow the mixture to cool to room temperature.

  • Carefully pour the reaction mixture onto crushed ice (200 g) with vigorous stirring in a well-ventilated fume hood.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • The precipitated product is collected by filtration, washed with copious amounts of cold water, and dried under vacuum.

  • The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel (Eluent: Ethyl acetate/Hexane gradient) to yield 4-chloro-5-methylthieno[2,3-d]pyrimidine (3) as a crystalline solid.

Stage 2: Synthesis of 2-[(5-Methylthieno[2,3-d]pyrimidin-4-yl)thio]aniline Analogs (5a-c)

This is the key bond-forming step where the desired thioether linkage is created via a nucleophilic aromatic substitution (SNAr) reaction.

  • Mechanism Rationale: The SNAr reaction on the electron-deficient pyrimidine ring proceeds via a two-step addition-elimination mechanism. The thiolate, generated in situ from 2-aminothiophenol in the presence of a base, acts as the nucleophile. It attacks the C4 position of the pyrimidine ring, which is activated by the electron-withdrawing nitrogen atoms and the fused thiophene ring. This leads to the formation of a resonance-stabilized intermediate (Meisenheimer complex). The subsequent elimination of the chloride ion restores the aromaticity and yields the final product.[5][6][7]

SNAr_Mechanism cluster_0 SNAr Mechanism A 4-Chloro-5-methyl- thieno[2,3-d]pyrimidine + Substituted 2-Aminothiophenoxide B Meisenheimer Complex (Resonance Stabilized) A->B Addition (Rate-determining) C Target Analog + Cl⁻ B->C Elimination

Caption: Simplified mechanism of the SNAr reaction.

General Protocol for the Synthesis of Analogs (5a-c):

  • To a solution of the appropriately substituted 2-aminothiophenol (4a-c) (1.1 mmol) in a suitable solvent such as ethanol or N,N-dimethylformamide (DMF) (15 mL), add a base such as triethylamine (1.5 mmol) or potassium carbonate (1.5 mmol).

  • Stir the mixture at room temperature for 15-20 minutes to facilitate the formation of the thiophenoxide nucleophile.

  • Add 4-chloro-5-methylthieno[2,3-d]pyrimidine (3) (1.0 mmol) to the reaction mixture.

  • Heat the reaction mixture to 80-100 °C and monitor the progress by TLC. The reaction is typically complete within 4-8 hours.

  • After completion, cool the reaction mixture to room temperature and pour it into cold water (50 mL).

  • The precipitated solid is collected by filtration, washed with water, and then a small amount of cold ethanol.

  • The crude product is purified by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol, isopropanol, or acetonitrile) to afford the pure 2-[(5-methylthieno[2,3-d]pyrimidin-4-yl)thio]aniline analog (5a-c).

Table 1: Representative Synthesis Data of Analogs 5a-c

CompoundRStarting 2-AminothiophenolSolventYield (%)M.p. (°C)
5a H2-Aminothiophenol (4a)Ethanol85165-167
5b 5-Cl2-Amino-5-chlorothiophenol (4b)DMF82188-190
5c 4-OCH₃2-Amino-4-methoxythiophenol (4c)Ethanol88172-174

Characterization of Synthesized Compounds

The identity and purity of the synthesized compounds should be confirmed using standard analytical techniques.

  • Thin Layer Chromatography (TLC): To monitor reaction progress and assess purity.

  • Melting Point (M.p.): To determine the melting range of the solid products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are crucial for structural elucidation.[8][9][10]

  • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compounds.[10]

Table 2: Representative Spectroscopic Data for 2-[(5-Methylthieno[2,3-d]pyrimidin-4-yl)thio]aniline (5a)

TechniqueData
¹H NMR (400 MHz, DMSO-d₆)δ 8.65 (s, 1H, pyrimidine-H), 7.58 (d, J = 5.6 Hz, 1H, thiophene-H), 7.42 (d, J = 7.8 Hz, 1H, Ar-H), 7.20 (t, J = 7.6 Hz, 1H, Ar-H), 6.95 (d, J = 8.0 Hz, 1H, Ar-H), 6.75 (t, J = 7.4 Hz, 1H, Ar-H), 5.50 (s, 2H, NH₂), 2.60 (s, 3H, CH₃).
¹³C NMR (100 MHz, DMSO-d₆)δ 168.5, 158.2, 152.0, 148.5, 137.1, 132.5, 129.8, 125.4, 122.1, 118.9, 116.3, 115.8, 15.2.
MS (ESI) m/z 287.0 [M+H]⁺

Troubleshooting and Safety Precautions

  • Incomplete Chlorination: If the chlorination of the pyrimidinone is incomplete, increase the reaction time or the amount of chlorinating agent. Ensure the starting material is completely dry.

  • Low Yield in SNAr: Ensure the base is of good quality and the solvent is anhydrous, especially when using DMF. The reaction may require higher temperatures or longer reaction times depending on the reactivity of the substituted 2-aminothiophenol.

  • Safety: Phosphorus oxychloride and thionyl chloride are corrosive and react violently with water. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat). 2-Aminothiophenols have a strong, unpleasant odor and should be handled in a fume hood.

Conclusion

The synthetic protocols detailed in this guide provide a robust and versatile platform for the preparation of 2-[(5-methylthieno[2,3-d]pyrimidin-4-yl)thio]aniline analogs. The modularity of the SNAr reaction allows for the systematic exploration of structure-activity relationships, which is critical in the field of drug discovery. By understanding the underlying chemical principles and following the detailed experimental procedures, researchers can efficiently access these valuable compounds for further biological evaluation.

References

  • Yong, Y., et al. (2018). Synthesis of a series of thieno[2,3-d]pyrimidine derivatives. SciELO. [Link][11]

  • Elmongy, E. I., et al. (2022). Design, Synthesis, and Biological Evaluation of New Thiophene/Thieno[2,3-d]pyrimidines. MDPI. [Link]

  • Preprints.org. (2020). Synthesis of the pyrene derivative The NMR spectra were recorded on a Varian Unity Plus (1H: 300MHz, 13C: 75MHz) or on a Bruker Advance III 400 (1H: 400Mz, 13C 100 Mz). [Link]

  • Longdom Publishing. (n.d.). Synthesis, Structural Elucidation of Novel Thieno [2, 3-d] Pyrimid. [Link]

  • MDPI. (n.d.). 1,3-Bis(5,6,7,8-tetrahydrobenzo[12]thieno[2,3-d]pyrimidin-4-yl)imidazolidine-4,5-dione. [Link][10]

  • SciELO. (2024). pyrimidine Derivatives Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]. [Link]

  • PubMed. (2019). Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances. [Link][2]

  • PubMed. (2020). Discovery of thieno[2,3-d]pyrimidin-4(3H)-one derivatives as a new class of ROCK inhibitors. [Link][3]

  • PubMed. (1989). [Synthesis of thieno[2,3-d]pyrimidine Derivatives and Their Antifungal Activities]. [Link]

  • PubMed Central. (2022). 2-Alkyl-Substituted-4-Amino-Thieno[2,3-d]Pyrimidines: Anti-Proliferative Properties to In Vitro Breast Cancer Models. [Link]

  • PubMed Central. (2018). Concerted Nucleophilic Aromatic Substitutions. [Link][5]

  • ResearchGate. (n.d.). General reaction mechanism for the SNAr of 4-chloroquinazoline and the amines studied. [Link][6]

  • ResearchGate. (n.d.). Synthesis, Characterization and Biological Studies of Some Novel Thieno[2,3-d]pyrimidines. [Link]

  • ResearchGate. (n.d.). Spectral and Biological analysis of Thieno [2, 3-d] pyrimidin-4-one. [Link][13]

  • ResearchGate. (n.d.). Synthesis, Characterization and Biological Evaluation of some New Thieno[2,3-d]Pyrimidine Derivatives. [Link]

  • PubMed Central. (2021). Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids: Mechanistic and Regiochemical Aspects. [Link][7]

  • NIH. (n.d.). Synthesis of Novel Analogs of Thieno[2,3-d] Pyrimidin-4(3H)-ones as Selective Inhibitors of Cancer Cell Growth. [Link][2]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 2-[(5-Methylthieno[2,3-d]pyrimidin-4-yl)thio]aniline

Welcome to the technical support center for the purification of 2-[(5-Methylthieno[2,3-d]pyrimidin-4-yl)thio]aniline. This guide is designed for researchers, scientists, and drug development professionals to navigate the...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2-[(5-Methylthieno[2,3-d]pyrimidin-4-yl)thio]aniline. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important kinase inhibitor intermediate. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure you achieve the desired purity for your downstream applications.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of 2-[(5-Methylthieno[2,3-d]pyrimidin-4-yl)thio]aniline, providing potential causes and actionable solutions.

Issue 1: Low Purity After Initial Synthesis and Work-up

Symptom: Your crude product, after synthesis from 4-chloro-5-methylthieno[2,3-d]pyrimidine and 2-aminothiophenol, shows multiple spots on a Thin Layer Chromatography (TLC) analysis, indicating the presence of significant impurities.

Potential Causes and Solutions:

  • Unreacted Starting Materials: Both 4-chloro-5-methylthieno[2,3-d]pyrimidine and 2-aminothiophenol may persist in the crude product. 2-aminothiophenol can be particularly problematic due to its potential for oxidation.

    • Solution: Optimize the reaction stoichiometry and reaction time to ensure complete conversion. A slight excess of 2-aminothiophenol can be used, but this may necessitate a more rigorous purification strategy.

  • Oxidation of 2-aminothiophenol: 2-aminothiophenol is susceptible to oxidation, forming a disulfide byproduct which can complicate purification.

    • Solution: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. Ensure all solvents are degassed.

  • Hydrolysis of the Starting Material: The 4-chloro-5-methylthieno[2,3-d]pyrimidine can undergo hydrolysis to the corresponding 4-hydroxy derivative, which can then react to form an undesired ether byproduct.

    • Solution: Use anhydrous solvents and reagents to prevent hydrolysis. The stability of similar chloro-pyrimidine compounds can be a concern, so maintaining anhydrous conditions is critical.[1]

  • Side Reactions: The aniline nitrogen of the product can potentially react with another molecule of the starting chloropyrimidine, leading to a double-addition product, although this is less common under standard reaction conditions.

Workflow for Identifying Impurities:

Caption: Decision tree for impurity identification.

Issue 2: Difficulty with Recrystallization

Symptom: Attempts to purify the crude product by recrystallization result in oiling out, poor recovery, or minimal improvement in purity.

Potential Causes and Solutions:

  • Incorrect Solvent System: The choice of solvent is critical for successful recrystallization. An inappropriate solvent or solvent ratio will lead to poor crystal formation.

    • Solution: A recommended solvent system for achieving pharma-grade purity is a mixture of ethyl acetate and hexane (3:1).[2] Experiment with slight variations of this ratio to optimize crystal growth and purity.

  • Rapid Cooling: Cooling the solution too quickly can cause the compound to precipitate as an oil rather than forming well-defined crystals.[1]

    • Solution: Allow the hot, saturated solution to cool slowly to room temperature, and then transfer it to an ice bath or refrigerator to maximize recovery.

  • High Impurity Load: A high concentration of impurities can inhibit crystallization or co-precipitate with the desired product.

    • Solution: If the crude product is highly impure, consider a preliminary purification step, such as a quick filtration through a plug of silica gel, before attempting recrystallization.

Protocol for Recrystallization:

  • Dissolve the crude 2-[(5-Methylthieno[2,3-d]pyrimidin-4-yl)thio]aniline in a minimal amount of hot ethyl acetate.

  • While the solution is still hot, slowly add hexane until the solution becomes slightly turbid.

  • Add a small amount of ethyl acetate to redissolve the precipitate and obtain a clear solution.

  • Allow the solution to cool slowly to room temperature.

  • Once crystals begin to form, place the flask in an ice bath for at least 30 minutes to complete the crystallization.

  • Collect the crystals by vacuum filtration, wash with a small amount of cold ethyl acetate/hexane (1:1), and dry under vacuum.

Issue 3: Poor Separation during Column Chromatography

Symptom: Co-elution of the product with impurities during silica gel column chromatography.

Potential Causes and Solutions:

  • Inappropriate Mobile Phase: The polarity of the mobile phase is not optimized for separating the product from the impurities.

    • Solution: Develop a suitable mobile phase using TLC. Start with a non-polar solvent like hexane and gradually increase the polarity by adding ethyl acetate. A gradient elution may be necessary for complex mixtures.

  • Compound Instability on Silica Gel: Some heterocyclic compounds can be unstable on acidic silica gel, leading to degradation and streaking on the column.[3]

    • Solution: Deactivate the silica gel by adding a small amount of a neutralizer like triethylamine (0.1-1%) to the mobile phase. Alternatively, use a different stationary phase such as alumina or florisil.[3]

  • Use of Reverse-Phase Chromatography: For polar impurities that are difficult to separate from the product on normal-phase silica, reverse-phase chromatography can be a powerful alternative.

    • Solution: Utilize a C18 column with a gradient of acetonitrile in water.[2] This method is often effective for purifying kinase inhibitors and their intermediates.

Recommended Chromatography Conditions:

Technique Stationary Phase Mobile Phase Purity Achieved
Normal-Phase ChromatographySilica GelHexane/Ethyl Acetate Gradient>95%
Reverse-Phase ChromatographyC18Acetonitrile/Water Gradient>98%[2]

Frequently Asked Questions (FAQs)

Q1: What is the expected appearance and solubility of pure 2-[(5-Methylthieno[2,3-d]pyrimidin-4-yl)thio]aniline?

A1: The pure compound is typically a solid. It has low water solubility but is soluble in organic solvents like ethyl acetate, dichloromethane, and DMSO.

Q2: How can I monitor the progress of the purification?

A2: Thin Layer Chromatography (TLC) is an effective and rapid method for monitoring purification. Use a suitable mobile phase (e.g., hexane/ethyl acetate) and visualize the spots under UV light. For quantitative analysis of purity, High-Performance Liquid Chromatography (HPLC) is the preferred method.

Q3: My purified compound appears to be degrading over time. What are the optimal storage conditions?

A3: Thienopyrimidine derivatives can be susceptible to degradation, especially in the presence of light and air. For long-term storage, it is recommended to keep the compound in a tightly sealed container, under an inert atmosphere (argon or nitrogen), and in a cool, dark place, such as a refrigerator or freezer.

Q4: I am still struggling with impurities. Are there any other purification techniques I can try?

A4: If standard recrystallization and chromatography are not sufficient, you might consider preparative HPLC for very high purity material. Additionally, for certain impurities, a chemical quench or wash during the work-up procedure might be effective. For instance, a dilute acid wash can help remove basic impurities, while a bicarbonate wash can remove acidic byproducts.

Q5: What are the key safety precautions to take when handling 2-[(5-Methylthieno[2,3-d]pyrimidin-4-yl)thio]aniline and its precursors?

A5: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. 2-aminothiophenol has a strong, unpleasant odor and is toxic; handle with extreme care. The chloro-pyrimidine starting material is also a hazardous substance.[3]

Purification Workflow Overview:

G crude Crude Product tlc_analysis TLC/LC-MS Analysis crude->tlc_analysis high_purity High Purity (>98%) tlc_analysis->high_purity Single Spot low_purity Low Purity (<95%) tlc_analysis->low_purity Multiple Spots recrystallization Recrystallization (EtOAc/Hexane) high_purity->recrystallization Further Polishing column Column Chromatography (Silica or C18) low_purity->column Significant Impurities final_product Pure Product recrystallization->final_product column->recrystallization Collected Fractions

Caption: General purification workflow for 2-[(5-Methylthieno[2,3-d]pyrimidin-4-yl)thio]aniline.

References

  • Google Patents. (n.d.). Isolation process for 2-aminothiophenol.
  • PrepChem.com. (n.d.). Preparation of 2-aminothiophenol hydrochloride. Retrieved January 13, 2026, from [Link]

  • MDPI. (2019). Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Derivatives: A Review. Retrieved January 13, 2026, from [Link]

  • MDPI. (2002). Synthesis of Some Thienopyrimidine Derivatives. Retrieved January 13, 2026, from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Purification: Troubleshooting Flash Column Chromatography. Retrieved January 13, 2026, from [Link]

Sources

Optimization

Technical Support Center: Reaction Optimization for 2-[(5-Methylthieno[2,3-d]pyrimidin-4-yl)thio]aniline

Welcome to the technical support guide for the synthesis of 2-[(5-Methylthieno[2,3-d]pyrimidin-4-yl)thio]aniline. This document is designed for researchers, medicinal chemists, and process development scientists who are...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2-[(5-Methylthieno[2,3-d]pyrimidin-4-yl)thio]aniline. This document is designed for researchers, medicinal chemists, and process development scientists who are working with thieno[2,3-d]pyrimidine scaffolds, a critical component in the development of novel kinase inhibitors and other therapeutics.[1] This guide provides in-depth, experience-driven advice in a direct question-and-answer format to help you troubleshoot and optimize your reaction conditions effectively.

Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for preparing 2-[(5-Methylthieno[2,3-d]pyrimidin-4-yl)thio]aniline?

The synthesis is typically achieved via a nucleophilic aromatic substitution (SNAr) reaction. This involves the displacement of a suitable leaving group (most commonly chlorine) from the 4-position of the 5-methylthieno[2,3-d]pyrimidine core by the sulfur nucleophile of 2-aminothiophenol.

The overall two-stage process involves:

  • Chlorination: Synthesis of the key intermediate, 4-chloro-5-methylthieno[2,3-d]pyrimidine, from its corresponding 4-hydroxy (or 4-oxo) precursor.

  • Thioether Formation: The SNAr coupling of the chlorinated intermediate with 2-aminothiophenol to form the final product.

The reactive 4-chloro group serves as an essential "handle" for functionalization, making this a versatile and widely used method in medicinal chemistry.[2]

Synthesis_Workflow cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: S N Ar Coupling Precursor 5-Methylthieno[2,3-d]pyrimidin-4(3H)-one Chlorination Chlorination (e.g., POCl₃, SOCl₂) Precursor->Chlorination Intermediate 4-Chloro-5-methylthieno[2,3-d]pyrimidine Chlorination->Intermediate Coupling S N Ar Reaction (Base, Solvent, Temp) Intermediate->Coupling Nucleophile 2-Aminothiophenol Nucleophile->Coupling Product 2-[(5-Methylthieno[2,3-d]pyrimidin-4-yl)thio]aniline Coupling->Product

Caption: Overall workflow for the synthesis of the target compound.
Troubleshooting Guide: The SNAr Coupling Reaction

This section addresses the most common issues encountered during the final thioether formation step.

Q2: My SNAr reaction is showing low to no conversion. What are the primary factors to investigate?

Low conversion is a frequent issue that can almost always be traced back to the nucleophilicity of the thiol, the reaction temperature, or the quality of your starting materials.

  • Underlying Cause: Insufficient Nucleophilicity of 2-Aminothiophenol

    The thiol group (-SH) is only moderately nucleophilic. The corresponding thiolate anion (-S⁻), however, is a significantly more potent nucleophile.[3] Therefore, the addition of a base is critical to deprotonate the thiol and drive the reaction forward.

    Solution: Introduce a suitable base. The choice of base is crucial and depends on your solvent and the sensitivity of your starting materials.

    • Inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are excellent choices for polar aprotic solvents (DMF, DMSO, Acetonitrile). They are generally mild, effective, and easy to remove during work-up.

    • Stronger bases like sodium hydride (NaH) can be used for complete and rapid deprotonation but require anhydrous conditions and an inert atmosphere. They are often used in solvents like THF or DMF.

    • Organic amine bases such as triethylamine (TEA) or diisopropylethylamine (DIPEA) can also be used, as they act as both a base and an acid scavenger for the HCl generated if the reaction proceeds without pre-forming the thiolate.[2]

Base pKa (Conjugate Acid) Typical Solvents Key Considerations
Potassium Carbonate (K₂CO₃) 10.3DMF, Acetonitrile, AcetoneMild, inexpensive, and effective. Heterogeneous, so requires good stirring.
Sodium Hydride (NaH) ~36THF, DMF (anhydrous)Very strong base, ensures full deprotonation. Requires inert atmosphere; flammable gas (H₂) evolved.
Triethylamine (TEA) 10.7Dichloromethane, THF, TolueneHomogeneous. Can be difficult to remove under vacuum. Acts as acid scavenger.
DIPEA (Hünig's base) 10.7Dichloromethane, THF, DMFSterically hindered and non-nucleophilic. Good for sensitive substrates.
  • Underlying Cause: Sub-optimal Reaction Temperature or Time

    SNAr reactions are often kinetically slow at room temperature.

    Solution: Optimize temperature and monitor the reaction.

    • Initial Screen: Start the reaction at room temperature with a base like K₂CO₃ in DMF. Monitor by TLC or LC-MS every hour.

    • Heating: If no significant conversion is observed after 2-3 hours, gently heat the reaction to 50-80 °C. Higher temperatures increase the reaction rate but also risk decomposition or side reactions.

    • Microwave Synthesis: For rapid optimization, microwave irradiation can significantly reduce reaction times from hours to minutes.[4][5] Common conditions are 100-120 °C for 30-60 minutes.[6]

Q3: I'm observing multiple spots on my TLC plate and a complex mass spectrum. What are the likely side reactions?

The formation of side products typically arises from the inherent reactivity of the 2-aminothiophenol nucleophile or degradation under the reaction conditions.

  • Most Common Side Product: Disulfide Formation

    Thiols, and especially thiolates, are highly susceptible to oxidation, leading to the formation of a disulfide dimer (bis(2-aminophenyl) disulfide). This is a non-nucleophilic species and represents a dead-end for your desired reaction, consuming two equivalents of your starting material.

    Root Cause: Presence of atmospheric oxygen, particularly when catalyzed by base.

    Solutions:

    • Inert Atmosphere: The most effective solution is to run the reaction under a blanket of an inert gas like nitrogen or argon. This involves degassing your solvent and using appropriate glassware (e.g., a three-neck flask with a gas inlet).

    • Fresh Reagents: Use freshly opened or purified 2-aminothiophenol. Over time, the reagent can partially oxidize in the bottle.

Side_Reaction SM1 4-Chloro-Thienopyrimidine Desired_Product Target Thioether Product SM1->Desired_Product SₙAr SM2 2-Aminothiophenol SM2->Desired_Product Thiolate Thiolate Anion SM2->Thiolate + Base Disulfide Disulfide Dimer (Side Product) Thiolate->Disulfide Oxidation Oxygen O₂ (Air) Oxygen->Disulfide

Caption: Competing pathways: Desired SNAr vs. Oxidative Disulfide Formation.
  • Potential Side Product: N-Arylation

    The amine group on 2-aminothiophenol is also nucleophilic. While sulfur is a "softer" and generally more reactive nucleophile towards the electrophilic carbon of the pyrimidine ring, competing N-arylation can occur, especially at higher temperatures.

    Solutions:

    • Temperature Control: Keep the reaction temperature as low as possible to favor the kinetically preferred S-alkylation.

    • Base Selection: Using a bulky, non-nucleophilic base like DIPEA may slightly favor S-arylation. Pre-forming the thiolate with NaH at a low temperature before adding the chloro-pyrimidine can also enhance selectivity.

Experimental Protocols
Q4: Can you provide a reliable starting protocol for the SNAr coupling reaction?

Certainly. This protocol is a robust starting point that can be optimized based on your observations.

Step-by-Step Protocol: Synthesis of 2-[(5-Methylthieno[2,3-d]pyrimidin-4-yl)thio]aniline

  • Inert Atmosphere Setup:

    • To a flame-dried round-bottom flask equipped with a magnetic stir bar, add 4-chloro-5-methylthieno[2,3-d]pyrimidine (1.0 equiv).

    • Seal the flask with a septum and purge with nitrogen or argon for 10-15 minutes.

  • Reagent Addition:

    • Via syringe, add anhydrous DMF to create a 0.1-0.2 M solution.

    • Add potassium carbonate (K₂CO₃, 1.5 - 2.0 equiv).

    • Add 2-aminothiophenol (1.1 - 1.2 equiv) dropwise via syringe. A slight excess of the nucleophile can help drive the reaction to completion.

  • Reaction Execution & Monitoring:

    • Stir the mixture vigorously at room temperature.

    • Monitor the reaction progress every 30-60 minutes using TLC (e.g., 30% Ethyl Acetate in Hexane) or LC-MS. The product is typically more polar than the starting chloro-pyrimidine.

    • If the reaction is sluggish after 2 hours, heat the mixture to 60 °C and continue monitoring.

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Pour the reaction mixture into a separatory funnel containing water and ethyl acetate.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • The crude product can be purified by silica gel column chromatography to yield the final product.

References
  • Benchchem. 2-[(5-Methylthieno[2,3-D]Pyrimidin-4-Yl)Thio]Aniline.
  • Benchchem. 4-Chloro-5-(furan-2-yl)thieno[2,3-d]pyrimidine.
  • ChemicalBook. 4-CHLOROTHIENO[2,3-D]PYRIMIDINE | 14080-59-2.
  • Al-Suwaidan, I. A., et al. (2022). Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. PMC - NIH.
  • SciELO. Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives.
  • National Institutes of Health (NIH). Synthesis of Novel Analogs of Thieno[2,3-d] Pyrimidin-4(3H)-ones as Selective Inhibitors of Cancer Cell Growth.
  • ChemicalBook. 4-CHLORO-5-PHENYLTHIENO[2,3-D]PYRIMIDINE synthesis.
  • SciELO. Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. (Note: This is a distinct article from reference 5).
  • Sigma-Aldrich. 4-Chloro-5-(4-ethoxyphenyl)-2,6-dimethylthieno[2,3-d]pyrimidine.
  • MDPI. 5-Methyl-1-phenyl-3-(thieno[2,3-d]pyrimidin-4-yl)chromeno[4,3-d]pyrazolo[3,4-b]pyridin-6(3H)-one.
  • ACS GCI Pharmaceutical Roundtable. Thioether Formation.
  • PubMed. Thieno[2,3-d]pyrimidines in the synthesis of antitumor and antioxidant agents.
  • MDPI. 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine.
  • PubMed. Synthesis of certain new thiieno [2,3-d] pyrimidines as potential antitumor and radioprotective agents.
  • Santa Cruz Biotechnology. 4-chloro-5-(4-chlorophenyl)-2-(thien-2-ylmethyl)thieno[2,3-d]pyrimidine.
  • Santa Cruz Biotechnology. 4-chloro-2-methyl-5-phenylthieno[2,3-d]pyrimidine.
  • ResearchGate. Synthesis, cytotoxicity and toxicity of thieno[2,3-d]pyrimidine derivatives derived from 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene.
  • MDPI. Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological.
  • Thieme Chemistry. Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines.
  • PubMed Central. Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction.
  • Royal Society of Chemistry. Novel thieno[2,3-d]pyrimidines: their design, synthesis, crystal structure analysis and pharmacological evaluation.
  • ResearchGate. (PDF) Novel thieno[2,3-d]pyrimidines: Their design, synthesis, crystal structure analysis and pharmacological evaluation.
  • National Institutes of Health (NIH). Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors.
  • MDPI. Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines.
  • PubMed Central. Design, Synthesis, and Biological Evaluation of 5,6,7,8-Tetrahydrobenzo[4][7]thieno[2,3-d]pyrimidines as Microtubule Targeting Agents. Available at:

  • Master Organic Chemistry. (2015). Thiols and Thioethers: Properties and Key Reactions.
  • PubMed. Novel thieno[2,3-d]pyrimidines: their design, synthesis, crystal structure analysis and pharmacological evaluation.
  • Longdom Publishing. Synthesis, Structural Elucidation of Novel Thieno [2,3-d] Pyrimid.

Sources

Troubleshooting

Technical Support Center: 2-[(5-Methylthieno[2,3-d]pyrimidin-4-yl)thio]aniline

Welcome to the technical support center for 2-[(5-Methylthieno[2,3-d]pyrimidin-4-yl)thio]aniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guida...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-[(5-Methylthieno[2,3-d]pyrimidin-4-yl)thio]aniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for stability-related issues you may encounter during your experiments. Our goal is to ensure the scientific integrity of your results by providing a foundational understanding of the compound's chemical behavior and practical, field-proven solutions.

Introduction to the Stability Profile

2-[(5-Methylthieno[2,3-d]pyrimidin-4-yl)thio]aniline is a valuable chemical intermediate for the synthesis of novel kinase inhibitors. Its core thienopyrimidine scaffold is a privileged structure in medicinal chemistry.[1] However, the presence of a thioether linkage and an aniline moiety introduces potential stability challenges that are crucial to understand and manage for reproducible experimental outcomes. The electron-donating methyl and thioether groups contribute to a higher resistance to hydrolysis compared to similar analogs.[1] Despite this, careful handling and storage are paramount.

This guide will address common questions and troubleshooting scenarios, delve into the primary degradation pathways, and provide validated protocols to mitigate stability issues.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions regarding the handling and stability of 2-[(5-Methylthieno[2,3-d]pyrimidin-4-yl)thio]aniline.

Q1: My compound, dissolved in DMSO, precipitates when I dilute it in my aqueous assay buffer. How can I prevent this?

A1: This is a frequent observation for many organic compounds with low water solubility. To prevent precipitation, consider the following:

  • Final DMSO Concentration: Ensure the final concentration of DMSO in your aqueous medium is low, ideally ≤0.1% to avoid solvent-induced precipitation and cellular toxicity.[2]

  • Serial Dilution: Instead of a single large dilution, perform serial dilutions. First, create an intermediate dilution of your DMSO stock in the aqueous buffer, then add this to your final assay volume.[3]

  • Vortexing/Sonication: Gentle vortexing or brief sonication after dilution can help keep the compound in solution.[4]

  • Temperature: Warming the solution to 37°C for a short period can aid in dissolution.[4]

Q2: What is the best way to store the solid compound and its stock solutions?

A2: Proper storage is critical to maintain the integrity of the compound.

  • Solid Compound: Store the solid powder at -20°C for long-term stability.[5] Keep the container tightly sealed to protect it from moisture and light.[3][6]

  • Stock Solutions (in DMSO): Prepare a high-concentration stock solution in anhydrous, high-purity DMSO.[2] Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store them at -80°C for up to six months, or at -20°C for up to one month.[3][5]

Q3: I suspect my compound has degraded. What are the likely causes?

A3: Degradation can be triggered by several factors:

  • Oxidation: The thioether group is susceptible to oxidation, forming a sulfoxide and potentially a sulfone. This can be initiated by atmospheric oxygen, peroxides in solvents, or reactive oxygen species (ROS) in cell culture.[6][7]

  • Photodegradation: Exposure to light, particularly UV, can cause degradation. The aniline and thienopyrimidine rings are photosensitive moieties.[8]

  • Hydrolysis: Although relatively stable against hydrolysis, prolonged exposure to strongly acidic or basic conditions can lead to the cleavage of the thioether bond.

  • Improper Solvent: Using solvents that are not high-purity or anhydrous can introduce contaminants that accelerate degradation.[2]

Troubleshooting Guide: Common Experimental Issues

This section provides a structured approach to troubleshoot common problems you might face.

Observed Issue Potential Cause Troubleshooting Steps
Loss of biological activity in assays Compound degradation in stock solution or working solution.1. Prepare fresh dilutions from a new stock aliquot for each experiment.[3]2. Verify the age and storage conditions of your DMSO stock. If older than one month at -20°C or six months at -80°C, prepare a fresh stock.[5]3. Perform a quality control check on your solid material if significant issues persist.
Appearance of new peaks in HPLC/LC-MS analysis Formation of degradation products.1. Compare the chromatogram to a freshly prepared standard.2. Consider the potential degradation pathways (oxidation, photodegradation) to hypothesize the identity of the new peaks.3. Conduct a forced degradation study (see protocol below) to intentionally generate and identify potential degradants.[9]
Inconsistent results between experiments Variability in compound integrity or handling.1. Standardize your protocol for solution preparation, including the source and age of DMSO.2. Minimize the exposure of the compound and its solutions to light and ambient temperature.3. Ensure all users are following the same handling and storage procedures.

Key Stability Concerns and Degradation Pathways

Understanding the chemical liabilities of 2-[(5-Methylthieno[2,3-d]pyrimidin-4-yl)thio]aniline is essential for designing robust experiments.

Oxidation of the Thioether Linkage

The sulfur atom in the thioether is susceptible to oxidation, which typically occurs in two steps:

  • Thioether to Sulfoxide: This is the most common oxidation pathway, often initiated by mild oxidizing agents.[10]

  • Sulfoxide to Sulfone: Further oxidation under stronger conditions can convert the sulfoxide to a sulfone.[7]

These oxidative transformations can significantly alter the compound's biological activity and physicochemical properties.

Oxidation_Pathway Thioether 2-[(5-Methylthieno[2,3-d]pyrimidin-4-yl)thio]aniline (Thioether) Sulfoxide Sulfoxide Derivative Thioether->Sulfoxide Mild Oxidation (e.g., air, H₂O₂) Sulfone Sulfone Derivative Sulfoxide->Sulfone Strong Oxidation (e.g., m-CPBA)

Caption: Oxidation pathway of the thioether moiety.

Photodegradation

The aromatic and heteroaromatic rings in the molecule are chromophores that can absorb light, leading to photochemical reactions. For anilinopyrimidine structures, this can result in the formation of hydroxylated derivatives.[8] The thienopyridine scaffold, a related structure, has been shown to undergo N-oxidation and halogenation of the thiophene ring upon oxidative stress.[11]

Photodegradation_Pathway cluster_products Potential Photodegradation Products Parent 2-[(5-Methylthieno[2,3-d]pyrimidin-4-yl)thio]aniline Hydroxylated Hydroxylated Derivatives Parent->Hydroxylated UV/Visible Light + O₂/H₂O N_Oxide N-Oxide Parent->N_Oxide UV/Visible Light + O₂

Caption: Potential photodegradation pathways.

Recommended Protocols

Protocol 1: Preparation of Stock and Working Solutions

This protocol is designed to minimize degradation and precipitation.

Solution_Preparation_Workflow Start Weigh solid compound Add_DMSO Add anhydrous, high-purity DMSO to desired stock concentration Start->Add_DMSO Dissolve Vortex/sonicate until fully dissolved Add_DMSO->Dissolve Aliquot Aliquot into single-use vials Dissolve->Aliquot Store_Stock Store at -80°C (long-term) or -20°C (short-term) Aliquot->Store_Stock Prepare_Working Prepare working solution fresh for each experiment Store_Stock->Prepare_Working Serial_Dilution Perform serial dilutions in aqueous buffer Prepare_Working->Serial_Dilution Final_Use Use in assay (final DMSO ≤0.1%) Serial_Dilution->Final_Use

Caption: Workflow for solution preparation.

Protocol 2: Forced Degradation Study

A forced degradation study helps to identify potential degradation products and establish the stability-indicating nature of your analytical methods. The goal is to achieve 10-20% degradation of the active pharmaceutical ingredient.[12]

Materials:

  • 2-[(5-Methylthieno[2,3-d]pyrimidin-4-yl)thio]aniline

  • 0.1 M HCl

  • 0.1 M NaOH

  • 3% Hydrogen Peroxide (H₂O₂)

  • Water bath or oven

  • Photostability chamber

  • Analytical method (e.g., HPLC-UV/MS)

Procedure:

  • Acid Hydrolysis: Dissolve the compound in a suitable solvent and add 0.1 M HCl. Incubate at 60°C for up to 24 hours. Neutralize with 0.1 M NaOH before analysis.

  • Base Hydrolysis: Dissolve the compound in a suitable solvent and add 0.1 M NaOH. Incubate at 60°C for up to 24 hours. Neutralize with 0.1 M HCl before analysis.

  • Oxidative Degradation: Dissolve the compound in a suitable solvent and add 3% H₂O₂. Keep at room temperature for up to 24 hours.[9]

  • Thermal Degradation: Store the solid compound at 70°C for 48 hours.

  • Photodegradation: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

Analysis: Analyze all stressed samples, along with an unstressed control, using a suitable stability-indicating analytical method. Compare the chromatograms to identify and quantify degradation products.

References

  • Klick S, et al. Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis. 2005. Available from: [Link]

  • Yin J, et al. Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis. ACS Omega. 2020. Available from: [Link]

  • Organic Chemistry Portal. Sulfoxide synthesis by oxidation. Available from: [Link]

  • Teasdale A, et al. Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. 2013. Available from: [Link]

  • ICH. Q1B: Photostability Testing of New Drug Substances and Products. 1996. Available from: [Link]

  • Jain D, et al. Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Journal of Pharmaceutical and Applied Chemistry. 2016. Available from: [Link]

  • Baertschi SW, et al. Available Guidance and Best Practices for Conducting Forced Degradation Studies. Pharmaceutical Technology. 2002. Available from: [Link]

  • Ashenhurst J. Thiols And Thioethers. Master Organic Chemistry. 2015. Available from: [Link]

  • Vione D, et al. Degradation of Anilinopyrimidine Fungicides Photoinduced by iron(III)-polycarboxylate Complexes. Journal of Agricultural and Food Chemistry. 2006. Available from: [Link]

  • ResearchGate. Do we need to dilute inhibitors/compounds in DMSO, for running kinase assay? 2022. Available from: [Link]

  • Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs: Toward a Simple Tool for the Prediction of Drug Stability. ACS Sustainable Chemistry & Engineering. 2023. Available from: [Link]

Sources

Optimization

Technical Support Center: Synthesis of 2-[(5-Methylthieno[2,3-d]pyrimidin-4-yl)thio]aniline

For Researchers, Scientists, and Drug Development Professionals Troubleshooting Guide: Navigating Common Synthetic Hurdles This section addresses specific challenges you may encounter during the synthesis, providing expl...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Troubleshooting Guide: Navigating Common Synthetic Hurdles

This section addresses specific challenges you may encounter during the synthesis, providing explanations and actionable solutions based on established chemical principles.

Q1: Why is my overall yield of 2-[(5-Methylthieno[2,3-d]pyrimidin-4-yl)thio]aniline consistently low?

Low yields can stem from issues in any of the three main stages of the synthesis: the formation of the thienopyrimidinone core, the chlorination step, or the final nucleophilic aromatic substitution (SNAr).

Root Cause Analysis & Solutions:

  • Inefficient Thienopyrimidinone Formation: The initial synthesis of 5-methylthieno[2,3-d]pyrimidin-4(3H)-one is foundational. Low yields here will cascade through the entire process.

    • Gewald Reaction Inefficiency: The multicomponent Gewald reaction to form the initial 2-amino-4-methylthiophene-3-carbonitrile is sensitive to reaction conditions. Ensure your ketone (acetone), activated nitrile (cyanoacetamide or malononitrile), and elemental sulfur are of high purity. The choice of base and solvent is also critical; morpholine or triethylamine in ethanol are commonly used.[1]

    • Incomplete Cyclization: The subsequent cyclization with formic acid or a derivative to form the pyrimidinone ring can be a bottleneck. Ensure complete reaction by monitoring via Thin Layer Chromatography (TLC). If the reaction stalls, consider extending the reflux time or using a different cyclizing agent like formamide.[2]

  • Suboptimal Chlorination: The conversion of 5-methylthieno[2,3-d]pyrimidin-4(3H)-one to 4-chloro-5-methylthieno[2,3-d]pyrimidine is a critical activation step.

    • Harsh Reaction Conditions: While phosphorus oxychloride (POCl₃) is an effective chlorinating agent, excessive heat or prolonged reaction times can lead to degradation and the formation of undesired byproducts.[3][4] Careful temperature control and reaction monitoring are essential.

    • Incomplete Reaction: Insufficient POCl₃ or incomplete removal of water from the starting material can lead to a partial reaction. Ensure your starting thienopyrimidinone is thoroughly dried before the reaction.

  • Poor SNAr Reaction Performance: The final coupling of 4-chloro-5-methylthieno[2,3-d]pyrimidine and 2-aminothiophenol is a nucleophilic aromatic substitution (SNAr) reaction.

    • Incorrect Base Selection: The choice of base is crucial for deprotonating the thiol of 2-aminothiophenol without promoting side reactions. While strong bases like sodium hydride can be used, they may lead to undesired byproducts. Weaker organic bases are often preferred. For instance, using triethylamine as a base has been reported to provide a 72% yield with minimal side products.

    • Oxidation of 2-Aminothiophenol: 2-Aminothiophenol is susceptible to oxidation to the corresponding disulfide, especially in the presence of air and base. This disulfide will not participate in the desired reaction, thus lowering the yield. It is recommended to use freshly purified 2-aminothiophenol and to perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

Workflow for Diagnosing Low Yield:

Caption: Troubleshooting workflow for low yield.

Q2: I am observing significant impurities in my final product. What are they and how can I minimize them?

The presence of impurities can complicate purification and affect the quality of your final product. Common impurities include unreacted starting materials, side-products from the SNAr reaction, and products of starting material degradation.

Common Impurities and Mitigation Strategies:

ImpurityPotential CauseMitigation Strategy
5-Methylthieno[2,3-d]pyrimidin-4(3H)-one Incomplete chlorination.Ensure the chlorination reaction goes to completion by monitoring with TLC. Use a slight excess of POCl₃ and ensure anhydrous conditions.
4-Chloro-5-methylthieno[2,3-d]pyrimidine Incomplete SNAr reaction.Increase reaction time or temperature for the SNAr step. Ensure the 2-aminothiophenol is fully deprotonated by the base.
Bis(2-aminophenyl) disulfide Oxidation of 2-aminothiophenol.Use freshly purified 2-aminothiophenol and conduct the SNAr reaction under an inert atmosphere.
Sulfoxide of the final product Oxidation of the thioether linkage.Avoid excessive exposure to air, especially during workup and purification. If significant oxidation occurs, consider using a mild reducing agent during workup.
Polymeric materials Side reactions at high temperatures.Maintain careful temperature control throughout the synthesis, particularly during the chlorination and SNAr steps.

Purification of the Final Product:

  • Recrystallization: This is often an effective method for removing minor impurities. A suitable solvent system can be determined through small-scale solubility tests. Mixtures of ethyl acetate and hexane are often effective for this class of compounds.

  • Column Chromatography: For more challenging separations, silica gel column chromatography is recommended.[5][6] A gradient elution system, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), will likely provide good separation of the desired product from less polar starting materials and more polar byproducts.[7]

Frequently Asked Questions (FAQs)

Q: What are the key starting materials for this synthesis?

A: The synthesis typically starts from simple, commercially available reagents: acetone, a cyano-activated methylene compound (like cyanoacetamide or malononitrile), and elemental sulfur for the initial thiophene formation.[1] The subsequent steps require formic acid (or a derivative) for pyrimidinone ring formation, a chlorinating agent like phosphorus oxychloride (POCl₃), and 2-aminothiophenol for the final coupling reaction.

Q: What are the critical safety precautions for this synthesis?

A: Several reagents used in this synthesis require careful handling:

  • Phosphorus oxychloride (POCl₃): This is a highly corrosive and water-reactive substance. It should be handled in a fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).

  • 2-Aminothiophenol: This compound is toxic and has a strong, unpleasant odor. Handle it in a well-ventilated fume hood.

  • Solvents: Many organic solvents used are flammable and may have associated health risks. Always consult the Safety Data Sheet (SDS) for each chemical before use.

Q: Can I use a different base for the final SNAr reaction?

A: Yes, other bases can be used, but they may affect the yield and side product profile. Inorganic bases like potassium carbonate (K₂CO₃) can be used, but may lead to increased formation of sulfoxide impurities. Stronger organic bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) could also be employed, but may promote elimination or other side reactions. Triethylamine is a good starting point due to its reported high yield and minimal side product formation.

Detailed Experimental Protocols

Protocol 1: Synthesis of 5-Methylthieno[2,3-d]pyrimidin-4(3H)-one

This two-step protocol involves an initial Gewald reaction followed by cyclization.

Step 1: Synthesis of 2-Amino-4-methylthiophene-3-carbonitrile

  • To a stirred solution of acetone (0.1 mol), malononitrile (0.1 mol), and elemental sulfur (0.1 mol) in 50 mL of ethanol, add triethylamine (0.1 mol) dropwise at room temperature.

  • After the addition is complete, heat the mixture to reflux for 2-3 hours, monitoring the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and pour it into ice water.

  • Collect the precipitated solid by filtration, wash with water, and dry to afford the crude 2-amino-4-methylthiophene-3-carbonitrile. The product can be purified by recrystallization from ethanol.

Step 2: Cyclization to 5-Methylthieno[2,3-d]pyrimidin-4(3H)-one

  • Suspend the crude 2-amino-4-methylthiophene-3-carbonitrile (0.1 mol) in an excess of formic acid (e.g., 50 mL).

  • Heat the mixture to reflux for 4-6 hours, monitoring the reaction by TLC until the starting material is consumed.[2]

  • Cool the reaction mixture to room temperature and pour it into ice water.

  • Collect the precipitated solid by filtration, wash thoroughly with water to remove excess formic acid, and dry to yield 5-methylthieno[2,3-d]pyrimidin-4(3H)-one. This product is often of sufficient purity for the next step.

Protocol 2: Synthesis of 4-Chloro-5-methylthieno[2,3-d]pyrimidine
  • To a flask containing 5-methylthieno[2,3-d]pyrimidin-4(3H)-one (0.1 mol), add an excess of phosphorus oxychloride (POCl₃) (e.g., 5-10 equivalents).

  • Heat the mixture to reflux (around 110 °C) for 2-4 hours.[4] Monitor the reaction by TLC.

  • After the reaction is complete, carefully quench the excess POCl₃ by slowly pouring the reaction mixture onto crushed ice with vigorous stirring in a fume hood.

  • The product will precipitate out of the aqueous solution. Collect the solid by filtration, wash with cold water, and dry. The crude 4-chloro-5-methylthieno[2,3-d]pyrimidine can be purified by recrystallization from a suitable solvent like ethanol.

Protocol 3: Synthesis of 2-[(5-Methylthieno[2,3-d]pyrimidin-4-yl)thio]aniline
  • In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 4-chloro-5-methylthieno[2,3-d]pyrimidine (0.1 mol) and 2-aminothiophenol (0.1 mol) in a suitable solvent such as dimethylformamide (DMF) or ethanol.

  • Add triethylamine (0.12 mol) to the mixture.

  • Heat the reaction mixture to 80-100 °C and stir for 4-8 hours, monitoring the progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and pour it into water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from an ethyl acetate/hexane mixture or by silica gel column chromatography.

Reaction Scheme Overview:

Caption: Overall synthetic pathway.

References

  • Yin, X.; Song, Y. 5-Methyl-1-phenyl-3-(thieno[2,3-d]pyrimidin-4-yl)chromeno[4,3-d]pyrazolo[3,4-b]pyridin-6(3H)-one. Molbank2022, 2022, M1469.
  • Alqarni, M. H. Microwave-assisted synthesis of 2-aminothiophene-3-carboxylic acid derivatives, 3H-thieno[2,3-d]pyrimidin-4-one and 4-chlorothieno[2,3-d]pyrimidine.
  • Sabnis, R. W.; Rangnekar, D. W.; Sonawane, N. D. Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC2010, (i), 209-246.
  • Various Authors. Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Semantic Scholar2010.
  • Chen, Y.-J., et al. Synthesis of Novel Analogs of Thieno[2,3-d] Pyrimidin-4(3H)-ones as Selective Inhibitors of Cancer Cell Growth. Molecules2020, 25(15), 3374.
  • Gomha, S. M., et al. 3,5,6-Trimethylthieno[2,3-d]pyrimidin-4(3H)-one.
  • Feng, J., et al. A General and Efficient Approach to Aryl Thiols: CuI-Catalyzed Coupling of Aryl Iodides with Sulfur and Subsequent Reduction. Organic Letters2009, 11(22), 5166-5169.
  • Gewald, K. Gewald reaction. Wikipedia.
  • RSC Publishing. Synthesis of Aryl α,α-Difluoroethyl Thioethers a new Structure Motif in Organic Chemistry, extending. SciSpace2021.
  • Abdel-Wahab, B. F., et al. Scheme 1. Synthesis of 5-aminothieno[3,4-d]pyrimidin-4(3H)-one derivatives 3a, b.
  • Organic Chemistry Portal. Gewald Reaction.
  • PubMed.
  • ChemicalBook. 3-d)pyrimidin-4(3h)-one,3-amino-2-methyl-5-phenyl-thieno( synthesis.
  • Dotsenko, V. V., et al. 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. ACS Omega2021, 6(46), 31093–31106.
  • Organic Syntheses. Dry silica gel (84 g) is added to the column in an even layer until the curved portion at the bottom of the glass column is completely covered (Figure 2).
  • Request PDF.
  • ResearchGate. (PDF) 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines.
  • Yin, X.; Song, Y. 1,3-Bis(5,6,7,8-tetrahydrobenzo[8][9]thieno[2,3-d]pyrimidin-4-yl)imidazolidine-4,5-dione. Molbank2022 , 2022, M1468.

  • Bajpai, V. K., Majumder, R., & Park, J. G. (2016). Isolation and purification of plant secondary metabolites using column-chromatographic technique. Bangladesh Journal of Pharmacology, 11(4), 844-848.
  • Google Patents.
  • MDPI. SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde.
  • ResearchGate. 5-Methyl-1-phenyl-3-(thieno[2,3-d]pyrimidin-4-yl)chromeno[4,3-d]pyrazolo[3,4-b]pyridin-6(3H)-one.
  • The Royal Society of Chemistry. Supporting Information Nucleophilic Aromatic Substitution Reactions under Aqueous, Mild Conditions Using Polymeric Additive HPMC.
  • NIH. Synthesis of some new Thieno[2,3-b]pyridines, Pyrimidino[4',5'.
  • I.R.I.S. From Serendipity to Rational Identification of the 5,6,7,8-Tetrahydrobenzo[8][9]thieno[2,3-d].

  • ResearchGate.
  • Atlantis Press. Synthesis of N-methylthieno [2, 3-d] Pyrimidin-4-amine Thienopyrimidine Huajun Lei , Min Wang , Jiaqian Han , and Zhou Lan.
  • Journal of the Chemical Society C. Pyrimidines. Part II.
  • Universidad del Atlántico. SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde.
  • ResearchGate. (PDF) Synthesis of some new Thieno[2,3-b]pyridines, Pyrimidino[4',5'.
  • ChemRxiv. Symmetric 4,6-Dialkyl/arylamino-5-nitropyrimidines: Theoretical Explanation of Why Aminolysis of Alkoxy Groups Is Favoured over.
  • PMC - PubMed Central. 2-Alkyl-Substituted-4-Amino-Thieno[2,3-d]Pyrimidines: Anti-Proliferative Properties to In Vitro Breast Cancer Models. Cancer Models.

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Troubleshooting

Technical Support Center: Overcoming Solubility Challenges of Thieno[2,3-d]pyrimidine Derivatives

Welcome to the technical support center dedicated to addressing the solubility challenges frequently encountered with thieno[2,3-d]pyrimidine derivatives. This guide is designed for researchers, scientists, and drug deve...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing the solubility challenges frequently encountered with thieno[2,3-d]pyrimidine derivatives. This guide is designed for researchers, scientists, and drug development professionals who are working with this promising, yet often poorly soluble, class of compounds. Here, you will find practical troubleshooting advice and frequently asked questions to help you navigate these experimental hurdles and advance your research.

The thieno[2,3-d]pyrimidine scaffold is a cornerstone in medicinal chemistry, recognized for its diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] However, the planar, fused heterocyclic ring system often leads to high crystal lattice energy and low aqueous solubility, posing significant challenges for in vitro assays, formulation development, and ultimately, clinical translation.[3] This guide provides a systematic approach to understanding and overcoming these solubility issues.

Troubleshooting Guide: Step-by-Step Solutions

This section offers a problem-oriented approach to common solubility issues encountered during experimental work with thieno[2,3-d]pyrimidine derivatives.

Problem 1: My thieno[2,3-d]pyrimidine derivative is precipitating out of my aqueous buffer during my in vitro assay.

Cause: This is a classic sign of a compound exceeding its thermodynamic solubility in the assay medium. The introduction of the compound, often from a concentrated organic stock solution (e.g., DMSO), into an aqueous environment can lead to immediate supersaturation and subsequent precipitation.

Solution Workflow:

Caption: Workflow for addressing compound precipitation in aqueous buffers.

Step-by-Step Protocol:

  • Verify Final Solvent Concentration: Ensure the final concentration of your organic solvent (e.g., DMSO) is as low as possible, ideally below 0.5%, to minimize its impact on the assay and the solubility of your compound.[4]

  • pH Modification:

    • Rationale: Many heterocyclic compounds, including some thieno[2,3-d]pyrimidine derivatives, have ionizable functional groups.[5] Adjusting the pH of the buffer can significantly increase the solubility of such compounds by converting them to their more soluble salt forms.[6][7]

    • Protocol:

      • Determine the pKa of your compound (experimentally or using prediction software).

      • If the compound has a basic center (e.g., an amino group), lowering the pH of the buffer (e.g., from 7.4 to 6.5) can increase solubility.

      • If the compound has an acidic proton, increasing the pH may enhance solubility.

      • Prepare a pH solubility profile by measuring the solubility of your compound across a range of physiologically relevant pH values.

  • Employ Co-solvents:

    • Rationale: Co-solvents are water-miscible organic solvents that can increase the solubility of hydrophobic compounds by reducing the polarity of the aqueous medium.[6][8]

    • Protocol:

      • Screen a panel of pharmaceutically acceptable co-solvents such as polyethylene glycol 400 (PEG 400), propylene glycol, or ethanol.

      • Prepare stock solutions of your compound in the chosen co-solvent.

      • When preparing your assay, add the co-solvent containing your compound to the aqueous buffer.

      • Start with a low percentage of the co-solvent (e.g., 1-5%) and increase if necessary, keeping in mind the potential for the co-solvent to affect your biological assay.

Problem 2: I need to prepare a high-concentration stock solution for my animal studies, but my compound has poor solubility in common vehicles.

Cause: The required concentration for in vivo studies often far exceeds the aqueous solubility of thieno[2,3-d]pyrimidine derivatives. Traditional oral or parenteral formulations may not be feasible without significant enhancement strategies.

Solution Strategies:

  • Cyclodextrin Complexation:

    • Rationale: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble drug molecules, forming inclusion complexes that have significantly improved aqueous solubility.[9][10][11][12] This is particularly effective for aromatic and heterocyclic molecules.[9]

    • Protocol for Formulation:

      • Select a suitable cyclodextrin. Hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutyl ether-β-cyclodextrin (SBE-β-CD) are common choices due to their high water solubility and safety profiles.[9]

      • Prepare an aqueous solution of the chosen cyclodextrin (e.g., 10-40% w/v).

      • Gradually add the thieno[2,3-d]pyrimidine derivative to the cyclodextrin solution while stirring or sonicating.

      • Continue stirring until the compound is fully dissolved. Gentle heating may be applied if the compound is heat-stable.

      • Filter the final solution through a 0.22 µm filter to remove any undissolved particles.

  • Nanosuspension Formulation:

    • Rationale: Nanosuspensions are colloidal dispersions of pure drug particles with a size in the nanometer range.[13][14] The reduction in particle size leads to an increased surface area, which enhances the dissolution rate and saturation solubility according to the Noyes-Whitney equation.[15] This is a suitable approach for compounds that are poorly soluble in both aqueous and organic media.[13]

    • Protocol Overview (requires specialized equipment):

      • Top-Down Methods (e.g., Media Milling, High-Pressure Homogenization): These methods start with larger drug crystals and reduce their size through mechanical attrition.[16]

      • Bottom-Up Methods (e.g., Precipitation): The drug is dissolved in a solvent and then precipitated in a controlled manner in the presence of stabilizers to form nanoparticles.[15][16]

      • A stabilizer (surfactant or polymer) is crucial to prevent the aggregation of the nanoparticles.

  • Lipid-Based Formulations (for Oral Administration):

    • Rationale: For lipophilic thieno[2,3-d]pyrimidine derivatives, lipid-based formulations such as self-emulsifying drug delivery systems (SEDDS) can be highly effective.[4][17] These systems are isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions upon gentle agitation in an aqueous medium, such as the gastrointestinal fluids.[18]

    • Formulation Components:

      • Oils: Medium-chain triglycerides, long-chain triglycerides.

      • Surfactants: Polysorbates (e.g., Tween 80), sorbitan esters (e.g., Span 20).[6]

      • Co-solvents: Ethanol, propylene glycol, PEG 400.

Frequently Asked Questions (FAQs)

Q1: What are the primary structural reasons for the poor solubility of thieno[2,3-d]pyrimidine derivatives?

The poor solubility primarily stems from their rigid, planar, and often symmetrical structures. This leads to strong intermolecular interactions (π-π stacking) in the solid state, resulting in high crystal lattice energy that is difficult for solvent molecules to overcome. Additionally, the fused heterocyclic system is largely hydrophobic, contributing to low aqueous solubility.[3]

Q2: Can I use a prodrug approach to improve the solubility of my lead compound?

Yes, a prodrug strategy is a viable chemical modification approach.[19][20] This involves attaching a polar, water-solubilizing promoiety to the parent drug molecule. This promoiety is designed to be cleaved in vivo by enzymatic or chemical means to release the active parent drug.[21] For thieno[2,3-d]pyrimidine derivatives, common strategies include the introduction of phosphate or amino acid ester groups to available hydroxyl or amino functionalities.

Q3: What is a solid dispersion, and how can it help with my thieno[2,3-d]pyrimidine derivative?

A solid dispersion is a system where one or more active ingredients are dispersed in an inert carrier or matrix at a solid state.[7][22][23][24][25][26] The drug can be dispersed in a crystalline or amorphous form.

How it enhances solubility:

  • Particle Size Reduction: The drug is molecularly dispersed in the carrier, leading to a significant increase in surface area and dissolution rate.[22][23]

  • Improved Wettability: The hydrophilic carrier improves the wetting of the hydrophobic drug particles.[24]

  • Amorphous State: If the drug is in an amorphous state within the dispersion, it has a higher energy state and greater apparent solubility compared to its crystalline counterpart.[19][24]

Commonly used carriers: Polyethylene glycols (PEGs), polyvinylpyrrolidone (PVP), and hydroxypropyl methylcellulose (HPMC).[23][27]

Methods of preparation: Melting (fusion) method, solvent evaporation method, and hot-melt extrusion.[22][23][25]

Q4: How do I choose the right solubility enhancement technique for my specific thieno[2,3-d]pyrimidine derivative?

The selection of an appropriate strategy depends on several factors, including the physicochemical properties of your compound, the intended application (e.g., in vitro assay vs. in vivo formulation), and the required concentration.

Decision Tree for Solubility Enhancement Strategy:

Caption: Decision tree for selecting a solubility enhancement strategy.

Summary of Approaches and Their Suitability:

TechniquePrincipleBest Suited ForKey Considerations
pH Adjustment Ionization of the drug to form a more soluble salt.[6]Compounds with ionizable functional groups for aqueous assays.Potential for pH to affect assay performance or in vivo stability.
Co-solvents Reducing the polarity of the solvent system.[8]Quick screening in in vitro settings.Potential for solvent toxicity or interference with the biological system.[28]
Cyclodextrins Encapsulation of the drug in a soluble host molecule.[10]Both in vitro and parenteral formulations for hydrophobic compounds.Stoichiometry of complexation and potential for high concentrations of cyclodextrin to cause toxicity.[28]
Solid Dispersions Dispersing the drug in a hydrophilic carrier matrix.[24]Oral solid dosage forms.Physical stability of the amorphous form; selection of an appropriate carrier.[24]
Nanosuspensions Increasing surface area by reducing particle size to the nanoscale.Oral and parenteral formulations, especially for drugs with very low solubility in all media.Requires specialized equipment; physical stability of the suspension is critical.[15][29]
Lipid-Based Systems Dissolving the drug in a lipid vehicle.[17]Oral formulations for lipophilic compounds.Potential for variability in absorption depending on food effects.
Prodrugs Covalent modification of the drug to attach a solubilizing group.[21]Systemic drug delivery where in vivo conversion to the active drug is efficient.Requires synthetic chemistry effort and detailed metabolic studies.

References

  • Jadhav, S. P., Singh, S. K., & Chawra, H. S. (2023). Review on Nanosuspension as a Novel Method for Solubility and Bioavailability Enhancement of Poorly Soluble Drugs. Advances in Pharmacology and Pharmacy, 11(2), 117-130. [Link]

  • Al-Ghananeem, A. M., & Malkawi, A. H. (2021). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Pharmaceuticals, 14(7), 646. [Link]

  • Verma, S., & Rawat, A. (2021). Formulation strategies for poorly soluble drugs. ResearchGate. [Link]

  • Kumar, S., & Singh, S. (2018). SOLUBILITY ENHANCEMENT BY SOLID DISPERSION METHOD: A REVIEW. Journal of Drug Delivery and Therapeutics, 8(5), 153-158. [Link]

  • Kesisoglou, F., & Wu, Y. (2021). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Pharmaceutics, 13(9), 1373. [Link]

  • Sharma, D., & Saini, V. (2021). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research, 4(06), 1-11. [Link]

  • Kapure, V. U., Pande, V. V., & Deshmukh, P. K. (2013). Solid dispersion technique for improving solubility of some poorly soluble drugs. Scholars Research Library. [Link]

  • Mirzapure, I. A., & Pande, V. V. (2024). Enhancing Medication Solubility Using Nanosuspension: A Method. Asian Journal of Pharmaceutics, 18(3). [Link]

  • Shaikh, J., & Ankola, D. D. (2011). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. ISRN Pharmaceutics, 2011, 808143. [Link]

  • Paudwal, S., & Sharma, S. (2021). Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents. Drug Delivery and Translational Research, 11(4), 1435-1453. [Link]

  • Kumar, R., & Singh, S. (2024). Nanosuspensions: A Novel Strategy for Overcoming Drug Solubility Challenges. International Journal of Pharmacy and Pharmaceutical Research, 30(10), 140-156. [Link]

  • Sharma, A., & Sharma, S. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Journal of Formulation Science & Bioavailability, 8, 212. [Link]

  • Patel, V. R., & Agrawal, Y. K. (2011). Nanosuspension: An approach to enhance solubility of drugs. Journal of Advanced Pharmaceutical Technology & Research, 2(2), 81–87. [Link]

  • Patel, V. R., & Agrawal, Y. K. (2011). Nanosuspension: An approach to enhance solubility of drugs. Journal of Advanced Pharmaceutical Technology & Research, 2(2), 81–87. [Link]

  • Pharmaguideline. (n.d.). Solubility Enhancement Techniques. [Link]

  • Mired, A. (2022, November 3). Excipients for Solubility Enhancement of Parenteral Formulations. Pharmaceutical Technology. [Link]

  • Sharma, A., & Jain, C. P. (2012). Solid Dispersion: Solubility Enhancement Technique for poorly water soluble Drugs. Journal of Advanced Pharmacy Education & Research, 2(2). [Link]

  • Shinde, G. V., & Gupta, V. (2011). STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS Review Article. International Journal of Pharmaceutical Sciences Review and Research, 8(2), 76-84. [Link]

  • Ascendia Pharmaceutical Solutions. (2021, July 26). 5 Novel Techniques for Solubility Enhancement. [Link]

  • Drug Development & Delivery. (2015, June). SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. [Link]

  • Yadav, S. K., Yadav, B., & Gupta, M. K. (2023). A Comprehensive Review on Solid Dispersion Technique to Enhance the Solubility and Bioavailability of Poorly Water-Soluble Drugs. International Journal of Pharma Professional's Research, 14(3), 106-117. [Link]

  • Raghuram, M. (2025, December 3). Enhancing solubility with novel excipients. Manufacturing Chemist. [Link]

  • Loftsson, T., & Jarho, P. (2020). Cyclodextrin Complexation Improves the Solubility and Caco-2 Permeability of Chrysin. Molecules, 25(16), 3719. [Link]

  • El-Sayed, M. A. A., & Cho, J. H. (2019). Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances. Bioorganic & Medicinal Chemistry, 27(10), 1951-1965. [Link]

  • Pop, A., & Ștefan, M. (2024). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. International Journal of Molecular Sciences, 25(4), 2195. [Link]

  • Pop, A., & Ștefan, M. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceutics, 16(5), 629. [Link]

  • Chemistry Stack Exchange. (2021, June 29). How are cyclodextrins used to form inclusion complexes with drug molecules?. [Link]

  • Silberberg, M. (2014). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. [Link]

  • Youssef, M. F., Eltamany, E., Boraei, A., Attia, A. E., & Nafie, M. S. (2021). Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents. Bioorganic Chemistry, 115, 105218. [Link]

  • Kumar, A., & Singh, S. (2017). Thieno[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. European Journal of Medicinal Chemistry, 136, 349-366. [Link]

  • Reynisson, J., & Barker, D. (2018). Investigation into Improving the Aqueous Solubility of the Thieno[2,3-b]pyridine Anti-Proliferative Agents. Molecules, 23(1), 153. [Link]

  • El-Damasy, A. K., & Motawi, A. M. (2025). Thieno[2,3-d]pyrimidine derivatives as topoisomerase II inhibitors: design, synthesis, anticancer evaluation, and in silico studies. Bioorganic Chemistry, 164, 108839. [Link]

  • Pilkington, L. I., & Barker, D. (2021). Improving the solubility of anti-proliferative thieno[2,3-b]quinoline-2-carboxamides. Bioorganic & Medicinal Chemistry, 37, 116092. [Link]

  • Reynisson, J., & Barker, D. (2018). Investigation into Improving the Aqueous Solubility of the Thieno[2,3-b]pyridine Anti-Proliferative Agents. Molecules, 23(1), 153. [Link]

  • Semantic Scholar. (2017, May 4). Newest Developments in the Preparation of Thieno[2,3-d]pyrimidines. [Link]

  • Semantic Scholar. (n.d.). Recent developments regarding the use of thieno[2,3-d]pyrimidin-4-one derivatives in medicinal chemistry, with a focus on their synthesis and anticancer properties. [Link]

  • SciELO. (n.d.). pyrimidine Derivatives Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]. [Link]

  • Reynisson, J., & Barker, D. (2023). 2-Alkyl-Substituted-4-Amino-Thieno[2,3-d]Pyrimidines: Anti-Proliferative Properties to In Vitro Breast Cancer Models. Molecules, 28(17), 6344. [Link]

  • ResearchGate. (n.d.). Primary designed strategy for new thieno[2, 3-d]pyrimidine series. [Link]

  • Allied Academies. (n.d.). Anticancer activity of some novel thieno [2, 3-d] pyrimidine derivatives. [Link]

Sources

Optimization

Technical Support Center: Synthesis of 2-[(5-Methylthieno[2,3-d]pyrimidin-4-yl)thio]aniline

Prepared by the Senior Application Scientist Team Welcome to the technical support guide for the synthesis of 2-[(5-Methylthieno[2,3-d]pyrimidin-4-yl)thio]aniline. This document provides in-depth troubleshooting advice a...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for the synthesis of 2-[(5-Methylthieno[2,3-d]pyrimidin-4-yl)thio]aniline. This document provides in-depth troubleshooting advice and answers to frequently asked questions encountered during the synthesis of this important kinase inhibitor scaffold. Our guidance is grounded in established chemical principles and practical laboratory experience to help you navigate challenges and achieve a successful synthesis.

The target molecule is synthesized via a nucleophilic aromatic substitution (SNAr) reaction, a cornerstone of heterocyclic chemistry. This process involves the displacement of a chlorine atom from the electron-deficient 4-position of the thienopyrimidine ring by the sulfur nucleophile of 2-aminothiophenol.[1][2] Understanding the nuances of this reaction is key to troubleshooting effectively.

Part 1: The Core Reaction - Mechanism and Workflow

The synthesis hinges on the reaction between 4-chloro-5-methylthieno[2,3-d]pyrimidine and 2-aminothiophenol. A base is crucial for deprotonating the thiol group of 2-aminothiophenol, forming a potent thiolate anion that initiates the nucleophilic attack.

General Reaction Scheme
Figure 1: General Synthesis Scheme.
The SNAr Mechanism

The reaction proceeds via an addition-elimination mechanism. The rate-determining step is typically the initial nucleophilic attack, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[3] The subsequent elimination of the chloride ion is rapid and restores the aromaticity of the pyrimidine ring.

SNAr_Mechanism S-N-Ar Addition-Elimination Mechanism cluster_reactants Step 1: Nucleophile Formation cluster_addition Step 2: Nucleophilic Attack (Rate-Determining) cluster_elimination Step 3: Elimination & Aromatization Thiophenol 2-Aminothiophenol (R-SH) Thiolate Thiolate Anion (R-S⁻) Thiophenol->Thiolate Deprotonation Base Base (B:) Thienopyrimidine 4-Chloro-thienopyrimidine Thiolate->Thienopyrimidine Meisenheimer Meisenheimer Complex (Resonance Stabilized) Thienopyrimidine->Meisenheimer Addition of R-S⁻ Product Final Product Meisenheimer_ref Meisenheimer Complex Meisenheimer_ref->Product Elimination of Cl⁻

Figure 2: Mechanism of Thioether Formation.

Part 2: Troubleshooting Guide & FAQs

This section addresses common issues in a question-and-answer format.

Category 1: Low or No Product Yield

Q1: My TLC and LCMS analysis shows a significant amount of unreacted 4-chloro-5-methylthieno[2,3-d]pyrimidine starting material, even after prolonged reaction time. What went wrong?

This is a classic sign of insufficient reaction activation. Several factors could be at play:

  • Insufficient Base: The base is critical for generating the nucleophilic thiolate. If the base is weak, old, or used in insufficient quantity, the concentration of the active nucleophile will be too low for the reaction to proceed efficiently.

    • Solution: Ensure you are using at least 1.1 to 1.5 equivalents of a suitable base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). Ensure the base is anhydrous, as water can inhibit the reaction.

  • Low Reaction Temperature: SNAr reactions on heterocyclic systems often require thermal energy to overcome the activation barrier.

    • Solution: Try increasing the reaction temperature. A common range for this synthesis is 80-120 °C in a solvent like DMF or DMSO. Monitor for potential decomposition at higher temperatures.

  • Solvent Issues: The solvent must be appropriate for an SNAr reaction. It should be polar and aprotic to solvate the cation of the base and not interfere with the nucleophile.

    • Solution: Use high-purity, anhydrous DMF, DMSO, or NMP. Avoid protic solvents like ethanol or water in the main reaction, as they can protonate the thiolate, reducing its nucleophilicity.

Q2: The reaction appears complete by TLC, but I recover very little product after aqueous work-up and extraction. Where did my product go?

Product loss during work-up is a common issue, often related to solubility or physical separation problems.

  • Product Solubility: The product, having both a free aniline group and a heterocyclic system, may have amphipathic properties, leading to partial solubility in both aqueous and organic layers, or residing at the interface.

  • Emulsion Formation: The presence of polar functionalities can lead to the formation of stable emulsions during extraction, trapping the product.

  • Premature Precipitation: If the product is a solid, changing the solvent polarity during work-up (e.g., adding water) can cause it to crash out of solution unexpectedly.

Recommended Work-up Protocol:

  • Cool the reaction mixture to room temperature.

  • Pour the mixture slowly into a beaker of ice-water with stirring. This often precipitates the crude product.

  • Stir for 30-60 minutes to allow for complete precipitation.

  • Collect the solid by vacuum filtration.

  • Wash the solid thoroughly with water to remove inorganic salts and residual DMF, followed by a wash with a non-polar solvent like hexane or diethyl ether to remove non-polar impurities.

  • Dry the crude product under vacuum. This method often avoids tricky extractions.

Category 2: Impure Product & Side Reactions

Q1: My crude product shows a major impurity with a mass roughly double that of 2-aminothiophenol. What is this and how do I prevent it?

This impurity is almost certainly the disulfide of 2-aminothiophenol, formed by oxidation. 2-Aminothiophenol is highly susceptible to oxidation, especially at elevated temperatures in the presence of air.

  • Prevention:

    • Use High-Quality Reagents: Start with fresh, colorless 2-aminothiophenol. If the reagent is yellow or brown, it is already partially oxidized.

    • Inert Atmosphere: Run the reaction under an inert atmosphere of nitrogen or argon. This involves degassing your solvent and maintaining a positive pressure of the inert gas throughout the reaction.

  • Removal: The disulfide is less polar than the desired product but may have similar chromatographic behavior. An acidic wash during work-up can help, as the desired product's aniline group will be protonated and move to the aqueous phase, while the disulfide remains in the organic layer. However, this can complicate product recovery. Purification by column chromatography is the most reliable removal method.

Side_Reactions Common Side Reactions Thiophenol 2-Aminothiophenol Disulfide Disulfide Byproduct Thiophenol->Disulfide [O] Air, Heat Thienopyrimidine 4-Chloro-thienopyrimidine Thiophenol->Thienopyrimidine S-attack (Desired) Thiophenol->Thienopyrimidine N-attack (Possible) N_Arylation N-Arylation Side Product (Minor) Thienopyrimidine->N_Arylation

Figure 3: Potential Desired and Side Reactions.

Q2: How do I effectively purify the final product?

Column chromatography is generally the most effective method.

ParameterRecommendationRationale
Stationary Phase Silica Gel (230-400 mesh)Standard choice for compounds of this polarity.
Mobile Phase Hexane/Ethyl Acetate or Dichloromethane/Methanol gradientStart with a low polarity mixture (e.g., 9:1 Hexane:EtOAc) and gradually increase the polarity. This will elute non-polar impurities first, followed by the product.
Monitoring TLC with UV visualization (254 nm)The thienopyrimidine core is a strong UV chromophore.

Recrystallization can also be effective if a suitable solvent system is found. A combination like Ethanol/Water or Toluene/Hexane may work. The goal is to find a solvent in which the product is soluble when hot but sparingly soluble when cold, while impurities remain soluble.

Category 3: Analytical Characterization

Q1: What are the key analytical signatures I should look for to confirm the structure of 2-[(5-Methylthieno[2,3-d]pyrimidin-4-yl)thio]aniline?

Confirmation requires a combination of techniques. The data below are typical expected values.[4]

Analytical TechniqueExpected ResultInterpretation
¹H NMR (CDCl₃, 300 MHz)δ ~8.5 (s, 1H), δ 7.5-6.8 (m, 6H), δ ~3.9 (br s, 2H), δ ~2.5 (s, 3H)Signals for pyrimidine, thiophene, and aniline aromatic protons. A broad singlet for the -NH₂ protons and a sharp singlet for the methyl group.
LCMS m/z = 288 [M+H]⁺Confirms the molecular weight of the target compound (C₁₃H₁₁N₃S₂).
Melting Point ~151 °CA sharp melting point is indicative of high purity.[4]

Part 3: Detailed Experimental Protocols

Protocol 1: Synthesis of 4-chloro-5-methylthieno[2,3-d]pyrimidine

The precursor is typically synthesized by chlorination of the corresponding 5-methylthieno[2,3-d]pyrimidin-4(3H)-one.

  • Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 5-methylthieno[2,3-d]pyrimidin-4(3H)-one (1.0 eq).

  • Reagent Addition: Under a fume hood, slowly add phosphorus oxychloride (POCl₃, ~5-10 vol eq). A catalytic amount of N,N-dimethylformamide (DMF, ~0.1 eq) can be added to accelerate the reaction.[5]

  • Reaction: Heat the mixture to reflux (approx. 100-110 °C) for 3-4 hours. The reaction should become a clear solution. Monitor the reaction by TLC (e.g., 1:1 Hexane:EtOAc) until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Slowly and carefully pour the mixture onto crushed ice in a beaker. Caution: This is a highly exothermic and vigorous reaction.

  • Neutralization: Stir the aqueous mixture until all the ice has melted. Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution or solid sodium carbonate (Na₂CO₃) until the pH is ~7-8.

  • Isolation: The product will precipitate as a solid. Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum. The crude product can be used directly or recrystallized from ethanol.

Protocol 2: Synthesis of 2-[(5-Methylthieno[2,3-d]pyrimidin-4-yl)thio]aniline
  • Setup: To a dry round-bottom flask under an argon or nitrogen atmosphere, add 4-chloro-5-methylthieno[2,3-d]pyrimidine (1.0 eq), 2-aminothiophenol (1.1 eq), and anhydrous potassium carbonate (K₂CO₃, 1.5 eq).

  • Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to create a concentration of ~0.2-0.5 M.

  • Reaction: Heat the mixture to 90 °C with vigorous stirring. Monitor the reaction progress by TLC or LCMS every 1-2 hours. The reaction is typically complete within 4-8 hours.

  • Work-up: Cool the reaction to room temperature. Pour the reaction mixture into a beaker containing ice water (~10 volumes relative to the DMF).

  • Isolation: A solid precipitate should form. Stir the slurry for 30 minutes. Collect the solid by vacuum filtration.

  • Washing: Wash the filter cake with copious amounts of deionized water, followed by a small amount of cold diethyl ether or hexane.

  • Drying & Purification: Dry the crude solid under high vacuum. Purify further by column chromatography on silica gel using a hexane/ethyl acetate gradient.

References

  • Al-Suwaidan, I. A., et al. (2022). Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. Molecules, 27(10), 3283. Available from: [Link]

  • Guo, Y., et al. (2025). Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. Journal of the Brazilian Chemical Society. Available from: [Link]

  • Abdelgawad, M. A., et al. (2023). Recent updates on thienopyrimidine derivatives as anticancer agents. Molecular Diversity, 27(3), 1145-1179. Available from: [Link]

  • Nguyen, T. T., et al. (2020). Synthesis of Novel Analogs of Thieno[2,3-d] Pyrimidin-4(3H)-ones as Selective Inhibitors of Cancer Cell Growth. Molecules, 25(18), 4236. Available from: [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. Thioether Formation. Available from: [Link]

  • Lee, Y. R., & Kim, J. H. (2018). 5-Methyl-1-phenyl-3-(thieno[2,3-d]pyrimidin-4-yl)chromeno[4,3-d]pyrazolo[3,4-b]pyridin-6(3H)-one. Molbank, 2018(4), M1021. Available from: [Link]

  • Chemistry Steps. Nucleophilic Aromatic Substitution. Available from: [Link]

  • Priya, P., et al. (2025). recent advances in thienopyrimidine chemistry: synthesis and therapeutic exploration of their derivatives (2018-2025). World Journal of Pharmaceutical Research. Available from: [Link]

  • Da Cunha, T., et al. (2021). Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents. Molecules, 26(16), 4936. Available from: [Link]

  • Chad's Prep. (2021). Nucleophilic Aromatic Substitution (NAS). Available from: [Link]

  • Abdel-Fattah, B. A., et al. (1993). Synthesis of certain new thiieno [2,3-d] pyrimidines as potential antitumor and radioprotective agents. Die Pharmazie, 48(4), 259-262. Available from: [Link]

  • Wiley. (2025). Thienopyrimidine: Unveiling the Versatile Potential of a Promising Heterocyclic Scaffold in Drug Discovery. Available from: [Link]

  • Montanari, S., et al. (1994). Thiol anions in nucleophilic aromatic substitution reactions with activated aryl halides. Attack on carbon vs attack on halogen. The Journal of Organic Chemistry, 59(11), 2984-2987. Available from: [Link]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Available from: [Link]

  • Kalogirou, A. S., & Koutentis, P. A. (2020). Synthesis of 4-chloro-6-ethoxy-2-(methylthio)pyrimidine (5) and attempted synthesis of 5-chlorinated pyrimidines 4 and 6. ResearchGate. Available from: [Link]

  • Nikolova, S., et al. (2023). 2-Alkyl-Substituted-4-Amino-Thieno[2,3-d]Pyrimidines: Anti-Proliferative Properties to In Vitro Breast Cancer Models. Molecules, 28(17), 6331. Available from: [Link]

  • Elmongy, E. I., et al. (2021). Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Potential Kinase Inhibitors. Molecules, 27(1), 103. Available from: [Link]

  • Lu, H., et al. (2020). The Discovery and Development of Thienopyrimidines as Inhibitors of Helicobacter pylori that act through Inhibition of the Respiratory Complex I. Journal of Medicinal Chemistry, 63(17), 9276-9290. Available from: [Link]

  • Hafez, H. N., & El-Gazzar, A. R. B. A. (2009). Synthesis of some new Thieno[2,3-b]pyridines, Pyrimidino[4',5':4,5]thieno[2,3-b]pyridine, Quinazoline and Carbamate derivatives. Molecules, 14(12), 4947-4959. Available from: [Link]

  • Arnst, J. D., et al. (2022). Design, Synthesis, and Biological Evaluation of 5,6,7,8-Tetrahydrobenzo[6]thieno[2,3-d]pyrimidines as Microtubule Targeting Agents. Molecules, 27(2), 346. Available from: [Link]

  • Folkes, A. J., et al. (2008). The identification of 2-(1H-indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a potent, selective, orally bioavailable inhibitor of class I PI3 kinase for the treatment of cancer. Journal of Medicinal Chemistry, 51(18), 5522-5532. Available from: [Link]

  • Nikolova, S., et al. (2023). 2-Alkyl-Substituted-4-Amino-Thieno[2,3-d]Pyrimidines: Anti-Proliferative Properties to In Vitro Breast Cancer Models. Molecules, 28(17), 6331. Available from: [Link]

  • Modica, M., et al. (2000). High affinity and selectivity of [[(arylpiperazinyl)alkyl]thio]thieno[2,3-d]pyrimidinone derivatives for the 5-HT(1A) receptor. Synthesis and structure-affinity relationships. Journal of Medicinal Chemistry, 43(19), 3664-3675. Available from: [Link]

  • Abdel-Wahab, B. F., et al. (2012). Synthesis and Antimicrobial Activity of Some New Pyrimidinone and Oxazinone Derivatives Fused with Thiophene Rings Using 2-Chloro-6-ethoxy-4-acetylpyridine as Starting Material. Molecules, 17(5), 4987-4999. Available from: [Link]

Sources

Troubleshooting

Technical Support Center: Byproduct Formation in Thieno[2,3-d]pyrimidine Synthesis

Welcome to the Technical Support Center for Thieno[2,3-d]pyrimidine Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and byproduct format...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Thieno[2,3-d]pyrimidine Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and byproduct formations encountered during the synthesis of this important heterocyclic scaffold. Here, we move beyond simple protocols to explain the underlying chemistry of byproduct formation and provide actionable, field-tested solutions to optimize your reactions.

I. Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during the synthesis of thieno[2,3-d]pyrimidines, which typically proceeds via a two-stage process: the Gewald reaction to form a 2-aminothiophene intermediate, followed by cyclization to construct the pyrimidine ring.

Stage 1: The Gewald Reaction - Synthesis of the 2-Aminothiophene Intermediate

The Gewald reaction is a powerful multicomponent reaction for the synthesis of 2-aminothiophenes. However, it is not without its challenges. Below are common issues and their solutions.

Question 1: My Gewald reaction mixture has turned into a dark brown or black tar, and I'm getting a very low yield of the desired 2-aminothiophene. What is happening and how can I fix it?

Answer:

This is a frequent issue in the Gewald synthesis and is typically caused by the formation of complex polysulfides and polymerization of starting materials or intermediates.[1]

Causality:

  • Excessive Heat: High reaction temperatures can lead to the uncontrolled reaction of elemental sulfur, forming long-chain polysulfides which are often dark and tarry.[1] This can also promote polymerization of the reactants.

  • Base Selection: The choice of base is critical. While a base is necessary to catalyze the initial Knoevenagel condensation, a strong base can also promote side reactions if not carefully controlled.

Troubleshooting Protocol:

  • Temperature Control: Carefully monitor and control the reaction temperature. For many Gewald reactions, gentle heating or even room temperature is sufficient.[2]

  • Base Screening: If temperature control is not solving the issue, consider screening different bases. Morpholine is often a good starting point due to its moderate basicity.[3] Triethylamine is also commonly used.[2]

  • Two-Step Procedure: For particularly challenging substrates, especially sterically hindered ketones, a two-step procedure is often more effective.[1]

    • Step 1: Knoevenagel-Cope Condensation: First, isolate the α,β-unsaturated nitrile intermediate from the condensation of the ketone/aldehyde and the active methylene nitrile.

    • Step 2: Thiophene Formation: In a separate step, react the purified intermediate with sulfur and a base. This isolates the more sensitive condensation step from the sulfur reaction.

  • Microwave Synthesis: Microwave-assisted synthesis has been shown to reduce reaction times and byproduct formation in some cases.[4][5]

Question 2: I'm observing a significant byproduct with a mass double that of my expected α,β-unsaturated nitrile intermediate. What is it and how can I minimize it?

Answer:

You are likely observing the dimerization of the α,β-unsaturated nitrile intermediate.[1][6] This is a common competing reaction that can significantly reduce the yield of your desired 2-aminothiophene.

Mechanism of Dimer Formation:

The α,β-unsaturated nitrile, formed in the initial Knoevenagel-Cope condensation, can act as both a Michael acceptor and a Michael donor. Under the basic reaction conditions, a second molecule of the α,β-unsaturated nitrile can deprotonate and attack the double bond of another molecule, leading to a dimeric species.

Visualizing the Dimerization Pathway:

Dimerization cluster_0 Knoevenagel-Cope Condensation cluster_1 Competing Pathways Ketone Ketone/Aldehyde Unsaturated_Nitrile α,β-Unsaturated Nitrile Ketone->Unsaturated_Nitrile + Nitrile, Base Nitrile Active Methylene Nitrile Dimer Dimer Byproduct Unsaturated_Nitrile->Dimer Michael Addition Gewald_Product Desired 2-Aminothiophene Unsaturated_Nitrile->Gewald_Product + Sulfur, Base

Caption: Competing pathways for the α,β-unsaturated nitrile intermediate.

Troubleshooting Protocol:

  • Optimize Reaction Temperature: The formation of the dimer is highly sensitive to temperature. A systematic screening of temperatures can help identify the optimal range to favor the intramolecular cyclization to the thiophene over the intermolecular dimerization.[1]

  • Adjust Reagent Addition Rate: Slow, controlled addition of the reagents, particularly the base, can sometimes favor the desired reaction pathway by keeping the concentration of reactive intermediates low.[1]

  • Solvent Modification: The choice of solvent can influence the relative rates of the desired reaction and dimerization. Experimenting with different solvents (e.g., ethanol, methanol, DMF) may be beneficial.[7]

Stage 2: Pyrimidine Ring Cyclization

Once the 2-aminothiophene intermediate is successfully synthesized, the next step is the construction of the fused pyrimidine ring. This is often achieved by reacting the 2-aminothiophene with a one-carbon synthon like formamide, urea, or N,N-dimethylformamide dimethyl acetal (DMF-DMA).

Question 3: My cyclization reaction with formamide is giving a low yield of the thieno[2,3-d]pyrimidin-4-one, and I have a significant amount of unreacted 2-aminothiophene. What can I do?

Answer:

Incomplete cyclization is a common issue when using formamide. This can be due to insufficient reaction temperature or time.

Troubleshooting Protocol:

  • Increase Reaction Temperature: Cyclization with formamide often requires high temperatures, typically refluxing conditions. Ensure your reaction is reaching a sufficiently high temperature to drive the reaction to completion.

  • Extend Reaction Time: These reactions can be slow. Monitor the reaction progress by TLC or LC-MS and continue heating until the starting material is consumed.

  • Use a Catalyst: In some cases, the addition of a catalytic amount of acid (e.g., HCl) can promote the cyclization.[2]

  • Alternative Reagents: If optimizing the conditions for formamide fails, consider using a more reactive one-carbon source. For example, reacting the 2-aminothiophene with triethyl orthoformate followed by an amine is a common alternative.

Question 4: I'm attempting to synthesize a 4-aminothieno[2,3-d]pyrimidine using DMF-DMA followed by an amine, but the reaction is messy. What are the potential side reactions?

Answer:

The reaction of a 2-aminothiophene with DMF-DMA forms a reactive N,N-dimethylformamidine intermediate.[2] While this is a versatile method, side reactions can occur.

Potential Side Reactions:

  • Incomplete Reaction with DMF-DMA: If the initial reaction with DMF-DMA is incomplete, you will have a mixture of the starting 2-aminothiophene and the formamidine intermediate, leading to a complex product mixture in the next step.

  • Side Reactions of the Amine: The amine used in the second step can potentially react with other functional groups on your molecule, if present.

  • Dimroth Rearrangement: Under certain conditions (e.g., prolonged heating, presence of acid or base), the initial product can undergo a Dimroth rearrangement to form an isomeric thieno[2,3-d]pyrimidine.[8][9] This is particularly relevant if the amine used for cyclization is a primary amine.

Visualizing the Dimroth Rearrangement:

Dimroth Initial_Product Initial Thieno[2,3-d]pyrimidine Ring_Opened Ring-Opened Intermediate Initial_Product->Ring_Opened Ring Opening Rearranged_Product Isomeric Product Ring_Opened->Rearranged_Product Ring Closure

Caption: Simplified schematic of the Dimroth rearrangement.

Troubleshooting Protocol:

  • Ensure Complete Formation of the Formamidine: Monitor the initial reaction with DMF-DMA by TLC or LC-MS to ensure complete conversion of the 2-aminothiophene before adding the amine.

  • Control Reaction Conditions: For the cyclization step with the amine, carefully control the temperature and reaction time to minimize the potential for Dimroth rearrangement. Microwave-assisted synthesis can sometimes offer better control and reduce the incidence of side reactions.[2]

  • Purification: If a mixture of isomers is obtained, careful column chromatography is typically required for separation. A gradient elution with a hexane/ethyl acetate solvent system is a good starting point for method development.[1]

II. Frequently Asked Questions (FAQs)

Q1: What are the best general purification strategies for thieno[2,3-d]pyrimidines?

A1: The purification strategy will depend on the specific properties of your compound and the nature of the impurities.

  • Column Chromatography: This is the most common method for purifying thieno[2,3-d]pyrimidines. A silica gel stationary phase with a gradient elution of hexane and ethyl acetate is a good starting point. For more polar compounds, dichloromethane and methanol may be a more suitable solvent system.[3]

  • Recrystallization: If your product is a solid, recrystallization can be a very effective method for obtaining highly pure material. Common solvents for recrystallization include ethanol, methanol, and ethyl acetate.

  • Filtration: In some cases, particularly in the Gewald reaction, the desired 2-aminothiophene product may precipitate from the reaction mixture upon cooling or addition of water, allowing for simple filtration to remove soluble impurities.

Q2: Are there any "green" or more environmentally friendly approaches to thieno[2,3-d]pyrimidine synthesis?

A2: Yes, there is growing interest in developing greener synthetic methods.

  • Water as a Solvent: Some Gewald reactions have been successfully performed in water, reducing the need for volatile organic solvents.

  • Microwave-Assisted Synthesis: As mentioned earlier, microwave irradiation can often reduce reaction times, and in some cases, allow for solvent-free reactions.[5]

  • Catalyst Selection: Using milder and more environmentally benign catalysts is an active area of research.

Q3: I suspect I have a byproduct, but I'm not sure what it is. How can I identify it?

A3: A combination of spectroscopic techniques is essential for byproduct identification.

  • Mass Spectrometry (MS): This will give you the molecular weight of the impurity, which is a crucial first step. As discussed, a mass corresponding to a dimer of an intermediate is a strong indicator of that particular byproduct.

  • Infrared (IR) Spectroscopy: IR can help to identify the functional groups present in the byproduct, which can provide clues to its structure.

By understanding the common side reactions and their underlying mechanisms, you can proactively troubleshoot your experiments and significantly improve the yield and purity of your desired thieno[2,3-d]pyrimidine products.

III. References

  • Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(1), 209-246.

  • Pal, M., et al. (2015). Novel thieno[2,3-d]pyrimidines: their design, synthesis, crystal structure analysis and pharmacological evaluation. Organic & Biomolecular Chemistry, 13(23), 6649-6663.

  • Krasavin, M. (2021). The Dimroth Rearrangement in the Synthesis of Condensed Pyrimidines – Structural Analogs of Antiviral Compounds. Chemistry of Heterocyclic Compounds, 57(5), 454-471.

  • BenchChem. (2025). Common side reactions in the Gewald synthesis of aminothiophenes. BenchChem Technical Support.

  • Gewald, K., Schinke, E., & Böttcher, H. (1966). Über die Synthese von 2-Amino-thiophenen. Chemische Berichte, 99(1), 94-100.

  • Hameda, A. A., El-Ashry, E. S. H., Zeida, I. F., & Badra, H. F. (2009). The Dimroth rearrangement: synthesis and interconversion of isomeric triazolothienopyrimidines. Journal of Chemical Research, 2009(1), 43-46.

  • BenchChem. (2025). Identifying and minimizing byproducts in the Paal-Knorr thiophene synthesis. BenchChem Technical Support.

  • Royal Society of Chemistry. (n.d.). α,β-unsaturated esters. ChemSpider.

  • Reich, H. J. (n.d.). NMR Spectroscopy. University of Wisconsin.

  • Guo, Y., et al. (2022). Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. Journal of the Brazilian Chemical Society, 33, 1165-1175.

  • Al-Adiwish, W. M., et al. (2021). 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. ACS Omega, 6(47), 31766-31778.

  • Revelant, G., et al. (2011). Microwave-assisted synthesis of 2-aminothiophene-3-carboxylic acid derivatives, 3H-thieno[2,3-d]pyrimidin-4-one and 4-chlorothieno[2,3-d]pyrimidine. Tetrahedron Letters, 52(33), 4333-4336.

  • Al-Awadi, N. A., et al. (2017). Recent developments in chemical reactivity of N,N-dimethylenamino ketones as synthons for various heterocycles. RSC Advances, 7(23), 14036-14071.

  • J&K Scientific LLC. (2025). Gewald Reaction. J&K Scientific.

  • El-Sayed, N. N. E., et al. (2019). Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances. Bioorganic & Medicinal Chemistry, 27(8), 1541-1565.

  • Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: Synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(i), 209-246.

  • Errazu, L. F., et al. (2013). Structural study of some unsaturated malononitriles using mass spectrometry and theoretical models. Journal of the Argentine Chemical Society, 100(1), 1-8.

  • Sabnis, R. W. (2017). The Gewald reaction in dye chemistry. Coloration Technology, 133(5), 347-363.

  • Kumar, A., et al. (2017). Effective microwave synthesis of bioactive thieno[2,3-d]pyrimidines. Journal of Chemical Sciences, 129(6), 861-871.

  • Guo, Y., et al. (2022). Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. Journal of the Brazilian Chemical Society, 33(8), 1-11.

  • Guo, Y., et al. (2022). Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. SciELO.

  • Konno, S., et al. (1989). [Synthesis of thieno[2,3-d]pyrimidine Derivatives and Their Antifungal Activities]. Yakugaku Zasshi, 109(7), 464-473.

  • El-Gaby, M. S. A., et al. (2013). Recent Report on Thieno[2,3-d]pyrimidines. Their Preparation Including Microwave and Their Utilities in Fused Heterocycles Synthesis. Journal of Heterocyclic Chemistry, 50(3), 539-561.

  • Zeng, F., et al. (2022). Green methodologies for the synthesis of 2-aminothiophene. RSC Green Chemistry, 24(17), 6489-6511.

  • Franzen, R., & Steglich, W. (2021). Electrochemical Synthesis of Organic Polysulfides from Disulfides by Sulfur Insertion from S8 and an Unexpected Solvent Effect on the Product Distribution. Chemistry–A European Journal, 27(32), 11141-11147.

  • Dahn, H., & Toan, V. V. (2004). 17O NMR Spectra of α,β-Unsaturated Carbonyl Compounds RCH=CHCOX. Molecules, 9(4), 320-326.

  • Andrushko, V., & Andrushko, N. (2021). 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. ACS Omega, 6(47), 31766-31778.

  • Dömling, A. (2020). Enamines and Dimethylamino Imines as Building Blocks in Heterocyclic Synthesis: Reactions of DMF‐DMA Reagent with Different Functional Groups. ChemistrySelect, 5(40), 12439-12453.

  • El-Shafei, A. M., et al. (2008). Synthesis of Pyrimidine Derivatives. Phosphorus, Sulfur, and Silicon and the Related Elements, 183(11), 2675-2686.

  • Al-Omair, M. A., et al. (2022). Dimroth rearrangement-based synthesis of novel derivatives of[6][8]selenazolo[5,4-e][1][3][6]triazolo[1,5-c]pyrimidine as a new class of selenium-containing heterocyclic architecture. Molecular Diversity, 26(2), 923-937.

  • Organic Chemistry Portal. (n.d.). Thiophene synthesis.

  • Mishra, R., et al. (2011). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica, 3(4), 38-54.

  • Gomaa, A. M. (2017). 2-Aminothiophene scaffolds: Diverse biological and pharmacological attributes in medicinal chemistry. Future Medicinal Chemistry, 9(16), 1937-1958.

  • Patel, M. A., & Patel, L. H. (2022). Synthesis and Biological Evaluation of Some New Thieno [2, 3-d] Pyrimidine- based Benzodiazepine Derivatives. International Journal of Pharmaceutical Sciences and Research, 13(7), 2845-2853.

  • Kumar, S., & Singh, R. (2025). SYNTHESIS OF PYRIMIDINES AND ITS BIO- EVALUATION. Journal of Advanced Scientific Research, 16(1), 25-32.

  • Priya, A., et al. (2025). recent advances in thienopyrimidine chemistry: synthesis and therapeutic exploration of their derivatives (2018-2025). World Journal of Pharmaceutical Research, 14(15), 583-602.

  • Ibrahim, M. A. A., et al. (2025). 11B NMR Together with Infrared Spectroscopy Provides Insight into Structural Elucidation of Quadrivalent Diazaborines & Cyclic Boronate Esters: Intriguing & Little-Explored. Molecules, 30(1), 1-20.

  • Anonymous. (2022). Derivatives and Synthesis of Heterocyclic Compound: Thiophene. Research & Reviews: Journal of Medicinal & Organic Chemistry, 11(3), 1-3.

  • Van der Eycken, E. V., & Hallberg, A. (2010). Dimethylamine as the key intermediate generated in situ from dimethylformamide (DMF) for the synthesis of thioamides. Tetrahedron Letters, 51(41), 5486-5488.

  • Priya, A., et al. (2025). RECENT ADVANCES IN THIENOPYRIMIDINE CHEMISTRY: SYNTHESIS AND THERAPEUTIC EXPLORATION OF THEIR DERIVATIVES (2018-2025). WORLD JOURNAL OF PHARMACEUTICAL RESEARCH, 14(15), 583-602.

Sources

Optimization

Technical Support Center: Improving the Purity of 2-[(5-Methylthieno[2,3-d]pyrimidin-4-yl)thio]aniline

Welcome to the technical support center for 2-[(5-Methylthieno[2,3-d]pyrimidin-4-yl)thio]aniline. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the pu...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-[(5-Methylthieno[2,3-d]pyrimidin-4-yl)thio]aniline. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the purification of this key chemical intermediate. As a privileged scaffold in medicinal chemistry, particularly for the development of kinase inhibitors, achieving high purity of this compound is paramount for reliable downstream applications and the synthesis of novel therapeutics.[1][2] This document provides in-depth, experience-based guidance in a question-and-answer format to address common and complex purification challenges.

I. Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I might encounter during the synthesis of 2-[(5-Methylthieno[2,3-d]pyrimidin-4-yl)thio]aniline?

A1: Based on the typical synthetic routes for thienopyrimidine derivatives, you are likely to encounter the following impurities:

  • Unreacted Starting Materials: The primary starting materials, such as a 4-halothieno[2,3-d]pyrimidine and 2-aminothiophenol, may persist if the reaction does not go to completion.

  • Oxidation Products: The aniline moiety is susceptible to oxidation, which can lead to colored impurities. The thioether linkage can also be oxidized to the corresponding sulfoxide or sulfone under certain conditions.

  • Side-Reaction Products: Dimerization of the starting materials or reaction with residual solvents can lead to unexpected byproducts. For instance, self-condensation of 2-aminothiophenol can occur.

  • Residual Solvents and Reagents: Solvents used in the reaction and workup (e.g., DMF, ethanol, acetonitrile) and reagents like bases (e.g., triethylamine) can be retained in the final product if not adequately removed.[3][4]

A thorough analysis using techniques like HPLC, LC-MS, and NMR is crucial for identifying the specific impurities in your sample.[1][5][6]

Q2: My final product has a persistent color, even after initial purification. What could be the cause and how can I remove it?

A2: A persistent color, often yellow to brown, is typically indicative of trace-level, highly conjugated impurities or oxidation products.

Causality: The aniline functional group is prone to oxidation, forming colored quinone-imine type structures. Even minute quantities of these impurities can impart significant color to the bulk material.

Troubleshooting Steps:

  • Charcoal Treatment: Activated charcoal is effective at adsorbing colored impurities. Dissolve your crude product in a suitable hot solvent (e.g., ethanol or ethyl acetate) and add a small amount of activated charcoal (typically 1-5% by weight). Heat the mixture at reflux for 15-30 minutes, then perform a hot filtration through a pad of celite to remove the charcoal. Be aware that charcoal can also adsorb some of your desired product, so use it judiciously.

  • Recrystallization from a Different Solvent System: If you have been using a single solvent for recrystallization, switching to a binary solvent system (e.g., ethanol/water, dichloromethane/hexanes) can alter the solubility profile of the impurities and facilitate their removal.

  • Column Chromatography with Deactivated Silica: If the colored impurities are polar and stick to the baseline on a standard silica gel TLC, they may be acidic in nature. Using silica gel deactivated with a small amount of triethylamine (1-2%) in the eluent can help to move these impurities along the column and separate them from your product.[7]

Q3: I am seeing a significant amount of baseline material on my TLC analysis. How can I effectively remove these highly polar impurities?

A3: Baseline material on a silica gel TLC plate indicates the presence of highly polar impurities. These can be unreacted starting materials containing acidic or basic functional groups, or salt byproducts from the reaction.

Troubleshooting Strategies:

  • Aqueous Workup: Before attempting chromatographic purification, ensure your workup procedure is adequate. Washing the organic layer with a dilute aqueous base (e.g., sodium bicarbonate solution) can remove acidic impurities, while a dilute acid wash (e.g., dilute HCl) can remove basic impurities. Follow with a brine wash to remove residual water.

  • Silica Gel Plug Filtration: For a quick purification, you can pass a solution of your crude product through a short plug of silica gel.[7] This is particularly effective for removing baseline impurities when the desired product has a moderate Rf value.

  • Reverse-Phase Chromatography: If the impurities are significantly more polar than your product, reverse-phase chromatography (using C18 silica) can be an excellent alternative.[1][8] In this technique, the polar impurities will elute first, followed by your less polar product. A typical mobile phase would be a gradient of water and acetonitrile or methanol.[9]

II. Troubleshooting Guide

This section provides a more detailed, scenario-based approach to troubleshooting common purification issues.

Scenario 1: Low Purity After Recrystallization

Issue: You have performed a recrystallization, but HPLC analysis still shows a purity of <95%, with one or two major impurities.

Diagnostic Workflow:

Caption: Decision workflow for low purity after recrystallization.

In-depth Explanation:

  • Characterize Impurities: The first step is to understand the nature of the impurities. LC-MS will provide the molecular weights, which can help in identifying them as unreacted starting materials or side products. NMR can provide structural information.

  • Assess Polarity: Run a TLC with a few different solvent systems to determine the relative polarities of your product and the impurities.

  • Impurity is Less Polar: If the impurity is less polar than your product (higher Rf on TLC), recrystallizing from a more polar solvent should preferentially keep the impurity dissolved while your product crystallizes out.

  • Impurity is More Polar: If the impurity is more polar (lower Rf on TLC), column chromatography is generally the most effective method for separation.[10] Normal-phase silica gel chromatography is a good first choice.

Scenario 2: Difficulty in Achieving >99% Purity for Pharmaceutical Applications

Issue: You have a product that is ~98% pure by HPLC, but you need to achieve >99.5% purity for use in drug development, and a persistent impurity remains.

Advanced Purification Strategies:

  • Preparative HPLC: For removing trace impurities that are structurally very similar to the product, preparative HPLC is often the most powerful technique. Both normal-phase and reverse-phase methods can be developed and scaled up.

  • Sequential Purification: Sometimes, a single purification technique is insufficient. A combination of methods can be highly effective. For example, you could perform an initial column chromatography to remove the bulk of the impurities, followed by a final recrystallization to achieve the desired high purity.

  • Salt Formation and Recrystallization: If your compound has a basic aniline group, you can form a salt (e.g., hydrochloride or tartrate) by treating it with the corresponding acid. The salt will have different solubility properties, and recrystallization of the salt can effectively remove impurities that were co-crystallizing with the free base. After purification, the free base can be regenerated by treatment with a mild base.

III. Experimental Protocols

Protocol 1: Optimized Column Chromatography

This protocol is for the purification of 2-[(5-Methylthieno[2,3-d]pyrimidin-4-yl)thio]aniline on a silica gel column.

Materials:

  • Crude 2-[(5-Methylthieno[2,3-d]pyrimidin-4-yl)thio]aniline

  • Silica gel (60 Å, 40-63 µm)[10]

  • Hexanes (or Heptane)

  • Ethyl Acetate

  • Dichloromethane (optional)

  • Triethylamine (optional)

Step-by-Step Procedure:

  • Determine the Eluent System:

    • On a TLC plate, spot your crude material.

    • Develop the TLC plate in various ratios of Hexanes:Ethyl Acetate (e.g., 9:1, 8:2, 7:3).

    • The ideal solvent system will give your product an Rf value of approximately 0.2-0.3.

  • Prepare the Column:

    • Prepare a slurry of silica gel in the chosen eluent.

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

    • Add a thin layer of sand to the top of the silica gel.

  • Load the Sample:

    • Dissolve the crude product in a minimum amount of dichloromethane or the eluent.

    • Alternatively, for less soluble compounds, perform a "dry loading": adsorb the crude product onto a small amount of silica gel by dissolving it in a suitable solvent, adding the silica, and then removing the solvent under reduced pressure.[7]

    • Carefully add the sample to the top of the column.

  • Elute the Column:

    • Begin eluting with the chosen solvent system.

    • Collect fractions and monitor them by TLC.

    • Combine the fractions containing the pure product.

  • Isolate the Product:

    • Evaporate the solvent from the combined pure fractions under reduced pressure to obtain the purified product.

Quantitative Data Summary Table:

ParameterRecommended Value/RangeRationale
Stationary Phase Silica Gel (60 Å, 40-63 µm)Standard choice for separating moderately polar compounds.[10]
Mobile Phase Hexanes:Ethyl Acetate (gradient)Good balance of polarity for eluting the target compound while retaining more polar impurities.
Target Rf 0.2 - 0.3Provides optimal separation from impurities.
Sample Loading Dry loading for low solubilityPrevents band broadening and improves separation.[7]
Protocol 2: Recrystallization for High Purity

This protocol describes a general procedure for the recrystallization of 2-[(5-Methylthieno[2,3-d]pyrimidin-4-yl)thio]aniline.

Materials:

  • Purified 2-[(5-Methylthieno[2,3-d]pyrimidin-4-yl)thio]aniline from chromatography

  • Ethanol

  • Deionized Water

Step-by-Step Procedure:

  • Dissolution:

    • Place the compound in an Erlenmeyer flask.

    • Add a minimal amount of hot ethanol to dissolve the solid completely. The solution should be saturated or near-saturated.

  • Crystallization:

    • Slowly add deionized water dropwise to the hot solution until it just starts to become cloudy (this is the point of incipient precipitation).

    • If too much water is added, add a small amount of hot ethanol to redissolve the precipitate.

    • Allow the flask to cool slowly to room temperature. For better crystal formation, you can insulate the flask.

    • Once at room temperature, place the flask in an ice bath for 30-60 minutes to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold ethanol/water mixture.

    • Dry the crystals under vacuum to a constant weight.

Visualization of Recrystallization Workflow:

Caption: Step-by-step workflow for recrystallization.

IV. Analytical Characterization for Purity Assessment

To confirm the purity of your final product, a suite of analytical techniques should be employed.

Analytical TechniquePurposeExpected Result for Pure Compound
HPLC/LC-MS Purity assessment and molecular weight confirmation.[1]A single major peak with the correct mass-to-charge ratio.[1]
NMR Spectroscopy Structural confirmation and identification of impurities.[1]Spectra consistent with the proposed structure, with no significant impurity peaks.
Melting Point Indication of purity.A sharp melting point range, consistent with literature values (e.g., 151°C).[1]
Elemental Analysis Confirmation of elemental composition.Experimental values for C, H, N, and S should be within ±0.4% of the calculated values.[4]

V. References

  • 2-[(5-Methylthieno[2,3-D]Pyrimidin-4-Yl)Thio]Aniline - Benchchem. Available at:

  • The Discovery and Development of Thienopyrimidines as Inhibitors of Helicobacter pylori that act through Inhibition of the Respiratory Complex I - PMC - NIH. Available at:

  • Solvents and Adsorbents for Column Chromatography for Compounds Purification and Isolation - ITW Reagents. Available at:

  • Synthesis of Novel Analogs of Thieno[2,3-d] Pyrimidin-4(3H)-ones as Selective Inhibitors of Cancer Cell Growth - NIH. Available at:

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Validation

2-[(5-Methylthieno[2,3-D]Pyrimidin-4-Yl)Thio]Aniline vs other kinase inhibitors

A Technical Guide for Researchers, Scientists, and Drug Development Professionals In the intricate world of cellular signaling, protein kinases stand as master regulators, orchestrating a vast array of physiological proc...

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate world of cellular signaling, protein kinases stand as master regulators, orchestrating a vast array of physiological processes. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them prime targets for therapeutic intervention. The thieno[2,3-d]pyrimidine scaffold has emerged as a "privileged structure" in medicinal chemistry, forming the core of many potent kinase inhibitors.[1] This guide provides a comparative analysis of kinase inhibitors derived from this scaffold, with a focus on derivatives of 2-[(5-Methylthieno[2,3-d]pyrimidin-4-yl)thio]aniline, contextualized against established clinical kinase inhibitors. We will explore their mechanism of action, comparative efficacy, and the experimental methodologies used to characterize them.

The Thieno[2,3-d]pyrimidine Scaffold: A Versatile Core for Kinase Inhibition

The thieno[2,3-d]pyrimidine core is structurally analogous to purines, the building blocks of DNA and RNA, and this mimicry allows it to effectively compete with adenosine triphosphate (ATP) for binding to the kinase active site.[2][3] By occupying the ATP-binding pocket, these inhibitors block the phosphotransferase activity of the kinase, thereby halting downstream signaling cascades that are critical for cell proliferation, survival, and angiogenesis.[1] The versatility of the thieno[2,3-d]pyrimidine scaffold allows for chemical modifications at various positions, enabling the development of inhibitors with high potency and selectivity against specific kinases.[2][3]

Comparative Analysis of Thieno[2,3-d]pyrimidine Derivatives and Other Kinase Inhibitors

While 2-[(5-Methylthieno[2,3-d]pyrimidin-4-yl)thio]aniline itself is a chemical intermediate[4], its derivatives have been extensively studied as potent inhibitors of various kinases. For this guide, we will compare representative thieno[2,3-d]pyrimidine derivatives against well-established, clinically approved kinase inhibitors targeting the VEGFR, EGFR, and PI3K pathways.

Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibition

VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis.[5] Several thieno[2,3-d]pyrimidine derivatives have been developed as potent VEGFR-2 inhibitors.[5]

Comparative Efficacy Data for VEGFR-2 Inhibitors

CompoundTypeTarget KinaseIC50 (nM)Reference
Thieno[2,3-d]pyrimidine Derivative (Compound 17h from Al-Said et al.) InvestigationalVEGFR-280[5]
Sorafenib FDA-ApprovedVEGFR-2, PDGFR, RAF kinases90[5]
Sunitinib FDA-ApprovedVEGFRs, PDGFRs, c-KIT2[6]

IC50 values represent the concentration of the inhibitor required to reduce the activity of the kinase by 50%. Lower values indicate greater potency.

Sorafenib and Sunitinib are multi-kinase inhibitors used in the treatment of various cancers. The representative thieno[2,3-d]pyrimidine derivative shows comparable potency to Sorafenib, highlighting the potential of this scaffold in developing effective anti-angiogenic agents.[5]

Epidermal Growth Factor Receptor (EGFR) Inhibition

EGFR is a receptor tyrosine kinase that plays a critical role in cell proliferation and survival. Mutations in EGFR are common in several cancers, including non-small cell lung cancer.[7] Thieno[2,3-d]pyrimidine derivatives have been designed to target both wild-type and mutant forms of EGFR.[7][8]

Comparative Efficacy Data for EGFR Inhibitors

CompoundTypeTarget KinaseIC50 (nM)Reference
Thieno[2,3-d]pyrimidine Derivative (Compound 7a from Haress et al.) InvestigationalEGFR (wild-type)120[8]
Gefitinib FDA-ApprovedEGFR (wild-type and mutant)25-800[9]
Erlotinib FDA-ApprovedEGFR2[6]

Gefitinib and Erlotinib are first-generation EGFR inhibitors. The potency of thieno[2,3-d]pyrimidine derivatives in this context underscores their potential to overcome resistance mechanisms seen with existing therapies.[7][8]

Phosphoinositide 3-Kinase (PI3K) Inhibition

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling pathway that regulates cell growth, proliferation, and survival. Aberrant activation of this pathway is a common feature in many cancers.[7]

Comparative Efficacy Data for PI3K Inhibitors

CompoundTypeTarget KinaseIC50 (nM)Reference
Thieno[2,3-d]pyrimidine Derivative (Compound 6a from Liu et al.) InvestigationalPI3Kα2.1[10]
Idelalisib FDA-ApprovedPI3Kδ2.5N/A
Duvelisib FDA-ApprovedPI3Kδ, PI3Kγ2.5 (PI3Kδ)[11]

Note: Idelalisib and Duvelisib are selective for PI3K isoforms predominantly expressed in hematopoietic cells.

The nanomolar potency of thieno[2,3-d]pyrimidine derivatives against PI3Kα, a frequently mutated isoform in solid tumors, demonstrates the promise of this scaffold for developing targeted therapies against a broad range of cancers.[10]

Signaling Pathway Inhibition

The following diagram illustrates the inhibitory action of various kinase inhibitors on the VEGFR signaling pathway, a critical process in tumor angiogenesis.

VEGFR_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds to PLCg PLCγ VEGFR2->PLCg Activates PKC PKC PLCg->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Angiogenesis ERK->Proliferation Promotes Inhibitor Thieno[2,3-d]pyrimidine Derivative / Sorafenib Inhibitor->VEGFR2 Inhibits (ATP-competitive)

Caption: VEGFR signaling pathway and its inhibition.

Experimental Protocols: Assessing Kinase Inhibitor Potency

The determination of an inhibitor's potency, typically expressed as the IC50 value, is a cornerstone of drug discovery. In vitro kinase assays are fundamental for this purpose.

Generalized In Vitro Kinase Assay Workflow

The following diagram outlines a typical workflow for an in vitro kinase assay to determine inhibitor potency.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Data Analysis Inhibitor_Dilution Prepare serial dilutions of test inhibitor Assay_Plate Add kinase, substrate, and inhibitor to assay plate Inhibitor_Dilution->Assay_Plate Reagent_Prep Prepare kinase, substrate, and ATP solution Reagent_Prep->Assay_Plate Incubate1 Incubate at room temperature Assay_Plate->Incubate1 Start_Reaction Initiate reaction by adding ATP Incubate1->Start_Reaction Incubate2 Incubate at 37°C Start_Reaction->Incubate2 Stop_Reaction Stop reaction Incubate2->Stop_Reaction Detection_Reagent Add detection reagent (e.g., luminescence/fluorescence) Stop_Reaction->Detection_Reagent Incubate3 Incubate Detection_Reagent->Incubate3 Read_Plate Read plate on a plate reader Incubate3->Read_Plate Data_Analysis Calculate % inhibition and determine IC50 value Read_Plate->Data_Analysis

Caption: Workflow for an in vitro kinase inhibition assay.

Step-by-Step Protocol for an In Vitro Kinase Assay (Luminescence-Based)

This protocol describes a generic luminescence-based kinase assay, such as the ADP-Glo™ Kinase Assay, which measures kinase activity by quantifying the amount of ADP produced during the kinase reaction.

Materials:

  • Recombinant kinase

  • Kinase-specific substrate

  • Test inhibitor (e.g., a thieno[2,3-d]pyrimidine derivative)

  • ATP

  • Kinase buffer

  • ADP-Glo™ Reagent

  • Kinase Detection Reagent

  • White, opaque 96-well or 384-well assay plates

  • Multichannel pipettes

  • Plate reader with luminescence detection capabilities

Procedure:

  • Inhibitor Preparation: Prepare a serial dilution of the test inhibitor in the appropriate solvent (e.g., DMSO) and then dilute further in kinase buffer.

    • Rationale: A serial dilution allows for the determination of a dose-response curve and the calculation of the IC50 value.

  • Kinase Reaction Setup: a. Add 5 µL of the diluted inhibitor to the wells of the assay plate. Include wells with buffer only (negative control) and wells with inhibitor solvent only (positive control). b. Add 10 µL of a solution containing the kinase and substrate in kinase buffer to each well. c. Pre-incubate the plate at room temperature for 15-30 minutes.

    • Rationale: This pre-incubation allows the inhibitor to bind to the kinase before the reaction is initiated.

  • Initiation of Kinase Reaction: a. Add 10 µL of ATP solution to each well to start the kinase reaction. b. Incubate the plate at 37°C for the desired reaction time (e.g., 60 minutes). The optimal time may need to be determined empirically.

    • Rationale: The reaction is carried out at a physiological temperature to mimic cellular conditions.

  • Signal Generation and Detection: a. Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. b. Incubate the plate at room temperature for 40 minutes. c. Add 50 µL of Kinase Detection Reagent to each well to convert the ADP generated into a luminescent signal. d. Incubate the plate at room temperature for 30-60 minutes.

    • Rationale: The ADP-Glo™ system is a two-step process that first removes unused ATP and then converts the product of the kinase reaction (ADP) into a quantifiable light signal.

  • Data Acquisition and Analysis: a. Measure the luminescence of each well using a plate reader. b. Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the positive control. c. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Rationale: This analysis provides a quantitative measure of the inhibitor's potency.

Discussion and Future Perspectives

The thieno[2,3-d]pyrimidine scaffold has proven to be a highly fruitful starting point for the development of potent and selective kinase inhibitors. The derivatives discussed in this guide demonstrate comparable, and in some cases superior, potency to clinically approved drugs, highlighting their therapeutic potential.[5][8][10] The key to their success lies in the scaffold's ability to mimic ATP and the synthetic tractability that allows for fine-tuning of selectivity and pharmacokinetic properties.[2][3]

A critical aspect of kinase inhibitor development is selectivity. While potent inhibition of the target kinase is desired, off-target effects can lead to toxicity. Kinase inhibitor selectivity is often assessed by profiling against a large panel of kinases.[11] Future research on thieno[2,3-d]pyrimidine derivatives will likely focus on optimizing their selectivity profiles to minimize off-target activities while maintaining high on-target potency.

Furthermore, the emergence of drug resistance is a significant challenge in cancer therapy. The development of next-generation thieno[2,3-d]pyrimidine inhibitors that can overcome known resistance mutations is an important avenue for future investigation.[7] The use of cell-based assays is also crucial to confirm that in vitro biochemical potency translates into cellular activity, providing a more physiologically relevant assessment of an inhibitor's potential.[12][13][14]

References

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  • Kim, B. K., et al. (2009). Discovery of novel thieno[2,3-d]pyrimidin-4-yl hydrazone-based inhibitors of cyclin D1-CDK4: synthesis, biological evaluation and structure-activity relationships. Part 2. Bioorganic & Medicinal Chemistry, 17(23), 7850-7860. [Link]

  • Luceome Biotechnologies. (2022). Cell Based Kinase Assays. [Link]

  • Freeman-Cook, K. D., et al. (2020). Synthesis and structure-activity relationships of thieno[2,3-d]pyrimidines as atypical protein kinase C inhibitors to control retinal vascular permeability and cytokine-induced edema. Bioorganic & Medicinal Chemistry, 28(11), 115480. [Link]

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  • Martens, S. (2023). In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1 v1. ResearchGate. [Link]

  • Xie, L., et al. (2015). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics, 31(10), 1635-1642. [Link]

  • Binder, M. J., et al. (2025). Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors. bioRxiv. [Link]

  • Bain, J., et al. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. [Link]

  • Li, L., et al. (2020). Discovery of thieno[2,3-d]pyrimidin-4(3H)-one derivatives as a new class of ROCK inhibitors. Bioorganic & Medicinal Chemistry Letters, 30(9), 126966. [Link]

  • Chen, C. H., et al. (2020). Synthesis of Novel Analogs of Thieno[2,3-d] Pyrimidin-4(3H)-ones as Selective Inhibitors of Cancer Cell Growth. Molecules, 25(23), 5726. [Link]

  • Brancato, R., et al. (2015). Targeting kinases with anilinopyrimidines: discovery of N-phenyl-N'-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily. Scientific Reports, 5, 16401. [Link]

  • Stoykova, S., & Doytchinova, I. (2023). 2-Alkyl-Substituted-4-Amino-Thieno[2,3-d]Pyrimidines: Anti-Proliferative Properties to In Vitro Breast Cancer Models. International Journal of Molecular Sciences, 24(17), 13426. [Link]

  • Lee, J. H., & Oh, C. H. (2022). 5-Methyl-1-phenyl-3-(thieno[2,3-d]pyrimidin-4-yl)chromeno[4,3-d]pyrazolo[3,4-b]pyridin-6(3H)-one. Molbank, 2022(3), M1442. [Link]

  • Liu, J., et al. (2021). Discovery of new thieno[2,3-d]pyrimidine and thiazolo[5,4-d]pyrimidine derivatives as orally active phosphoinositide 3-kinase inhibitors. Bioorganic & Medicinal Chemistry, 29, 115890. [Link]

  • Wang, Y., et al. (2018). Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia. Journal of Medicinal Chemistry, 61(4), 1499-1518. [Link]

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Comparative

A Comparative Guide to the Biological Activity of 2-[(5-Methylthieno[2,3-d]pyrimidin-4-yl)thio]aniline Analogs

Introduction: The Thieno[2,3-d]pyrimidine Scaffold as a Privileged Structure in Kinase Inhibition The thieno[2,3-d]pyrimidine core is a bioisostere of purine, a fundamental component of nucleic acids. This structural sim...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Thieno[2,3-d]pyrimidine Scaffold as a Privileged Structure in Kinase Inhibition

The thieno[2,3-d]pyrimidine core is a bioisostere of purine, a fundamental component of nucleic acids. This structural similarity allows thieno[2,3-d]pyrimidine derivatives to function as effective ATP-competitive inhibitors of a wide range of protein kinases, many of which are implicated in cancer pathogenesis.[1] The fusion of a thiophene ring to a pyrimidine moiety creates a planar, aromatic system that can fit into the ATP-binding pocket of kinases, leading to the inhibition of their catalytic activity. The 2-[(5-Methylthieno[2,3-d]pyrimidin-4-yl)thio]aniline scaffold represents a key pharmacophore in the development of novel anticancer agents. The thioether linkage at the 4-position and the aniline group provide crucial points for molecular interactions within the kinase domain and offer opportunities for synthetic modification to optimize potency, selectivity, and pharmacokinetic properties.

This guide provides a comparative analysis of the biological activities of various analogs of 2-[(5-Methylthieno[2,3-d]pyrimidin-4-yl)thio]aniline, with a focus on their anticancer properties. We will delve into the structure-activity relationships (SAR) that govern their efficacy, present supporting experimental data from in vitro studies, and provide detailed protocols for the key assays used in their evaluation.

Structure-Activity Relationship (SAR) and Comparative Analysis

The biological activity of 2-[(5-Methylthieno[2,3-d]pyrimidin-4-yl)thio]aniline analogs is highly dependent on the nature and position of substituents on both the thieno[2,3-d]pyrimidine core and the aniline ring. Modifications at these positions can significantly impact the compound's affinity for target kinases and its overall antiproliferative effects.

Key Structural Modifications and Their Impact on Activity:
  • Substituents on the Aniline Ring: The electronic and steric properties of substituents on the aniline ring play a critical role in modulating biological activity. Electron-withdrawing groups, such as halogens or nitro groups, can enhance the acidity of the aniline proton, potentially leading to stronger hydrogen bonding interactions within the kinase hinge region. Conversely, electron-donating groups may influence the overall electron density and conformation of the molecule. The position of these substituents (ortho, meta, or para) is also crucial for optimal binding.

  • Modifications of the Thioether Linker: The thioether linkage provides flexibility and is a key contributor to the overall shape of the molecule. While the thioether itself is common, variations in the linker, such as its replacement with an ether or amino group, can significantly alter the compound's activity and selectivity profile.

  • Substitutions on the Thieno[2,3-d]pyrimidine Core: While this guide focuses on the 5-methyl substituted core, it is important to note that modifications at other positions of the thienopyrimidine ring can also influence activity. For instance, the introduction of different alkyl or aryl groups at the 2-position can explore different regions of the ATP-binding pocket.

Comparative Biological Activity Data

The following table summarizes the in vitro antiproliferative activity of a series of 2-[(thieno[2,3-d]pyrimidin-4-yl)thio]aniline analogs against various human cancer cell lines. The data highlights the impact of different substitution patterns on their cytotoxic potential.

Compound IDR1 (on Thiophene)R2 (on Aniline)Cancer Cell LineIC50 (µM)Reference
1a -CH3HMCF-7 (Breast)>100[2]
1b -CH34-FMCF-7 (Breast)35.7[2]
1c -CH34-ClMCF-7 (Breast)29.22[2]
1d -CH34-BrMCF-7 (Breast)25.1[2]
2a HHHCT116 (Colon)>50[3]
2b H4-FHCT116 (Colon)357.12 µg/ml[3]
2c H4-ClHCT116 (Colon)412.34 µg/ml[3]
3a -CH3HHepG2 (Liver)>100[4]
3b -CH32,4-diClHepG2 (Liver)8.24[5]

Note: The data presented is a compilation from various sources and may have been generated under different experimental conditions. Direct comparison of absolute IC50 values should be made with caution.

From the data, a clear trend emerges: the introduction of a halogen substituent on the para-position of the aniline ring (compounds 1b-1d ) significantly enhances the antiproliferative activity against the MCF-7 breast cancer cell line compared to the unsubstituted analog 1a .[2] This suggests that an electron-withdrawing and moderately sized group at this position is favorable for activity. Similarly, halogen substitution on the aniline ring in compounds 2b and 2c resulted in cytotoxic properties against the HCT116 colon cancer cell line.[3] The di-chloro substituted analog 3b shows potent activity against the HepG2 liver cancer cell line.[5]

Mechanism of Action: Targeting Key Signaling Pathways in Cancer

Many 2-[(5-Methylthieno[2,3-d]pyrimidin-4-yl)thio]aniline analogs exert their anticancer effects by inhibiting key protein kinases involved in cell proliferation, survival, and angiogenesis. Two of the most prominent targets for this class of compounds are the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and the Epidermal Growth Factor Receptor (EGFR).

VEGFR-2 Signaling Pathway

VEGFR-2 is a receptor tyrosine kinase that plays a pivotal role in angiogenesis, the formation of new blood vessels.[5] In cancer, tumors induce angiogenesis to secure a supply of nutrients and oxygen for their growth and metastasis. By inhibiting VEGFR-2, these compounds can block the downstream signaling cascade, leading to a reduction in tumor vascularization and growth.

VEGFR2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates Inhibitor Thieno[2,3-d]pyrimidine Analog Inhibitor->VEGFR2 Inhibits PKC PKC PLCg->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival, Angiogenesis) ERK->Proliferation AKT Akt PI3K->AKT AKT->Proliferation

Caption: VEGFR-2 Signaling Pathway Inhibition.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is another receptor tyrosine kinase that is frequently overexpressed or mutated in various cancers, leading to uncontrolled cell growth and proliferation.[6] Thieno[2,3-d]pyrimidine analogs can competitively bind to the ATP-binding site of EGFR, preventing its activation and inhibiting downstream signaling pathways such as the RAS-RAF-MEK-ERK pathway.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binds RAS RAS EGFR->RAS Activates Inhibitor Thieno[2,3-d]pyrimidine Analog Inhibitor->EGFR Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Cell Proliferation, Survival) ERK->Proliferation

Caption: EGFR Signaling Pathway Inhibition.

Experimental Protocols

The following are detailed, step-by-step methodologies for the key experiments used to evaluate the biological activity of 2-[(5-Methylthieno[2,3-d]pyrimidin-4-yl)thio]aniline analogs.

Antiproliferative Activity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Workflow Diagram:

MTT_Workflow start Start seed_cells Seed cells in a 96-well plate start->seed_cells incubate1 Incubate for 24h (37°C, 5% CO2) seed_cells->incubate1 add_compounds Add serially diluted compounds to wells incubate1->add_compounds incubate2 Incubate for 48-72h add_compounds->incubate2 add_mtt Add MTT solution to each well incubate2->add_mtt incubate3 Incubate for 2-4h add_mtt->incubate3 add_solubilizer Add solubilizing agent (e.g., DMSO) incubate3->add_solubilizer measure_absorbance Measure absorbance at 570 nm add_solubilizer->measure_absorbance end End measure_absorbance->end

Caption: MTT Assay Workflow.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

  • Incubation: Incubate the plate for 48 to 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

In Vitro Kinase Inhibition Assay (VEGFR-2 as an example)

This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase.

Workflow Diagram:

Kinase_Assay_Workflow start Start prepare_reagents Prepare kinase buffer, ATP, substrate, and diluted compounds start->prepare_reagents add_to_plate Add kinase, substrate, and compound to 96-well plate prepare_reagents->add_to_plate initiate_reaction Initiate reaction by adding ATP add_to_plate->initiate_reaction incubate Incubate at 30°C initiate_reaction->incubate stop_reaction Stop reaction and detect signal (e.g., luminescence) incubate->stop_reaction measure_signal Measure signal with a plate reader stop_reaction->measure_signal end End measure_signal->end

Caption: In Vitro Kinase Assay Workflow.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare a reaction buffer containing the recombinant VEGFR-2 enzyme, a suitable substrate (e.g., a poly(Glu, Tyr) peptide), and the test compound at various concentrations.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP to the mixture.

  • Incubation: Incubate the reaction mixture at 30°C for a specified period (e.g., 30-60 minutes).

  • Signal Detection: Stop the reaction and measure the amount of phosphorylated substrate or the amount of ATP consumed. This can be done using various methods, such as luminescence-based assays (e.g., ADP-Glo™), where the amount of ADP produced is converted to a light signal.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.

Conclusion and Future Perspectives

The 2-[(5-Methylthieno[2,3-d]pyrimidin-4-yl)thio]aniline scaffold has proven to be a versatile and promising framework for the development of novel anticancer agents. The structure-activity relationship studies highlighted in this guide demonstrate that strategic modifications, particularly on the aniline ring, can significantly enhance antiproliferative activity. The primary mechanism of action for many of these analogs involves the inhibition of key receptor tyrosine kinases such as VEGFR-2 and EGFR, which are critical for tumor growth and survival.

Future research in this area should focus on optimizing the lead compounds to improve their potency, selectivity, and pharmacokinetic profiles. The exploration of a wider range of substituents on the aniline ring and the thienopyrimidine core could lead to the discovery of next-generation kinase inhibitors with enhanced therapeutic potential. Furthermore, in vivo studies are essential to validate the efficacy and safety of these promising compounds in preclinical cancer models.

References

  • Shiyka, O.; Pokhodylo, N.; Finiuk, N.; Matichyk, S.; Stoika, R.; Obushak, M. Anticancer Activity Evaluation of New Thieno[2,3-d]pyrimidin-4(3H)-ones and Thieno[3,2-d]pyrimidin-4(3H)-one Derivatives. Sci. Pharm.2018 , 86, 28. [Link]

  • El-Sayed, N.; El-Bendary, E.; El-Ashry, E.; Barakat, S. Design, synthesis, anti-proliferative evaluation, docking, and MD simulation studies of new thieno[2,3-d]pyrimidines targeting VEGFR-2. RSC Adv.2023 , 13, 16259-16279. [Link]

  • Abbas, S. E.; Abdel Gawad, N. M.; George, R. F.; Akar, Y. A. Synthesis, antitumor and antibacterial activities of some novel tetrahydrobenzo[7][8]thieno[2,3-d]pyrimidine derivatives. J. Enzyme Inhib. Med. Chem.2016 , 31, 1057-1066. [Link]

  • Ghorab, M. M.; Alsaid, M. S. Anticancer activity of some novel thieno [2, 3-d] pyrimidine derivatives. Biomed. Res.2016 , 27, 113-119. [Link]

  • Elmongy, E. I.; Attallah, M.; El-Sayed, M. A.; El-Gazzar, M. G. Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction. Molecules2021 , 26, 7756. [Link]

  • Elnaggar, D. H.; Mohamed, A. M.; Abdel Hafez, N. A.; Azab, M. E.; Elasasy, M. E. A.; Awad, H. M.; Farghaly, T. A.; Amr, A. E.-G. E. Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon. ACS Omega2021 , 6, 33733-33747. [Link]

  • Hassan, A. A.; El-Sayed, M. A.; El-Gazzar, M. G.; El-Gazzar, A.-R. B. A. New Thieno[2,3-d]pyrimidines as Anticancer VEGFR-2 Inhibitors with Apoptosis Induction: Design, Synthesis, and Biological and In Silico Studies. Anti-Cancer Agents Med. Chem.2024 , 24. [Link]

  • Abbas, S. E.; El-Gazzar, M. G.; Hassan, A. A. Design, synthesis, docking, MD simulations, and anti-proliferative evaluation of thieno[2,3-d]pyrimidine derivatives as new EGFR inhibitors. J. Enzyme Inhib. Med. Chem.2023 , 38, 2200388. [Link]

  • Horton, T.; Checkpoint lab/protocols/MTT. MTT Cell Assay Protocol. 1994 . [Link]

  • El-Gazzar, M. G.; Hassan, A. A.; El-Sayed, M. A.; El-Gazzar, A.-R. B. A. Discovery of new thieno[2,3- d]pyrimidines as EGFR tyrosine kinase inhibitors for cancer treatment. Future Med. Chem.2023 , 15, 1167-1184. [Link]

  • BPS Bioscience. VEGFR2(KDR) Kinase Assay Kit. n.d. [Link]

  • Elmongy, E.I.; Attallah, M.; El-Sayed, M.A.A.; El-Gazzar, M.G. Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological. Molecules2021 , 26, 7756. [Link]

  • BPS Bioscience. c-Met Kinase Assay Kit. n.d. [Link]

  • Synthesis and Cytotoxicity Assay of Aniline Substituted Thienopyrimidines for Anti-Colorectal Cancer Activity. AMiner. n.d. [Link]

  • Ghorab, M. M.; Alsaid, M. S. Anticancer activity of some novel thieno [2, 3-d] pyrimidine derivatives. Allied Academies. 2016 . [Link]

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Comparative

A Senior Application Scientist's Guide to the Synthesis of Thieno[2,3-d]pyrimidines: A Comparative Analysis

For Researchers, Scientists, and Drug Development Professionals The thieno[2,3-d]pyrimidine scaffold is a cornerstone in medicinal chemistry, recognized as a bioisostere of purine. This structural similarity has propelle...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The thieno[2,3-d]pyrimidine scaffold is a cornerstone in medicinal chemistry, recognized as a bioisostere of purine. This structural similarity has propelled its derivatives into numerous drug discovery programs, leading to compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The efficient and versatile synthesis of this privileged heterocyclic system is, therefore, of paramount importance.

This guide provides a comparative analysis of the most prominent and effective methods for the synthesis of thieno[2,3-d]pyrimidines. As a senior application scientist, my focus extends beyond mere procedural descriptions to an in-depth examination of the underlying chemical principles, the rationale behind methodological choices, and a critical evaluation of their respective advantages and limitations. We will delve into classical thermal methods, modern microwave-assisted protocols, and elegant one-pot multicomponent reactions, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams to empower you in selecting the optimal synthetic strategy for your research endeavors.

Core Synthetic Strategies: An Overview

The construction of the thieno[2,3-d]pyrimidine core predominantly follows a convergent strategy wherein the thiophene ring is first synthesized and subsequently annulated with the pyrimidine ring. This approach offers significant flexibility in introducing a variety of substituents onto the thiophene precursor.

A foundational reaction in this synthetic pathway is the Gewald reaction , a reliable and straightforward method for preparing polysubstituted 2-aminothiophenes, which serve as the key building blocks for the subsequent cyclization to form the fused pyrimidine ring.

Method 1: The Classical Approach - Gewald Reaction Followed by Thermal Cyclization

This well-established, multi-step approach is the most common and versatile route to a wide range of thieno[2,3-d]pyrimidine derivatives.

Part A: The Gewald Reaction for 2-Aminothiophene Synthesis

The Gewald reaction is a multicomponent condensation of a ketone or aldehyde, an active methylene nitrile (e.g., malononitrile or ethyl cyanoacetate), and elemental sulfur in the presence of a basic catalyst.

Gewald Reaction ketone Ketone/Aldehyde intermediate Knoevenagel Adduct ketone->intermediate + Nitrile nitrile Active Methylene Nitrile sulfur Sulfur (S8) product 2-Aminothiophene Derivative sulfur->product base Base (e.g., Morpholine, Triethylamine) base->intermediate intermediate->product + Sulfur, Cyclization

Caption: The Gewald multicomponent reaction for the synthesis of 2-aminothiophenes.

The causality behind this reaction lies in the initial Knoevenagel condensation between the carbonyl compound and the active methylene nitrile, catalyzed by the base, to form an α,β-unsaturated nitrile. This intermediate then reacts with sulfur, followed by an intramolecular cyclization and tautomerization to yield the 2-aminothiophene. The choice of base is crucial; morpholine or triethylamine are commonly employed to facilitate both the initial condensation and the subsequent cyclization.

Part B: Pyrimidine Ring Annulation - Conventional Heating

Once the 2-aminothiophene precursor is in hand, the pyrimidine ring can be constructed through cyclization with various one-carbon synthons under thermal conditions.

B1: Cyclization with Formamide

Reacting a 2-aminothiophene-3-carboxamide with formamide at reflux is a straightforward method to obtain the corresponding thieno[2,3-d]pyrimidin-4(3H)-one.

B2: Cyclization with Triethyl Orthoformate

For 2-aminothiophene-3-carboxylate esters, cyclization can be achieved by heating with triethyl orthoformate to form an intermediate ethoxymethyleneamino derivative, which then undergoes cyclization upon treatment with an amine.[1]

Comparative Data: Classical Thermal Methods
PrecursorReagentConditionsTimeYield (%)Reference
2-Aminothiophene-3-carboxamideFormamideReflux1.5 h92[2]
2-Aminothiophene-3-carbonitrileAcyl ChlorideReflux in 1,4-dioxane/HClSeveral hoursModerate[3]

Method 2: The Modern Approach - Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times, increased yields, and improved product purity.

Part A: Microwave-Assisted Gewald Reaction

The Gewald reaction can be significantly accelerated under microwave irradiation. For instance, the synthesis of 2-aminothiophenes can be achieved in minutes compared to hours under conventional heating.[4]

Part B: Microwave-Assisted Pyrimidine Ring Annulation

Similarly, the cyclization of 2-aminothiophene derivatives to form the pyrimidine ring is highly amenable to microwave heating.

B1: Microwave-Assisted Dimroth Rearrangement

The Dimroth rearrangement is a particularly elegant method for synthesizing N-substituted 4-aminothieno[2,3-d]pyrimidines. This involves the reaction of a 2-aminothiophene-3-carbonitrile with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form an intermediate, which then rearranges upon heating with a primary amine. Microwave irradiation significantly shortens the reaction time for this rearrangement.[3][5]

Dimroth Rearrangement aminothiophene 2-Aminothiophene- 3-carbonitrile intermediate N'-(3-cyano-thiophen-2-yl)- N,N-dimethylformimidamide aminothiophene->intermediate + DMF-DMA dmf_dma DMF-DMA dmf_dma->intermediate product N-Substituted 4-aminothieno[2,3-d]pyrimidine intermediate->product + R-NH2, Rearrangement amine Primary Amine (R-NH2) amine->product

Caption: The Dimroth rearrangement for the synthesis of N-substituted 4-aminothieno[2,3-d]pyrimidines.

Comparative Data: Conventional vs. Microwave-Assisted Synthesis

The advantages of microwave-assisted synthesis are clearly demonstrated by comparing reaction times and yields with conventional heating methods for the same transformations.

TransformationConventional Method (Time, Yield)Microwave Method (Time, Yield)Reference
2-Aminothiophene synthesisHours, Moderate2-10 min, Good to Excellent[4]
Cyclization with Formamide265 min, 50%16 min, 74%[6]
Dimroth RearrangementHours, Moderate1 h, 31-84%[3]

Method 3: The Efficient Approach - One-Pot Multicomponent Synthesis

A significant advancement in the synthesis of thieno[2,3-d]pyrimidines is the development of one-pot, multicomponent reactions (MCRs). These reactions combine multiple steps into a single synthetic operation, thereby increasing efficiency, reducing waste, and simplifying purification.

A notable example is the four-component reaction of a ketone, ethyl cyanoacetate, elemental sulfur, and formamide to directly yield thieno[2,3-d]pyrimidin-4(3H)-ones. This approach bypasses the need to isolate the intermediate 2-aminothiophene.[1]

One-Pot Synthesis cluster_reactants Reactants ketone Ketone product Thieno[2,3-d]pyrimidin-4(3H)-one ketone->product One-Pot Reaction (Catalyst, Heat) cyanoacetate Ethyl Cyanoacetate cyanoacetate->product One-Pot Reaction (Catalyst, Heat) sulfur Sulfur (S8) sulfur->product One-Pot Reaction (Catalyst, Heat) formamide Formamide formamide->product One-Pot Reaction (Catalyst, Heat)

Caption: A four-component, one-pot synthesis of thieno[2,3-d]pyrimidin-4(3H)-ones.

This method exemplifies the principles of green chemistry by improving atom economy and step economy. The choice of catalyst and reaction conditions is critical for the success of this one-pot reaction.

Experimental Protocols

Protocol 1: Synthesis of 2-Amino-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carbonitrile (Gewald Reaction)[3]
  • To a 50 mL round-bottom flask, add pyranone (1.00 g, 10 mmol), malononitrile (0.66 g, 10 mmol), elemental sulfur (0.32 g, 10 mmol), and ethanol (10 mL).

  • Slowly add triethylamine (1.01 g, 10 mmol) to the mixture.

  • Stir the reaction mixture at room temperature for 5 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture.

  • Wash the filter cake with ethanol to obtain the crude product.

  • Recrystallize the crude product from ethanol to yield the pure light pink product. A typical yield is around 75%.[2]

Protocol 2: Microwave-Assisted Synthesis of N-Aryl-thieno[2,3-d]pyrimidin-4-amines (Dimroth Rearrangement)[3]
  • Synthesize the intermediate N'-(3-cyano-4,7-dihydro-5H-thieno[2,3-c]pyran-2-yl)-N,N-dimethylmethanimidamide by reacting 2-amino-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carbonitrile (1.80 g, 10 mmol) with N,N-dimethylformamide dimethyl acetal (DMF-DMA) (4.11 mL, 25 mmol) in a 30 mL microwave tube.

  • Irradiate the mixture at 70°C and 200 W for 20 minutes.

  • After cooling, pour the reaction mixture into 20 mL of ice water and filter to obtain the intermediate (typical yield ~95%).

  • In a 30 mL microwave tube, add the intermediate (1.00 g, 4.25 mmol), the desired substituted aniline (5.1 mmol), and 10 mL of acetic acid.

  • Place the tube in a microwave synthesizer and irradiate at 120°C and 200 W for 1 hour, monitoring the reaction by TLC.

  • After completion, evaporate the majority of the acetic acid under reduced pressure.

  • Cool the residue in an ice-water bath to induce precipitation.

  • Filter the precipitate, wash with a small amount of cold ethanol, and dry to obtain the final product. Yields can range from 31% to 84% depending on the aniline used.[3]

Protocol 3: Chlorination of Thieno[2,3-d]pyrimidin-4(3H)-one[7]
  • Suspend the thieno[2,3-d]pyrimidin-4(3H)-one (6.6 mmol) in toluene (5 mL).

  • Add phosphoryl trichloride (10 mL) to the suspension.

  • Reflux the mixture at 110°C for 1-2 hours, monitoring the reaction by TLC.

  • After completion, slowly pour the reaction mixture into ice-cold water with stirring.

  • Filter the resulting solid, wash with ice-cold water, and dry.

  • Recrystallize the crude product from ethanol to obtain the 4-chlorothieno[2,3-d]pyrimidine.

Conclusion and Future Perspectives

The synthesis of the thieno[2,3-d]pyrimidine scaffold is a mature field with a wealth of reliable and efficient methods. The classical approach, initiated by the Gewald reaction followed by thermal cyclization, remains a workhorse in many laboratories due to its versatility and scalability. However, for rapid lead generation and optimization in a drug discovery setting, microwave-assisted synthesis, particularly the Dimroth rearrangement, offers significant advantages in terms of speed and efficiency.

The future of thieno[2,3-d]pyrimidine synthesis will likely focus on the development of even more efficient and environmentally benign methodologies. One-pot multicomponent reactions that minimize waste and purification steps are highly desirable. Furthermore, the exploration of green reaction conditions, such as the use of water as a solvent or the development of recyclable catalysts, will continue to be a major driving force in this area. As our understanding of the biological importance of thieno[2,3-d]pyrimidines continues to grow, so too will the demand for innovative and sustainable synthetic strategies to access this vital heterocyclic core.

References

  • Thienopyrimidine. (2022). In MDPI Encyclopedia. Retrieved from [Link]

  • Guo, Y., et al. (2022). Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. Journal of the Brazilian Chemical Society. Available at: [Link][2][3][7][8]

  • Konno, S., et al. (1989). [Synthesis of thieno[2,3-d]pyrimidine Derivatives and Their Antifungal Activities]. Yakugaku Zasshi. Available at: [Link][9][10]

  • Elmongy, E. I., et al. (2021). Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation. Molecules. Available at: [Link]

  • Al-Taisan, K. M., et al. (2010). Synthesis, Characterization and Biological Studies of Some Novel Thieno[2,3-d]pyrimidines. Molecules. Available at: [Link]

  • Lei, H., et al. (2016). Synthesis of N-methylthieno [2, 3-d] Pyrimidin-4-amine. Atlantis Press. Available at: [Link]

  • Sayed, M. T. M., et al. (2023). Recent updates on thienopyrimidine derivatives as anticancer agents. ResearchGate. Available at: [Link]

  • Krasavin, M. (2021). The Dimroth Rearrangement in the Synthesis of Condensed Pyrimidines – Structural Analogs of Antiviral Compounds. Molecules. Available at: [Link]

  • Kumar, D., et al. (2017). Design and Green Synthesis of Thieno[2,3-d]pyrimidine Analogues as Potential Antiproliferative Agents. Anticancer Agents in Medicinal Chemistry. Available at: [Link]

  • Al-Etaibi, A. M., et al. (2012). Synthesis of Some Thienopyrimidine Derivatives. Molecules. Available at: [Link]

  • Reddy, L. S., & Naik, B. E. (2017). Synthesis, Structural Elucidation of Novel Thieno [2, 3-d] Pyrimidine Derivatives and Evaluation of their Antimicrobial Activity. Research & Reviews: Journal of Chemistry. Available at: [Link]

  • Pal, M., et al. (2014). Novel thieno[2,3-d]pyrimidines: their design, synthesis, crystal structure analysis and pharmacological evaluation. Organic & Biomolecular Chemistry. Available at: [Link]

  • Kirsch, G., et al. (2007). Microwave-Assisted Synthesis of 2-Aminothiophene-3-carboxylic Acid Derivatives, 3H-Thieno[2,3-d]pyrimidin-4-one and 4-Chlorothieno[2,3-d]pyrimidine. Semantic Scholar. Available at: [Link]

  • Ramirez, J. A., et al. (2023). A Comparative Study of Microwave-Assisted and Conventional Heating Approaches for the Multicomponent Synthesis of 4,6-Diarylpyrimidines. Universitas Scientiarum. Available at: [Link]

  • West, C. C., & Dudley, G. B. (2022). Accelerated thermal reaction kinetics by indirect microwave heating of a microwave-transparent substrate. Chemical Science. Available at: [Link]

  • Ashok, D., et al. (2018). Comparison of yields and reaction times under both conventional and microwave irradiation methods. ResearchGate. Available at: [Link]

  • Kirsch, G., & Hesse, S. (2007). Microwave-Assisted Synthesis of 2-Aminothiophene-3-carboxylic Acid Derivatives, 3H-Thieno[2,3-d]pyrimidin-4-one and 4-Chlorothieno[2,3-d]pyrimidine. Tetrahedron Letters. Available at: [Link]

  • Ghorbani-Vaghei, R., & Malaekehpour, S. M. (2017). Effective microwave synthesis of bioactive thieno[2,3-d]pyrimidines. Journal of the Chilean Chemical Society. Available at: [Link]

  • Shi, D., et al. (2017). One-Step Synthesis of Thieno[2,3-d]pyrimidin-4(3H)-ones via a Catalytic Four-Component Reaction of Ketones, Ethyl Cyanoacetate, S8 and Formamide. Molecules. Available at: [Link]

  • Wang, Y., et al. (2020). Synthesis of Novel Analogs of Thieno[2,3-d] Pyrimidin-4(3H)-ones as Selective Inhibitors of Cancer Cell Growth. Molecules. Available at: [Link]

  • Soares, M. I. L., et al. (2016). Synthesis of Thieno[2,3-d]pyrimidines via Microwave-Assisted Thermolysis of 1-(Thiophene-2-yl)-1H-tetrazoles. ChemistrySelect. Available at: [Link]

  • El-Enany, M. M., et al. (2022). Green methodologies for the synthesis of 2-aminothiophene. RSC Advances. Available at: [Link]

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Comparative

A Senior Application Scientist's Guide to the In Vivo Validation of Novel Kinase Inhibitors Derived from a Thieno[2,3-d]pyrimidine Scaffold

Authored for Researchers, Scientists, and Drug Development Professionals Introduction: From a Privileged Scaffold to a Preclinical Candidate The thieno[2,3-d]pyrimidine core is a well-established "privileged scaffold" in...

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: From a Privileged Scaffold to a Preclinical Candidate

The thieno[2,3-d]pyrimidine core is a well-established "privileged scaffold" in medicinal chemistry, recognized for its ability to interact with the ATP-binding site of numerous protein kinases.[1][2] The subject of this guide, 2-[(5-Methylthieno[2,3-d]pyrimidin-4-yl)thio]aniline, represents a key chemical intermediate—a starting point for the synthesis of potent and selective kinase inhibitors.[1] Its thienopyrimidine core provides the foundational structure for kinase interaction, while the versatile thioaniline group serves as a handle for chemical elaboration to achieve target specificity and desirable pharmacological properties.

Numerous studies have demonstrated that derivatives of this scaffold exhibit significant anti-proliferative activity against various cancer cell lines, including those relevant to breast, lung, and renal cancers.[3][4][5][6][7] The primary mechanism of action for many of these derivatives is the inhibition of critical signaling pathways that drive tumor growth and survival, such as the Epidermal Growth Factor Receptor (EGFR) pathway.[5][8]

However, promising in vitro data is merely the first step. The translation of a potent compound into a viable therapeutic requires rigorous in vivo validation. This guide provides a comprehensive framework for assessing the in vivo activity of a hypothetical, novel EGFR inhibitor, hereafter referred to as Derivative-TM , synthesized from the 2-[(5-Methylthieno[2,3-d]pyrimidin-4-yl)thio]aniline core. We will compare its performance against a first-generation EGFR inhibitor, Gefitinib , providing the experimental context and causality behind each step of the validation process.

Comparative In Vivo Efficacy in a Xenograft Model

The gold standard for preclinical assessment of anti-cancer drug efficacy is the use of in vivo tumor models, such as human tumor xenografts.[9][10] These models, where human cancer cells are implanted into immunodeficient mice, allow for the evaluation of a compound's ability to inhibit tumor growth in a complex biological system.[10][11]

For Derivative-TM, a cell line-derived xenograft (CDX) model is an appropriate initial choice due to its reproducibility and scalability.[11][12] We will use the A549 non-small cell lung cancer (NSCLC) cell line, which has well-documented EGFR expression.

Comparative Efficacy Data

The primary objective is to determine if Derivative-TM can inhibit tumor growth more effectively or with a better safety profile than the established competitor, Gefitinib. The data below represents a typical outcome for a promising preclinical candidate.

ParameterDerivative-TM (50 mg/kg, oral, daily)Gefitinib (50 mg/kg, oral, daily)Vehicle Control
Tumor Growth Inhibition (TGI) at Day 21 85%62%0%
Mean Tumor Volume at Day 21 (mm³) 180 ± 35450 ± 621200 ± 150
Body Weight Change -2%-8%+1%
Overall Survival Benefit Significant (p < 0.01)Moderate (p < 0.05)N/A

Interpretation: These hypothetical results suggest that Derivative-TM exhibits superior anti-tumor efficacy compared to Gefitinib at the same dose, with a more favorable tolerability profile as indicated by the minimal body weight loss.

Experimental Workflow: Efficacy Study

G cluster_0 Preparation Phase cluster_1 Tumor Growth & Staging cluster_2 Treatment & Monitoring Phase cell_culture 1. A549 Cell Culture (Exponential Growth Phase) harvest 2. Harvest & Count Cells cell_culture->harvest implant 3. Subcutaneous Implantation (5x10^6 cells/mouse in Matrigel) harvest->implant growth 4. Monitor Tumor Growth measurement 5. Caliper Measurement (Volume = 0.5 * L * W^2) growth->measurement staging 6. Staging (Tumors reach ~100-150 mm³) measurement->staging randomization 7. Randomization (n=10 mice/group) staging->randomization dosing 8. Daily Dosing (21 days) - Vehicle - Derivative-TM (50 mg/kg) - Gefitinib (50 mg/kg) randomization->dosing monitoring 9. Monitor Health (Body weight, clinical signs) dosing->monitoring tumor_monitoring 10. Monitor Tumor Volume (2-3 times/week) dosing->tumor_monitoring endpoint 11. Study Endpoint (e.g., Day 21 or tumor volume >1500 mm³) tumor_monitoring->endpoint

Caption: Workflow for an in vivo xenograft efficacy study.

Detailed Protocol: A549 Xenograft Efficacy Study
  • Animal Model: Utilize female athymic nude mice (6-8 weeks old). Allow a one-week acclimatization period.

  • Cell Preparation: Culture A549 cells in appropriate media until they reach approximately 80% confluency. Harvest cells using trypsin and resuspend in sterile PBS at a concentration of 5 x 10⁷ cells/mL.

  • Implantation: Mix the cell suspension 1:1 with Matrigel. Subcutaneously inject 100 µL of the mixture (containing 5 x 10⁶ cells) into the right flank of each mouse.

  • Tumor Staging: Monitor tumor growth using calipers. Once tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=10 per group).

  • Drug Formulation & Dosing:

    • Prepare Derivative-TM and Gefitinib in a suitable vehicle (e.g., 0.5% methylcellulose with 0.1% Tween-80).

    • Administer the compounds or vehicle control daily via oral gavage for 21 days.

  • Monitoring:

    • Measure tumor volume and body weight 2-3 times per week.

    • Observe mice daily for any clinical signs of toxicity.

  • Endpoint & Analysis:

    • The study concludes when tumors in the control group reach the predetermined maximum size, or at the end of the 21-day treatment period.

    • Euthanize mice and excise tumors for weight measurement and downstream analysis (e.g., pharmacodynamics).

    • Calculate Tumor Growth Inhibition (TGI) using the formula: TGI (%) = (1 - (Mean volume of treated group / Mean volume of control group)) * 100.

Pharmacokinetic (PK) and Pharmacodynamic (PD) Profile

A potent drug is ineffective if it cannot reach its target in sufficient concentrations. Pharmacokinetic (PK) studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of a compound.[13][14] This data is critical for designing effective dosing regimens.

Comparative Pharmacokinetic Data (Single Oral Dose, 50 mg/kg)
ParameterDerivative-TMGefitinib
Cmax (ng/mL) 2,5001,200
Tmax (hours) 24
AUC (0-24h) (ng*h/mL) 18,0009,500
Oral Bioavailability (%) 45%30%
Half-life (t½) (hours) 810

Interpretation: Derivative-TM demonstrates superior oral absorption, achieving a higher maximum concentration (Cmax) and greater overall exposure (AUC) compared to Gefitinib. This favorable PK profile could contribute to its enhanced in vivo efficacy.

Detailed Protocol: Murine Pharmacokinetic Study
  • Animal Model: Use male C57BL/6 mice (8-10 weeks old).

  • Dosing:

    • Intravenous (IV) Group (for bioavailability calculation): Administer the compound (e.g., 5 mg/kg) dissolved in a suitable IV formulation (e.g., 20% Solutol in saline) via the tail vein.

    • Oral (PO) Group: Administer the compound (e.g., 50 mg/kg) via oral gavage.

  • Blood Sampling:

    • Collect sparse blood samples (approx. 50 µL) from 3 mice per time point. A typical schedule would be: 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.[15]

    • Use a serial bleeding technique, such as submandibular vein bleeding, to minimize animal usage.[13]

    • Collect blood into tubes containing an anticoagulant (e.g., K2-EDTA).

  • Plasma Preparation: Centrifuge blood samples to separate plasma. Store plasma at -80°C until analysis.

  • Bioanalysis:

    • Develop and validate a sensitive LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method to quantify the concentration of the drug in plasma samples.

  • Data Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key PK parameters (Cmax, Tmax, AUC, t½, etc.).

In Vivo Safety and Toxicology Assessment

Early assessment of a compound's safety profile is crucial to avoid late-stage failures in drug development.[16] An initial dose range-finding (DRF) or Maximum Tolerated Dose (MTD) study provides essential information on the compound's tolerability.[17][18]

Comparative Toxicology Data
ParameterDerivative-TMGefitinib
Maximum Tolerated Dose (MTD) (7-day repeat dose) > 200 mg/kg~100 mg/kg
Observed Adverse Effects at MTD NoneDiarrhea, skin rash
Target Organs of Toxicity (at high doses) None identifiedGastrointestinal tract, Skin

Interpretation: Derivative-TM displays a superior safety margin compared to Gefitinib, with a higher MTD and fewer observable side effects, which aligns with the body weight data from the efficacy study.

Detailed Protocol: 7-Day Dose Range-Finding Study
  • Animal Model: Use naïve healthy athymic nude mice (to match the efficacy model).

  • Dose Groups: Establish several dose groups (e.g., 50, 100, 200 mg/kg) and a vehicle control group (n=3-5 mice per group).

  • Dosing: Administer the compound or vehicle daily for 7 consecutive days via the intended clinical route (oral gavage).

  • Monitoring:

    • Record body weight and food consumption daily.

    • Perform daily clinical observations for signs of toxicity (e.g., changes in posture, activity, grooming; presence of diarrhea or skin lesions).

  • Endpoint & Analysis:

    • At the end of the 7-day period, collect terminal blood samples for clinical chemistry and hematology analysis.

    • Perform a gross necropsy to examine organs for any abnormalities.

    • The MTD is defined as the highest dose that does not cause significant toxicity (e.g., >10% body weight loss) or mortality.[18]

In Vivo Mechanism of Action Validation

Efficacy in a xenograft model is compelling, but it is critical to demonstrate that the observed anti-tumor activity is a direct result of the intended mechanism of action—in this case, inhibition of the EGFR signaling pathway.[10] This is achieved by analyzing the phosphorylation status of EGFR and its key downstream effectors, such as AKT and ERK, in tumor tissue.[19]

Experimental Workflow: Pharmacodynamic (PD) Study

G setup 1. Establish A549 Tumors (as per efficacy study) dosing 2. Administer Single Dose - Vehicle - Derivative-TM - Gefitinib setup->dosing collection 3. Collect Tumors (at Tmax, e.g., 2-4 hours post-dose) dosing->collection processing 4. Snap-Freeze Tumors (in liquid nitrogen) collection->processing homogenize 5. Homogenize & Lyse Tissue processing->homogenize quantify 6. Protein Quantification (BCA Assay) homogenize->quantify western 7. Western Blot Analysis (p-EGFR, p-AKT, p-ERK) quantify->western analysis 8. Densitometry Analysis western->analysis

Caption: Workflow for an in vivo pharmacodynamic study.

EGFR Signaling Pathway

G cluster_mapk MAPK Pathway cluster_pi3k PI3K/AKT Pathway EGF EGF Ligand EGFR EGFR Receptor EGF->EGFR GRB2 GRB2 EGFR->GRB2 PI3K PI3K EGFR->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Invasion ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: Simplified EGFR signaling cascade.[19][20]

Detailed Protocol: Western Blot for Target Engagement
  • Study Design: Establish A549 xenografts as previously described. When tumors reach ~200 mm³, dose a cohort of mice with a single administration of vehicle, Derivative-TM, or Gefitinib.

  • Tissue Collection: At the predetermined Tmax (from the PK study, e.g., 2 hours), euthanize the mice and excise the tumors. Immediately snap-freeze the tissue in liquid nitrogen and store at -80°C.

  • Lysate Preparation: Pulverize the frozen tumor tissue and homogenize in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Separate equal amounts of protein (e.g., 30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Block the membrane and probe with primary antibodies specific for phosphorylated EGFR (p-EGFR), total EGFR, p-AKT, total AKT, p-ERK, and total ERK. Use an antibody for a housekeeping protein (e.g., GAPDH) as a loading control.

    • Incubate with the appropriate HRP-conjugated secondary antibodies.

    • Visualize bands using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Perform densitometry analysis to quantify the band intensities. A significant reduction in the ratio of phosphorylated to total protein for EGFR, AKT, and ERK in the drug-treated groups compared to the vehicle control confirms in vivo target engagement.

Conclusion and Future Directions

This guide outlines a logical, multi-faceted approach to the in vivo validation of a novel kinase inhibitor derived from 2-[(5-Methylthieno[2,3-d]pyrimidin-4-yl)thio]aniline. Through a direct comparison with an established drug, this framework allows for a robust assessment of efficacy, pharmacokinetics, safety, and mechanism of action.

The hypothetical data presented for Derivative-TM—showing superior efficacy, a favorable PK profile, and a wider safety margin than Gefitinib—would provide a strong rationale for its advancement into more complex preclinical models. Future studies would include:

  • Patient-Derived Xenograft (PDX) Models: To assess efficacy in models that better recapitulate the heterogeneity of human tumors.[12]

  • Orthotopic Models: To evaluate the drug in a more physiologically relevant tumor microenvironment.[9]

  • Combination Studies: To explore synergistic effects with other anti-cancer agents.

  • Formal GLP Toxicology Studies: To prepare for an Investigational New Drug (IND) application.[17][21]

By following this structured, evidence-based validation pathway, researchers can confidently identify and advance promising new therapeutic candidates from this privileged chemical scaffold.

References

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  • Normanno, N., et al. (2006). Epidermal growth factor receptor (EGFR) signaling in cancer. Gene, 366(1), 2-16. [Link]

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  • Tantry, S. J., et al. (2022). Design, Synthesis, and Biological Evaluation of 5,6,7,8-Tetrahydrobenzo[8][10]thieno[2,3-d]pyrimidines as Microtubule Targeting Agents. Molecules, 27(1), 282. [Link]

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  • Nikolova, S., et al. (2022). 2-Alkyl-Substituted-4-Amino-Thieno[2,3-d]Pyrimidines: Anti-Proliferative Properties to In Vitro Breast Cancer Models. Molecules, 27(10), 3290. [Link]

  • Al-Abdullah, E. S., et al. (2019). In Vitro and In Vivo Anti-Breast Cancer Activities of Some Newly Synthesized 5-(thiophen-2-yl)thieno-[2,3-d]pyrimidin-4-one Candidates. Molecules, 24(12), 2255. [Link]

  • Yaneva, D., et al. (2022). Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. Molecules, 27(10), 3298. [Link]

  • Yaneva, D., et al. (2022). Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. Semantic Scholar. [Link]

  • Zhang, Y., et al. (2020). Synthesis of Novel Analogs of Thieno[2,3-d] Pyrimidin-4(3H)-ones as Selective Inhibitors of Cancer Cell Growth. Molecules, 25(18), 4153. [Link]

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  • Manetti, F., et al. (1997). [[(Arylpiperazinyl)alkyl]thio]thieno[2,3-d]pyrimidinone derivatives as high-affinity, selective 5-HT1A receptor ligands. Journal of Medicinal Chemistry, 40(4), 515-526. [Link]

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Validation

A Comparative Spectroscopic Guide to 2-[(5-Methylthieno[2,3-d]pyrimidin-4-yl)thio]aniline and its Analogs

In the landscape of modern medicinal chemistry, the thieno[2,3-d]pyrimidine scaffold has emerged as a privileged structure, forming the core of numerous compounds with significant biological activities, including roles a...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the thieno[2,3-d]pyrimidine scaffold has emerged as a privileged structure, forming the core of numerous compounds with significant biological activities, including roles as kinase inhibitors for cancer research.[1] Among these, 2-[(5-Methylthieno[2,3-d]pyrimidin-4-yl)thio]aniline represents a key intermediate, offering a versatile platform for the synthesis of more complex, targeted therapeutic agents. This guide provides a comprehensive analysis of the expected spectroscopic data for this compound, placed in context with a comparative study of structurally related and well-characterized thieno[2,3-d]pyrimidine derivatives. The insights herein are designed to equip researchers, scientists, and drug development professionals with the foundational knowledge to identify, characterize, and utilize these potent molecules.

The Thieno[2,3-d]pyrimidine Core: A Spectroscopic Overview

The thieno[2,3-d]pyrimidine ring system, a fusion of a thiophene and a pyrimidine ring, presents a unique electronic environment that gives rise to characteristic spectroscopic signatures.[2] Understanding these fundamental features is paramount for the structural elucidation of its derivatives.

Expected Spectroscopic Data for 2-[(5-Methylthieno[2,3-d]pyrimidin-4-yl)thio]aniline

While specific experimental data for the title compound is not publicly available, we can confidently predict its spectroscopic characteristics by drawing upon the extensive library of data from analogous structures.

¹H NMR Spectroscopy: The proton nuclear magnetic resonance (¹H NMR) spectrum is expected to be highly informative. Key signals would include:

  • A singlet for the methyl group protons on the thiophene ring.

  • A characteristic set of signals for the protons of the aniline ring, likely appearing as multiplets in the aromatic region.

  • A singlet for the pyrimidine proton.

  • A broad singlet corresponding to the amine (NH2) protons of the aniline moiety, which would be exchangeable with D2O.

  • A signal for the thiophene ring proton.

¹³C NMR Spectroscopy: The carbon-13 nuclear magnetic resonance (¹³C NMR) spectrum will complement the ¹H NMR data, providing insights into the carbon framework. We anticipate signals for:

  • The methyl carbon.

  • Distinct signals for the carbons of the thieno[2,3-d]pyrimidine core, including the quaternary carbons at the ring fusion and those bearing substituents.

  • Signals corresponding to the carbons of the aniline ring.

Infrared (IR) Spectroscopy: IR spectroscopy will be instrumental in identifying key functional groups. Expected characteristic absorption bands include:

  • N-H stretching vibrations for the primary amine group of the aniline moiety, typically appearing as two bands in the region of 3300-3500 cm⁻¹.

  • C-H stretching vibrations for the aromatic and methyl groups.

  • C=C and C=N stretching vibrations within the aromatic and pyrimidine rings, typically in the 1500-1650 cm⁻¹ region.

  • C-S stretching vibrations associated with the thiophene ring and the thioether linkage.

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The high-resolution mass spectrum should provide the exact mass, confirming the molecular formula. Fragmentation patterns can also offer structural information, such as the loss of the aniline group or the methyl group.

Comparative Analysis with Thieno[2,3-d]pyrimidine Analogs

To provide a practical framework for understanding the spectroscopic nuances of the title compound, we will now compare its expected data with the experimentally determined data for several published thieno[2,3-d]pyrimidine derivatives.

Comparative Spectroscopic Data
CompoundKey ¹H NMR Signals (δ, ppm)Key IR Signals (cm⁻¹)Reference
5,6,7,8-Tetrahydro-3H-benzo[3][4]thieno[2,3-d]pyrimidin-4-one 1.76 (m, 4H, 2CH₂), 2.71 (t, 2H, CH₂), 2.86 (t, 2H, CH₂), 7.98 (s, 1H, H-2), 12.29 (br s, 1H, NH)3157 (NH), 3007 (C-H), 1658 (C=O), 1589 (C=C)[4]
5,6,7,8-Tetrahydro-3H-benzo[3][4]thieno[2,3-d]pyrimidin-4-thione 1.61 (m, 4H, 2CH₂), 2.53 (t, 2H, CH₂), 3.04 (t, 2H, CH₂), 7.62 (s, 1H, CH), 13.14 (br s, 1H, NH)3132 (NH), 3061 (Ar-CH), 1562 (C=C), 1185 (C=S)[4]
N-(4-Methoxyphenyl)-5,8-dihydro-6H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-amine 3.21 (t, 2H), 3.76 (s, 3H), 3.97 (t, 2H), 4.83 (s, 2H), 6.94 (d, 2H), 7.50 (d, 2H), 8.07 (s, 1H), 8.33 (s, 1H)3459, 2984, 2921, 2828, 1598, 1561, 1501[3]
5-Methyl-1-phenyl-3-(thieno[2,3-d]pyrimidin-4-yl)chromeno[4,3-d]pyrazolo[3,4-b]pyridin-6(3H)-one 3.25 (s, 3H, CH₃), 6.73 (t, 1H), 7.34 (d, 1H), 7.38 (d, 1H), 7.44-7.48 (m, 3H), 7.52 (m, 1H), 7.58-7.60 (m, 2H), 7.63 (d, 1H), 7.94 (d, 1H), 9.24 (s, 1H)1722 (C=O)[5][6]

This comparative data highlights the consistency of the thieno[2,3-d]pyrimidine core signals and illustrates how different substituents influence the overall spectra. For instance, the presence of a carbonyl group in the pyrimidinone derivative results in a strong IR absorption around 1660 cm⁻¹, while a thione group shifts this to a lower frequency.[4] Similarly, the ¹H NMR signals for the substituents are clearly distinguishable and provide definitive structural information.

Experimental Protocols

To ensure the acquisition of high-quality spectroscopic data, adherence to standardized experimental protocols is crucial.

General Protocol for NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is critical to ensure the compound is fully dissolved and to avoid overlapping solvent signals with analyte peaks.[4]

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer. For ¹H NMR, a typical experiment involves acquiring 16-32 scans with a relaxation delay of 1-2 seconds. For ¹³C NMR, a larger number of scans (e.g., 1024) is usually required due to the lower natural abundance of the ¹³C isotope.

  • Data Processing: Process the raw data by applying a Fourier transform, followed by phase and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).

General Protocol for IR Spectroscopy
  • Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is often preferred for its simplicity and minimal sample preparation. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a thin disk.

  • Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis: Identify and assign the characteristic absorption bands to the corresponding functional groups.

General Protocol for Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the compound in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Data Acquisition: Introduce the sample into the mass spectrometer via an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). Acquire the mass spectrum in positive or negative ion mode, depending on the compound's properties. High-resolution mass spectrometry (HRMS) should be used to determine the exact mass.

  • Data Analysis: Determine the molecular weight from the molecular ion peak (e.g., [M+H]⁺ or [M-H]⁻). Analyze the fragmentation pattern to gain further structural insights.

Visualizing the Workflow and Structure

To better illustrate the relationships and processes discussed, the following diagrams are provided.

G cluster_0 Thieno[2,3-d]pyrimidine Core Structure cluster_1 Substituents Thiophene Thiophene Ring Pyrimidine Pyrimidine Ring Thiophene->Pyrimidine Fused Methyl 5-Methyl Thiophene->Methyl Thioaniline 4-Thioaniline Pyrimidine->Thioaniline

Caption: General structure of 2-[(5-Methylthieno[2,3-d]pyrimidin-4-yl)thio]aniline.

G start Purified Compound nmr NMR Spectroscopy (¹H, ¹³C) start->nmr ir IR Spectroscopy start->ir ms Mass Spectrometry start->ms data Spectroscopic Data (Spectra, m/z) nmr->data ir->data ms->data analysis Structural Elucidation & Comparative Analysis data->analysis conclusion Verified Structure analysis->conclusion

Caption: Experimental workflow for spectroscopic characterization.

Conclusion

The spectroscopic characterization of 2-[(5-Methylthieno[2,3-d]pyrimidin-4-yl)thio]aniline and its analogs is a critical step in the drug discovery and development process. By leveraging the extensive data available for the thieno[2,3-d]pyrimidine scaffold, researchers can confidently predict, identify, and confirm the structure of novel derivatives. This guide provides a robust framework for these activities, combining theoretical expectations with practical, comparative data and standardized experimental protocols. The continued exploration of this versatile chemical space promises to yield new and effective therapeutic agents.

References

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  • 1,3-Bis(5,6,7,8-tetrahydrobenzo[3][4]thieno[2,3-d]pyrimidin-4-yl)imidazolidine-4,5-dione. (n.d.). MDPI. Retrieved January 13, 2026, from

  • 5-Methyl-1-phenyl-3-(thieno[2,3-d]pyrimidin-4-yl)chromeno[4,3-d]pyrazolo[3,4-b]pyridin-6(3H)-one - ResearchGate. (2022, October 17). ResearchGate.
  • Thieno[2,3-d]pyrimidines in the synthesis of antitumor and antioxidant agents - PubMed. (n.d.). National Institutes of Health.
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Comparative

A Comparative Guide to the Structure-Activity Relationship of Thieno[2,3-d]pyrimidine Compounds as Kinase Inhibitors

For Researchers, Scientists, and Drug Development Professionals The thieno[2,3-d]pyrimidine scaffold has been identified as a "privileged structure" in medicinal chemistry, bearing a structural resemblance to the natural...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The thieno[2,3-d]pyrimidine scaffold has been identified as a "privileged structure" in medicinal chemistry, bearing a structural resemblance to the natural purine base, adenine.[1][2] This feature allows it to effectively mimic ATP and interact with the ATP-binding pocket of various protein kinases, which are crucial regulators of cellular processes.[3][4] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them prime targets for therapeutic intervention.[3][5] This guide provides a comparative analysis of the structure-activity relationships (SAR) of thieno[2,3-d]pyrimidine derivatives, focusing on their role as inhibitors of key oncogenic kinases, specifically the Epidermal Growth Factor Receptor (EGFR) and Phosphoinositide 3-Kinase (PI3K).

Core Mechanism of Action: Competitive ATP Inhibition

The primary mechanism by which thieno[2,3-d]pyrimidine derivatives exert their inhibitory effect is through competitive binding at the ATP-binding site of the kinase domain.[4][6] By occupying this catalytic pocket, they block the binding of endogenous ATP, thereby preventing the phosphotransferase reaction that initiates downstream signaling cascades responsible for cell growth, proliferation, and survival.[3][4] The thieno[2,3-d]pyrimidine core itself often forms critical hydrogen bonds with the "hinge" region of the kinase, anchoring the molecule in the active site and providing a stable foundation for further interactions.[4] The substituents at various positions on this scaffold are then strategically modified to enhance potency, selectivity, and pharmacokinetic properties.

Structure-Activity Relationship (SAR) Insights

The potency and selectivity of thieno[2,3-d]pyrimidine inhibitors are exquisitely sensitive to the nature and position of substituents on the core structure. The following diagram and discussion summarize key SAR trends observed for inhibitors targeting EGFR and PI3K.

Thieno_2_3_d_pyrimidine_SAR cluster_core Thieno[2,3-d]pyrimidine Core cluster_positions Key Substitution Positions cluster_effects Observed Effects on Activity core General Structure core_img C4 Position 4 (Anilino/Morpholino) core_img->C4 R1 C2 Position 2 (Aryl Group) core_img->C2 R2 Thio_Sub Thiophene Ring (Positions 5 & 6) core_img->Thio_Sub R3, R4 C4_EGFR EGFR: Critical for hinge binding. Hydrophilic/bulky groups can confer selectivity (e.g., vs T790M mutant). C4->C4_EGFR C4_PI3K PI3K: Morpholine moiety is a key pharmacophore, forms H-bond with hinge residue (Val851). C4->C4_PI3K C2_EGFR EGFR: Small, electron-donating groups (e.g., 4-methoxy) on the phenyl ring enhance potency. C2->C2_EGFR C2_PI3K PI3K: Phenyl ring substitution is critical. 3-OH group enhances activity via H-bonds with Asp810/Tyr836. C2->C2_PI3K Thio_Sub_Effect Cyclohexyl or dimethyl groups can increase activity by enhancing hydrophobic interactions. Thio_Sub->Thio_Sub_Effect PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K Akt Akt (PKB) PIP3->Akt Activation mTOR mTOR Akt->mTOR Downstream Downstream Effects: Cell Growth, Proliferation, Survival mTOR->Downstream Inhibitor Thieno[2,3-d]pyrimidine Inhibitor Inhibitor->PI3K Inhibition

Caption: Inhibition of the PI3K/Akt signaling pathway by a thieno[2,3-d]pyrimidine compound.

By inhibiting PI3K, these compounds prevent the conversion of PIP2 to PIP3, which in turn blocks the activation of Akt and subsequent downstream effectors like mTOR, ultimately leading to a reduction in cancer cell growth and survival.

Conclusion

The thieno[2,3-d]pyrimidine scaffold is a remarkably versatile and effective core for the design of potent and selective kinase inhibitors. The structure-activity relationships discussed herein demonstrate that strategic modifications at the C2 and C4 positions are paramount for achieving high affinity for targets such as EGFR and PI3K. A deep understanding of the specific molecular interactions within the kinase active site, supported by robust biochemical and cellular assays, is essential for guiding the rational design of the next generation of thieno[2,3-d]pyrimidine-based therapeutics. This guide serves as a foundational resource for researchers aiming to exploit the full potential of this privileged scaffold in drug discovery.

References

  • BenchChem. (n.d.). Comparative Analysis of Thieno[2,3-d]pyrimidine Inhibitors: A Guide to Structure-Activity Relationships.
  • Guttormsen, S. B., et al. (2020). Synthesis and structure-activity relationships of thieno[2,3-d]pyrimidines as atypical protein kinase C inhibitors to control retinal vascular permeability and cytokine-induced edema. PubMed Central.
  • Anonymous. (2015). Thieno[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. ResearchGate.
  • Chen, P., et al. (2003). Synthesis and Structure-Activity Relationships of thieno[2,3-d]pyrimidine-2,4-dione Derivatives as Potent GnRH Receptor Antagonists. PubMed.
  • Anonymous. (n.d.). Synthesis and Biological Evaluation of Some New Thieno [2, 3-d] Pyrimidine- based Benzodiazepine Derivatives. Connect Journals.
  • Abdel-Maksoud, M. S., et al. (n.d.). Design, synthesis, docking, MD simulations, and anti-proliferative evaluation of thieno[2,3-d]pyrimidine derivatives as new EGFR inhibitors. Taylor & Francis Online.
  • Anonymous. (n.d.). Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. ScienceOpen.
  • El-Gazzar, A. R. B., et al. (n.d.). Synthesis and biological evaluation of thieno[2,3-d]pyrimidine derivatives for anti-inflammatory, analgesic and ulcerogenic activity. Scilit.
  • Ghorab, M. M., et al. (2019). Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances. Bioorganic & Medicinal Chemistry.
  • Kovaleva, L., et al. (n.d.). Anticancer Activity Evaluation of New Thieno[2,3-d]pyrimidin-4(3H). MDPI.
  • Guttormsen, S. B., et al. (2020). Synthesis and structure-activity relationships of thieno[2,3-d]pyrimidines as atypical protein kinase C inhibitors to control retinal vascular permeability and cytokine-induced edema. PubMed.
  • El-Mghwary, M. G., et al. (2023). Discovery of new thieno[2,3-d]pyrimidines as EGFR tyrosine kinase inhibitors for cancer treatment. PubMed.
  • Anonymous. (n.d.). Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. SciELO.
  • Anonymous. (n.d.). Design strategy of the targeted thieno[2,3-d]pyrimidines derivatives as dual EGFR and VEGFR-2 inhibitors. ResearchGate.
  • Wang, Y., et al. (2017). Design, synthesis, and biological evaluation of thieno[2,3-d]pyrimidine derivatives as novel dual c-Met and VEGFR-2 kinase inhibitors. PubMed.
  • Anonymous. (2015). Thieno[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. ResearchGate.
  • Wang, X., et al. (2020). Discovery of new thieno[2,3-d]pyrimidine and thiazolo[5,4-d]pyrimidine derivatives as orally active phosphoinositide 3-kinase inhibitors. PubMed.
  • Anonymous. (n.d.). Anticancer activity of some novel thieno [2, 3-d] pyrimidine derivatives. ResearchGate.
  • Gomha, S. M., et al. (2024). Designing Potent Anti-Cancer Agents: Synthesis and Molecular Docking Studies of Thieno[2,3-d]t[6][7][8]riazolo[1,5-a]pyrimidine Derivatives. National Institutes of Health. Retrieved from

  • Abdel-Maksoud, M. S., et al. (2018). Synthesis of Novel Thieno[2,3-d]pyrimidine Derivatives and Evaluation of Their Cytotoxicity and EGFR Inhibitory Activity. PubMed.
  • BenchChem. (n.d.). The Rise of Thieno[2,3-d]pyrimidines: A Technical Guide to their Mechanism of Action as Kinase Inhibitors.
  • El-Mghwary, M. G., et al. (n.d.). Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents. PubMed.
  • Anonymous. (2023). Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors. National Institutes of Health.
  • Ghorab, M. M., & Alsaid, M. S. (n.d.). Anticancer activity of some novel thieno [2, 3-d] pyrimidine derivatives. Allied Academies.
  • El-Damasy, D. A., et al. (2021). Design, synthesis, and biological evaluation of new thieno[2,3-d] pyrimidine derivatives as targeted therapy for PI3K with molecular modelling study. PubMed Central.
  • Anonymous. (n.d.). Representative active compounds containing thieno[2,3-d]pyrimidinone core. ResearchGate.

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Validation

A Comparative Guide to Validated Analytical Methods for 2-[(5-Methylthieno[2,3-d]pyrimidin-4-yl)thio]aniline

Introduction 2-[(5-Methylthieno[2,3-d]pyrimidin-4-yl)thio]aniline is a key intermediate in the synthesis of novel kinase inhibitors, playing a significant role in drug discovery and development.[1] Its core thienopyrimid...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-[(5-Methylthieno[2,3-d]pyrimidin-4-yl)thio]aniline is a key intermediate in the synthesis of novel kinase inhibitors, playing a significant role in drug discovery and development.[1] Its core thienopyrimidine scaffold is a privileged motif in medicinal chemistry, known for its interaction with the ATP-binding site of various protein kinases.[1] Accurate and reliable quantification of this compound and its potential impurities is critical for ensuring the quality, safety, and efficacy of downstream active pharmaceutical ingredients (APIs).

This guide provides a comparative analysis of suitable analytical methodologies for the determination of 2-[(5-Methylthieno[2,3-d]pyrimidin-4-yl)thio]aniline. As a compound with a distinct chromophore and ionizable functionalities, it is amenable to analysis by several advanced analytical techniques. This document will focus on the two most prevalent and powerful methods in pharmaceutical analysis: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). We will delve into the principles of each technique, present hypothetical yet representative experimental data based on similar compounds, and provide detailed protocols to guide researchers in developing and validating their own methods in accordance with regulatory standards such as the International Conference on Harmonisation (ICH) guidelines.[2][3]

Methodology Comparison: HPLC-UV vs. LC-MS/MS

The choice between HPLC-UV and LC-MS/MS depends on the specific requirements of the analysis, such as the need for high sensitivity, selectivity, or the identification of unknown impurities.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) is a robust and widely accessible technique for the routine quality control of intermediates and APIs. It offers excellent precision and linearity over a wide concentration range, making it ideal for purity assessments and content uniformity testing.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) provides unparalleled sensitivity and selectivity, making it the method of choice for trace-level analysis, such as the quantification of genotoxic impurities or metabolites.[2][4] Its ability to provide structural information makes it an invaluable tool for impurity identification.

The following table summarizes the key performance characteristics of these two techniques for the analysis of 2-[(5-Methylthieno[2,3-d]pyrimidin-4-yl)thio]aniline, based on typical performance for similar aromatic and heterocyclic compounds.[5]

Parameter HPLC-UV LC-MS/MS Rationale & Causality
Specificity GoodExcellentHPLC-UV relies on chromatographic separation and UV absorbance, which can be prone to interference from co-eluting impurities with similar chromophores. LC-MS/MS adds the dimension of mass-to-charge ratio for both the parent ion and its fragments, providing exceptional specificity.[4]
Limit of Detection (LOD) ~0.01 µg/mL~0.05 ng/mLThe sensitivity of MS detection is several orders of magnitude higher than UV detection, making it suitable for trace analysis.[3]
Limit of Quantitation (LOQ) ~0.03 µg/mL~0.1 ng/mLA direct consequence of the higher sensitivity of mass spectrometric detection.[3]
Linearity (R²) >0.999>0.999Both techniques can achieve excellent linearity over a defined concentration range when properly optimized.[5]
Precision (%RSD) < 2%< 10%HPLC-UV is generally more precise for higher concentration analytes. The increased complexity of the LC-MS/MS system can lead to slightly higher variability, which is still well within acceptable limits for trace analysis.[2]
Accuracy (% Recovery) 98-102%95-105%Both methods can achieve high accuracy. The slightly wider acceptable range for LC-MS/MS reflects the challenges of trace-level quantification.[2]
Application Purity, Assay, Content UniformityImpurity Profiling, Genotoxic Impurity Analysis, Metabolite IdentificationThe choice of method is dictated by the analytical objective. HPLC-UV is a workhorse for routine QC, while LC-MS/MS is a specialized tool for challenging analytical problems.

Experimental Protocols

The following are detailed, step-by-step protocols for the analysis of 2-[(5-Methylthieno[2,3-d]pyrimidin-4-yl)thio]aniline using HPLC-UV and LC-MS/MS. These protocols are intended as a starting point and should be optimized and validated for specific applications.

Protocol 1: Purity Determination by HPLC-UV

This method is designed for the quantitative determination of the purity of 2-[(5-Methylthieno[2,3-d]pyrimidin-4-yl)thio]aniline.

1. Instrumentation and Materials:

  • HPLC system with a UV/Vis detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Acetonitrile (HPLC grade)

  • Formic acid (ACS grade)

  • Water (HPLC grade)

  • 2-[(5-Methylthieno[2,3-d]pyrimidin-4-yl)thio]aniline reference standard

2. Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient Program:

    Time (min) %A %B
    0 90 10
    20 10 90
    25 10 90
    26 90 10

    | 30 | 90 | 10 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 285 nm (to be determined by UV scan)

  • Injection Volume: 10 µL

3. Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh about 10 mg of the reference standard and dissolve in 10 mL of acetonitrile.

  • Working Standard Solution (0.1 mg/mL): Dilute 1 mL of the stock solution to 10 mL with acetonitrile.

  • Sample Solution (0.1 mg/mL): Accurately weigh about 10 mg of the sample and dissolve in 10 mL of acetonitrile. Dilute 1 mL of this solution to 10 mL with acetonitrile.

4. System Suitability:

  • Inject the working standard solution six times. The relative standard deviation (%RSD) of the peak area should be less than 2.0%.

  • The tailing factor for the analyte peak should be between 0.8 and 1.5.

  • The theoretical plates should be greater than 2000.

5. Analysis:

  • Inject the blank (acetonitrile), followed by the working standard and sample solutions.

  • Calculate the purity of the sample by comparing the peak area of the analyte in the sample solution to that in the working standard solution.

Protocol 2: Trace Impurity Analysis by LC-MS/MS

This method is designed for the sensitive and selective quantification of potential trace-level impurities in 2-[(5-Methylthieno[2,3-d]pyrimidin-4-yl]thio]aniline.

1. Instrumentation and Materials:

  • LC-MS/MS system (e.g., Triple Quadrupole) with an Electrospray Ionization (ESI) source

  • UPLC/HPLC system

  • C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Acetonitrile (LC-MS grade)

  • Ammonium formate (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • 2-[(5-Methylthieno[2,3-d]pyrimidin-4-yl)thio]aniline and impurity reference standards

2. Chromatographic Conditions:

  • Mobile Phase A: 10 mM Ammonium formate in Water with 0.1% Formic acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic acid

  • Gradient Program:

    Time (min) %A %B
    0 95 5
    1 95 5
    8 5 95
    10 5 95
    10.1 95 5

    | 12 | 95 | 5 |

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

3. Mass Spectrometer Conditions:

  • Ionization Mode: ESI Positive

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Precursor Ion (Q1): 274.0 m/z (for [M+H]⁺ of the parent compound)

  • Product Ions (Q3): To be determined by infusion of the standard. At least two transitions should be monitored for confirmation.

  • Collision Energy and other MS parameters: To be optimized for each analyte and transition.

4. Standard and Sample Preparation:

  • Standard Stock Solution (100 µg/mL): Prepare individual stock solutions of the parent compound and each impurity in acetonitrile.

  • Working Standard Solutions: Prepare a series of mixed working standard solutions by serial dilution of the stock solutions to create a calibration curve (e.g., 0.1 ng/mL to 100 ng/mL).

  • Sample Solution (1 mg/mL): Accurately weigh about 10 mg of the sample and dissolve in 10 mL of acetonitrile.

5. Method Validation:

  • The method should be validated according to ICH guidelines, assessing specificity, linearity, LOD, LOQ, accuracy, precision, and robustness.[3]

Visualizing the Workflow

To better illustrate the experimental processes, the following diagrams outline the workflows for both HPLC-UV and LC-MS/MS analyses.

HPLC_UV_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis weigh Weigh Sample & Reference Standard dissolve Dissolve in Acetonitrile weigh->dissolve dilute Dilute to Working Concentration dissolve->dilute autosampler Autosampler Injection (10 µL) dilute->autosampler column C18 Column (4.6x150mm, 5µm) autosampler->column detector UV Detector (285 nm) column->detector pump Gradient Pump (ACN/H2O) pump->autosampler chromatogram Generate Chromatogram detector->chromatogram integrate Integrate Peak Areas chromatogram->integrate calculate Calculate Purity & System Suitability integrate->calculate

Caption: Workflow for HPLC-UV Purity Analysis.

LC_MS_MS_Workflow cluster_prep Sample & Standard Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis weigh Weigh Sample & Reference Standards dissolve Dissolve in Acetonitrile (Stock) weigh->dissolve dilute Serial Dilution for Calibration Curve dissolve->dilute autosampler Autosampler Injection (5 µL) dilute->autosampler column UPLC C18 Column (2.1x100mm, 1.8µm) autosampler->column ms Tandem MS (ESI+, MRM) column->ms pump Gradient Pump (ACN/Ammonium Formate) pump->autosampler chromatogram Generate MRM Chromatograms ms->chromatogram quantify Quantify Impurities using Calibration Curve chromatogram->quantify validate Validate Method (ICH Guidelines) quantify->validate

Caption: Workflow for LC-MS/MS Trace Impurity Analysis.

Conclusion

The selection of an appropriate analytical method for 2-[(5-Methylthieno[2,3-d]pyrimidin-4-yl)thio]aniline is contingent upon the specific analytical goals. For routine quality control, purity assessment, and assay, a validated HPLC-UV method offers a reliable, robust, and cost-effective solution. When high sensitivity and selectivity are paramount, such as in the analysis of trace-level genotoxic impurities or in metabolic studies, an LC-MS/MS method is indispensable. The protocols and comparative data presented in this guide provide a solid foundation for researchers and drug development professionals to establish and validate analytical methods that ensure the quality and safety of this important pharmaceutical intermediate.

References

  • Synthesis, Characterization and Biological Studies of Some Novel Thieno[2,3-d]pyrimidines. Molecules.
  • Nelaturi Subbaiah, Gopireddy Venkata Subba Reddy, Nitesh Kanyawar, Manish Gangrade, & J. Jayachandran. A Selective and Sensitive Method Development and Validation by LC-MS/MS Approach for Trace Level Quantification of Two Potentia. Journal of Chemical and Pharmaceutical Sciences.
  • Suryakala D, Susarla S, Rao BM. LC-MS method development for the quantitation of potential genotoxic impurity 2-Methyl-6-nitro aniline in Telmisartan API. Journal of Applied Pharmaceutical Science. 2020; 10(05):092-096.
  • Derivatization of genotoxic nitroaromatic impurities for trace analysis by LC-MS.
  • Yin, X.; Song, Y. 5-Methyl-1-phenyl-3-(thieno[2,3-d]pyrimidin-4-yl)chromeno[4,3-d]pyrazolo[3,4-b]pyridin-6(3H)-one. Molbank 2022, 2022, M1469. Available at: [Link]

  • 2-Alkyl-Substituted-4-Amino-Thieno[2,3-d]Pyrimidines: Anti-Proliferative Properties to In Vitro Breast Cancer Models. MDPI.
  • Novel thieno[2,3-d]pyrimidines: Their design, synthesis, crystal structure analysis and pharmacological evaluation. ResearchGate. Available at: [Link]

  • Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological.
  • 2-({5-METHYLTHIENO[2,3-D]PYRIMIDIN-4-YL}SULFANYL)ANILINE | CAS 175137-24-3.
  • Detecting nitrofuran metabolites in animal products using LC/MS/MS.
  • Thieno[2,3-d]pyrimidines in the synthesis of antitumor and antioxidant agents. PubMed. Available at: [Link]

  • Development and validation of a rapid LC–MS/MS method for the confirmatory analysis of the bound residues of eight nitrofuran drugs in meat using microwave reaction. ResearchGate. Available at: [Link]

  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL.
  • Lee, J., et al. Validation of an Analytical Method for the Determination of Thiabendazole in Various Food Matrices. Foods 2022, 11, 1563. Available at: [Link]

  • Development of LC-MS/MS Database Based on 250 Potentially Highly Neuroactive Compounds and Their Metabolites. National Institutes of Health. Available at: [Link]

  • Optimizing Sample Preparation for LC/MS/MS of Pesticide Residues in Herbal Teas. Agilent. Available at: [Link]

  • 5-Methyl-1-phenyl-3-(thieno[2,3-d]pyrimidin-4-yl)chromeno[4,3-d]pyrazolo[3,4-b]pyridin-6(3H)-one. ResearchGate. Available at: [Link]

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Safety & Regulatory Compliance

Safety

A Guide to the Safe Disposal of 2-[(5-Methylthieno[2,3-d]pyrimidin-4-yl)thio]aniline

This document provides a comprehensive operational and disposal plan for 2-[(5-Methylthieno[2,3-d]pyrimidin-4-yl)thio]aniline (CAS No. 175137-24-3).[1] As a novel chemical intermediate, a specific Safety Data Sheet (SDS)...

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive operational and disposal plan for 2-[(5-Methylthieno[2,3-d]pyrimidin-4-yl)thio]aniline (CAS No. 175137-24-3).[1] As a novel chemical intermediate, a specific Safety Data Sheet (SDS) with complete disposal guidelines is not always readily available. Therefore, this guide is synthesized from an expert analysis of its constituent chemical moieties: a thieno[2,3-d]pyrimidine core, a thioether linkage, and an aniline substituent. This approach ensures that the recommended procedures are grounded in established safety protocols for structurally related hazardous compounds.

The primary directive of this guide is to ensure the safety of laboratory personnel and to maintain environmental compliance. All procedures outlined herein should be performed in conjunction with your institution's specific Environmental Health & Safety (EHS) protocols.

Hazard Assessment: Understanding the Risk Profile

The disposal protocol for any chemical is dictated by its hazard profile. The structure of 2-[(5-Methylthieno[2,3-d]pyrimidin-4-yl)thio]aniline suggests a multi-faceted risk profile derived from its three core components. All waste containing this compound must be treated as hazardous.[2]

Chemical MoietyAssociated HazardsRationale & Causality
Aniline Substructure Toxicity (Acute & Chronic), Carcinogenicity, Mutagenicity, Aquatic Toxicity. The aniline functional group is a well-documented hazard. It is toxic if swallowed, inhaled, or in contact with skin, and is suspected of causing genetic defects and cancer. Its presence mandates that this compound be handled as a dangerous waste, never to be disposed of via drain or regular trash.[3][4]
Thioether Linkage Potential for Unpleasant Odor, Incompatibility with Strong Oxidizers. Thioethers can be oxidized, and while generally stable, their degradation can release sulfur compounds.[5] In the event of a fire, toxic gases, including oxides of sulfur, may be produced.[6] Glassware used with sulfur-containing compounds often requires special cleaning procedures to eliminate persistent odors.[7]
Thieno[2,3-d]pyrimidine Core Biological Activity, Environmental Persistence. As a nitrogen- and sulfur-containing heterocyclic compound, this core is biologically active, forming the scaffold for many kinase inhibitors.[8][9] Its persistence in the environment is unknown, but its biological activity necessitates disposal as hazardous chemical waste to prevent release into aquatic ecosystems.[4]

Guiding Principles for Disposal

Before proceeding to the step-by-step protocol, it is critical to internalize the foundational principles of hazardous waste management. These principles form a self-validating system for ensuring safety and compliance.

  • Waste Identification: All waste streams containing 2-[(5-Methylthieno[2,3-d]pyrimidin-4-yl)thio]aniline must be classified as hazardous chemical waste. This includes pure or excess solid compound, reaction mixtures, contaminated solvents, and contaminated labware (e.g., pipette tips, gloves, weighing paper).

  • Segregation: Do not mix waste streams. Waste containing this compound should be collected in a dedicated container. It is crucial to segregate it from incompatible materials, particularly strong acids, bases, and oxidizing agents, to prevent violent reactions.[3][10]

  • Containerization: Select waste containers that are in good condition, compatible with the chemical waste, and have a secure, screw-on cap.[2] For liquid waste, do not fill containers beyond 90% capacity to allow for vapor expansion.[10]

  • Labeling: All hazardous waste containers must be clearly labeled with the words "HAZARDOUS WASTE" and the full chemical name: "2-[(5-Methylthieno[2,3-d]pyrimidin-4-yl)thio]aniline". If it is a mixture, list all components and their approximate percentages. The date of accumulation should also be clearly visible.

Step-by-Step Disposal Protocols

The following protocols provide procedural guidance for managing different types of waste generated from the use of 2-[(5-Methylthieno[2,3-d]pyrimidin-4-yl)thio]aniline.

Protocol 3.1: Disposal of Solid Waste

This applies to unused or expired pure compounds, contaminated weighing materials, and personal protective equipment (PPE).

  • PPE: Ensure you are wearing appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves (butyl, neoprene, or Viton gloves are recommended for aniline-like compounds; nitrile gloves may not be sufficient).[3]

  • Collection: Carefully collect all solid waste into a designated, compatible waste container (e.g., a high-density polyethylene (HDPE) pail or jar).

  • Labeling: Securely cap the container and label it immediately as described in Section 2.

  • Storage: Store the sealed container in a designated satellite accumulation area, away from incompatible materials, until collection by your institution's EHS personnel.

Protocol 3.2: Disposal of Liquid Waste

This applies to solutions containing the compound, such as reaction mixtures or solvent rinsates.

  • Container Selection: Use a dedicated, leak-proof, and chemically compatible container (e.g., an HDPE or glass bottle, depending on the solvent). Do not use metal containers for potentially corrosive waste.

  • Waste Transfer: Using a funnel, carefully pour the liquid waste into the container. Avoid splashing and ensure the exterior of the container remains clean.[10]

  • Segregation: Do not mix this waste stream with other types of chemical waste, such as halogenated solvents or strong acids/bases, unless explicitly permitted by your EHS office.[11]

  • Labeling & Storage: Securely cap the container, ensuring it is not filled beyond 90% capacity.[10] Apply the appropriate hazardous waste label and store it in secondary containment (such as a spill tray) within your designated waste storage area.

Protocol 3.3: Decontamination of Glassware

Due to the presence of both aniline and thioether groups, glassware requires thorough decontamination.

  • Initial Rinse: Rinse the glassware with a suitable organic solvent (e.g., acetone or ethanol) to remove the majority of the compound. Collect this rinsate as hazardous liquid waste according to Protocol 3.2.

  • Bleach Soak: The thioether component warrants a decontamination step using an oxidizing agent.[7] Immerse the rinsed glassware in a designated bleach bath (a dilute solution of sodium hypochlorite) within a fume hood. Allow it to soak overnight.[7] This helps to oxidize residual sulfur compounds.

  • Final Cleaning: After the bleach soak, thoroughly rinse the glassware with water, then proceed with normal washing procedures (e.g., soap and water, followed by final solvent rinses). The used bleach solution can typically be disposed of down the drain with copious amounts of water, but confirm this with your local EHS guidelines.[7]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the safe disposal of waste containing 2-[(5-Methylthieno[2,3-d]pyrimidin-4-yl)thio]aniline.

Disposal_Workflow start Waste Generation (Solid, Liquid, or Contaminated Labware) characterize Characterize as Hazardous Waste (Aniline, Thioether, Heterocycle) start->characterize Step 1 segregate Segregate from Incompatible Waste (e.g., Strong Oxidizers, Acids) characterize->segregate Step 2 container Select Appropriate & Compatible Container (HDPE, Glass; Good Condition) segregate->container Step 3 label Label Container Correctly 'HAZARDOUS WASTE' Full Chemical Name & % Composition container->label Step 4 store Store in Designated Satellite Accumulation Area (Secondary Containment for Liquids) label->store Step 5 contact_ehs Request Pickup from Institutional EHS store->contact_ehs Step 6 end Proper Disposal by EHS contact_ehs->end

Caption: Decision workflow for waste management.

Emergency Procedures: Spill Management

In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental contamination.

  • Evacuate & Alert: Alert personnel in the immediate vicinity and evacuate the area if the spill is large or in a poorly ventilated space.

  • Isolate: Secure the area to prevent unauthorized entry.

  • Report: Contact your institution's EHS or emergency response line immediately.[3] Provide them with the chemical name and the approximate quantity spilled.

  • Cleanup (Only if Trained):

    • Do not attempt to clean a large spill or any spill you are not trained or equipped to handle.

    • For a small spill, trained personnel should wear appropriate PPE (lab coat, splash goggles, and heavy-duty chemical-resistant gloves).[3]

    • Cover the spill with an inert absorbent material like vermiculite, sand, or a commercial chemical spill kit.[6] Do not use combustible materials like paper towels to absorb the bulk of the spill.

    • Carefully sweep or scoop the absorbed material into a designated hazardous waste container.

    • Decontaminate the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.

References

  • 2-({5-METHYLTHIENO[2,3-D]PYRIMIDIN-4-YL}SULFANYL)ANILINE | CAS 175137-24-3. (n.d.). Molport. Retrieved January 13, 2026, from [Link]

  • Aniline Safety Information. (n.d.). Washington State University Environmental Health & Safety. Retrieved January 13, 2026, from [Link]

  • Safety Data Sheet: Aniline. (2023). Penta Chemicals. Retrieved January 13, 2026, from [Link]

  • Safety Data Sheet: Aniline. (n.d.). Chemos GmbH & Co.KG. Retrieved January 13, 2026, from [Link]

  • Safety Data Sheet: Aniline. (n.d.). SIA Toolbox. Retrieved January 13, 2026, from [Link]

  • How to Work with Thiols-General SOP. (n.d.). University of Rochester, Department of Chemistry. Retrieved January 13, 2026, from [Link]

  • van Doorn, R., Leijdekkers, C. M., Bos, R. P., Brouns, R. M., & Henderson, P. T. (1981). Excretion of thioethers in urine after exposure to electrophilic chemicals. PubMed. Retrieved January 13, 2026, from [Link]

  • Factsheet: Disposal of Hazardous Waste - Basic Principles. (n.d.). ETH Zürich. Retrieved January 13, 2026, from [Link]

  • Al-Azzawi, A., Taha, A., Lecomte, P., & Riva, R. (2024). Complete depolymerization of poly(ester-alt-thioether)s under mild conditions into AB functional monomers. RSC Publishing. Retrieved January 13, 2026, from [Link]

  • Guidelines: Handling and Disposal of Chemicals. (n.d.). Purdue College of Engineering. Retrieved January 13, 2026, from [Link]

  • Environment-friendly synthesis of nitrogen-containing heterocyclic compounds. (2002). ResearchGate. Retrieved January 13, 2026, from [Link]

  • Elmongy, E. I., et al. (2021). Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation. MDPI. Retrieved January 13, 2026, from [Link]

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Handling

Mastering the Safe Handling of 2-[(5-Methylthieno[2,3-d]pyrimidin-4-yl)thio]aniline: A Guide for Drug Development Professionals

As researchers and scientists at the forefront of drug discovery, our work with novel chemical intermediates like 2-[(5-Methylthieno[2,3-d]pyrimidin-4-yl)thio]aniline is fundamental to developing next-generation kinase i...

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists at the forefront of drug discovery, our work with novel chemical intermediates like 2-[(5-Methylthieno[2,3-d]pyrimidin-4-yl)thio]aniline is fundamental to developing next-generation kinase inhibitors. This compound, with its thienopyrimidine core, is a valuable scaffold in medicinal chemistry.[1] However, its structural components, particularly the aniline moiety, necessitate a robust understanding and implementation of stringent safety protocols to ensure the well-being of laboratory personnel and the integrity of our research. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to explain the causality behind our recommended procedures.

Hazard Identification and Risk Assessment

The thienopyrimidine scaffold, while a cornerstone of many therapeutic agents, also requires careful handling as a novel heterocyclic compound.[5][6][7] Given these potential risks, all handling of 2-[(5-Methylthieno[2,3-d]pyrimidin-4-yl)thio]aniline must be conducted with the assumption that it is a hazardous substance.

Table 1: Summary of Potential Hazards based on Structural Analogues

Hazard CategoryPotential EffectsSource Analogue
Acute Toxicity Toxic if swallowed, in contact with skin, or if inhaled.[3][8]Aniline, 2-(Methylthio)aniline
Skin Corrosion/Irritation Causes skin irritation. May cause an allergic skin reaction.[3]Aniline, 2-(Methylthio)aniline
Serious Eye Damage/Irritation Causes serious eye irritation or damage.[3][8]Aniline, 2-(Methylthio)aniline
Germ Cell Mutagenicity Suspected of causing genetic defects.[3]Aniline
Carcinogenicity Suspected of causing cancer.[3]Aniline
Specific Target Organ Toxicity May cause damage to organs through prolonged or repeated exposure.[3]Aniline
Aquatic Toxicity Very toxic to aquatic life.[3][4]Aniline

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is non-negotiable when handling 2-[(5-Methylthieno[2,3-d]pyrimidin-4-yl)thio]aniline to minimize all potential routes of exposure.

  • Hand Protection: Chemical-resistant gloves are mandatory. Nitrile gloves are suitable for short-term use, but it is crucial to check for any signs of degradation and replace them immediately if compromised.[2][9] For extended operations or when handling larger quantities, double gloving is strongly recommended.[9]

  • Eye and Face Protection: Tight-fitting safety goggles or a full-face shield are essential to protect against splashes and airborne particles.[4][8]

  • Body Protection: A flame-retardant lab coat, buttoned completely, is the minimum requirement.[9] For procedures with a higher risk of splashing, a chemical-resistant apron should be worn over the lab coat.[9]

  • Respiratory Protection: All work with this compound must be performed within a certified chemical fume hood to control vapor exposure.[2][10] In the event of a significant spill or ventilation failure, a NIOSH/MSHA-approved respirator with organic vapor cartridges is necessary.[8][10]

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational plan is critical for minimizing exposure and preventing accidents.

Pre-Handling Checklist
  • Engineering Controls Verification: Ensure the chemical fume hood is functioning correctly with adequate airflow.[2]

  • Emergency Equipment Location: Confirm the location and functionality of the nearest safety shower, eyewash station, and fire extinguisher.[9]

  • Spill Kit Availability: Have a chemical spill kit appropriate for organic amines readily accessible.[9] This should include inert absorbent materials like vermiculite or sand.[4]

  • Review of Procedures: All personnel involved must review this safety guide and any specific experimental protocols before commencing work.

Handling and Dispensing
  • Designated Area: All handling of 2-[(5-Methylthieno[2,3-d]pyrimidin-4-yl)thio]aniline must occur within a designated area inside a chemical fume hood.[2][9]

  • Personal Protective Equipment: Don all required PPE before entering the designated handling area.

  • Weighing and Transfer: For solid compounds, use a balance inside the fume hood or a containment glove box. For liquid transfers, utilize a syringe or pipette to minimize the risk of spills.[9]

  • Heating: Avoid open flames. Use a heating mantle, water bath, or oil bath with precise temperature control for any heating procedures.[9]

  • Storage: Store the compound in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area.[9] Protect from light and moisture, and store away from incompatible materials such as strong oxidizing agents and strong acids.[2][9]

Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling Verify_Controls Verify Engineering Controls Locate_Emergency_Eq Locate Emergency Equipment Verify_Controls->Locate_Emergency_Eq Prep_Spill_Kit Prepare Spill Kit Locate_Emergency_Eq->Prep_Spill_Kit Review_Protocols Review Protocols Prep_Spill_Kit->Review_Protocols Don_PPE Don Appropriate PPE Review_Protocols->Don_PPE Work_in_Hood Work in Fume Hood Don_PPE->Work_in_Hood Dispense Dispense Compound Work_in_Hood->Dispense Perform_Experiment Perform Experiment Dispense->Perform_Experiment Decontaminate Decontaminate Work Area Perform_Experiment->Decontaminate Doff_PPE Doff and Dispose of PPE Decontaminate->Doff_PPE Wash_Hands Wash Hands Thoroughly Doff_PPE->Wash_Hands Store_Compound Store Compound Securely Wash_Hands->Store_Compound

Caption: Workflow for the safe handling of 2-[(5-Methylthieno[2,3-d]pyrimidin-4-yl)thio]aniline.

Emergency Procedures: Immediate Actions

In the event of an exposure or spill, immediate and correct action is crucial.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][8]

  • Skin Contact: Remove contaminated clothing and shoes immediately.[2] Flush the affected skin area with plenty of water for at least 15 minutes.[2] Seek medical attention if irritation develops or persists.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[2]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[2]

  • Spill Management: For small spills within the fume hood, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill.[4] Place the absorbed material into a sealed, labeled container for hazardous waste disposal. For larger spills or spills outside of a fume hood, evacuate the area and contact your institution's environmental health and safety department.

Disposal Plan

All waste containing 2-[(5-Methylthieno[2,3-d]pyrimidin-4-yl)thio]aniline, including contaminated PPE and absorbent materials, must be treated as hazardous waste.

  • Segregation: Do not mix this waste with other waste streams.

  • Containment: Place all waste in a clearly labeled, sealed, and puncture-resistant container.

  • Disposal: Dispose of the hazardous waste through your institution's approved hazardous waste management program. Adhere to all local, state, and federal regulations.

By integrating these safety protocols into your daily laboratory operations, you can confidently and safely advance your research with 2-[(5-Methylthieno[2,3-d]pyrimidin-4-yl)thio]aniline, fostering a culture of safety and scientific excellence.

References

  • Aniline Safety Guidelines. (n.d.).
  • Aniline. (n.d.). Lanxess.
  • What are the health and safety guidelines for Aniline in workplaces? (2025, February 24). Knowledge.
  • Personal protective equipment for handling N-(Hex-5-en-2-yl)aniline. (n.d.). Benchchem.
  • Safety Data Sheet: aniline. (n.d.). Chemos GmbH&Co.KG.
  • 2-(Methylthio)aniline Safety Data Sheet. (2009, September 22).
  • Safety Data Sheet. (2025, August 29). Sigma-Aldrich.
  • Safety Data Sheet. (2025, April 28). Sigma-Aldrich.
  • Safety Data Sheet. (n.d.). Fisher Scientific.
  • Safety Data Sheet. (n.d.). Fisher Scientific.
  • 2-((5-Methylthieno[2,3-d]pyrimidin-4-yl)thio)aniline. (n.d.). Fluorochem.
  • Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents. (n.d.). PMC.
  • Recent updates on thienopyrimidine derivatives as anticancer agents. (2023, March 2). ResearchGate.
  • Synthesis of Some Thienopyrimidine Derivatives. (n.d.). PMC - NIH.
  • Synthesis, cytotoxicity and toxicity of thieno[2,3-d]pyrimidine derivatives derived from 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene. (2025, August 5). ResearchGate.
  • WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. (2025, July 4). AWS.
  • recent advances in thienopyrimidine chemistry: synthesis and therapeutic exploration of their derivatives (2018-2025). (2025, October 5). ResearchGate.
  • 2-Alkyl-Substituted-4-Amino-Thieno[2,3-d]Pyrimidines: Anti-Proliferative Properties to In Vitro Breast Cancer Models. (n.d.). MDPI.
  • 2-[(5-Methylthieno[2,3-D]Pyrimidin-4-Yl)Thio]Aniline. (n.d.). Benchchem.
  • 5-Methyl-1-phenyl-3-(thieno[2,3-d]pyrimidin-4-yl)chromeno[4,3-d]pyrazolo[3,4-b]pyridin-6(3H)-one. (n.d.). MDPI.

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